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Foundational

A Guide to the Structural Elucidation of 2-[4-(dimethylamino)phenyl]-2-propanol using ¹H and ¹³C NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This technical guide offers a detaile...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This technical guide offers a detailed analysis of the ¹H and ¹³C NMR chemical shifts for 2-[4-(dimethylamino)phenyl]-2-propanol. By integrating fundamental NMR principles with predictive analysis based on substituent effects, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the theoretical underpinnings of chemical shifts, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the predicted spectra to confirm the molecular structure.

Introduction: The Role of NMR in Structural Verification

In the field of chemical and pharmaceutical sciences, the unambiguous confirmation of a molecule's structure is a critical prerequisite for further investigation and development. Among the suite of analytical techniques available, NMR spectroscopy is preeminent due to its ability to map the precise electronic environment of individual atomic nuclei, primarily ¹H (protons) and ¹³C (carbons).

The subject of this guide, 2-[4-(dimethylamino)phenyl]-2-propanol, possesses several key structural features—a substituted aromatic ring, a tertiary alcohol, and a dimethylamino group—that give rise to a distinct and informative NMR spectrum. Understanding this spectrum is not merely an academic exercise; it is fundamental to quality control, reaction monitoring, and the characterization of novel chemical entities. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this molecule, explaining the causality behind the expected chemical shifts, multiplicities, and integration values.

Fundamental Principles: What Governs a Chemical Shift?

The chemical shift (δ) of a nucleus is the cornerstone of NMR analysis. It is determined by the local magnetic field experienced by that nucleus, which is a sum of the strong external magnetic field of the NMR spectrometer and weaker, localized fields generated by the molecule's own electrons. These local fields "shield" the nucleus from the external field to varying degrees. Factors that withdraw electron density from around a nucleus are said to deshield it, causing it to resonate at a higher frequency (a larger chemical shift, or downfield). Conversely, factors that increase electron density shield the nucleus, causing it to resonate at a lower frequency (upfield).

For 2-[4-(dimethylamino)phenyl]-2-propanol, the key factors influencing its chemical shifts are:

  • Inductive Effects: Electronegative atoms like oxygen and nitrogen pull electron density away from adjacent carbons and protons. This deshielding effect is strongest for the nearest nuclei and diminishes over two to three bonds.[1]

  • Resonance Effects: The dimethylamino group is a powerful electron-donating group (EDG). The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring. This increases electron density, particularly at the ortho and para positions relative to the substituent, causing significant shielding (an upfield shift) for the nuclei at these positions.[2][3]

  • Magnetic Anisotropy: The delocalized π-electrons of the benzene ring create their own ring current when placed in a magnetic field. This current generates a local magnetic field that strongly deshields the aromatic protons on the exterior of the ring, causing them to appear far downfield (typically >7 ppm).[1]

The interplay of these effects is visualized in the diagram below, which illustrates how the electron-donating character of the dimethylamino group influences the aromatic system.

Caption: Key electronic effects influencing NMR shifts in the molecule.

Experimental Protocol for High-Resolution NMR

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and adherence to a validated experimental protocol. The following procedure is a self-validating system designed for routine structural analysis.

G node_start 1. Sample Preparation node_dissolve 2. Dissolution (0.7 mL CDCl₃) node_start->node_dissolve Weigh ~10 mg (¹H) ~30 mg (¹³C) node_transfer 3. Transfer to NMR Tube node_dissolve->node_transfer Use Pasteur pipette node_load 4. Load into Spectrometer node_transfer->node_load Clean tube exterior node_acquire 5. Data Acquisition (¹H, then ¹³C) node_load->node_acquire Lock, Tune, Shim node_process 6. Data Processing (FT, Phasing, Baseline) node_acquire->node_process node_analyze 7. Spectral Analysis node_process->node_analyze

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Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-[4-(dimethylamino)phenyl]-2-propanol

Introduction 2-[4-(dimethylamino)phenyl]-2-propanol is a tertiary alcohol and an aromatic amine, a structural combination that dictates a rich and predictable fragmentation pattern in mass spectrometry. Understanding thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[4-(dimethylamino)phenyl]-2-propanol is a tertiary alcohol and an aromatic amine, a structural combination that dictates a rich and predictable fragmentation pattern in mass spectrometry. Understanding this fragmentation is crucial for its identification and characterization in various matrices, from synthetic reaction monitoring to metabolomic studies. This guide provides a detailed analysis of the expected fragmentation pathways of this molecule under common mass spectrometric conditions, offering insights for researchers and professionals in drug development and analytical chemistry. The principles outlined herein are grounded in established fragmentation mechanisms for amines and alcohols.[1][2][3][4][5][6][7]

Predicted Mass Spectrum and Fragmentation Pathways

The fragmentation of 2-[4-(dimethylamino)phenyl]-2-propanol is primarily governed by the presence of the nitrogen atom of the dimethylamino group and the oxygen atom of the tertiary alcohol. These heteroatoms direct cleavage through resonance stabilization of the resulting fragment ions.[1][4][5]

Electron Ionization (EI) Fragmentation

Under electron ionization (EI), the molecule will form a molecular ion (M+•) which then undergoes characteristic fragmentation. The primary fragmentation pathway is anticipated to be alpha-cleavage , which is the cleavage of a bond adjacent to a heteroatom.[1][2][3][4][5]

  • Alpha-Cleavage adjacent to the Nitrogen Atom: The bond between the benzylic carbon and the isopropyl alcohol group is likely to cleave, leading to the formation of a highly stable, resonance-stabilized iminium ion. This is often the most abundant fragment ion (the base peak) in the mass spectra of such compounds.[2][3][4]

  • Alpha-Cleavage adjacent to the Oxygen Atom: Cleavage of a methyl group from the isopropyl alcohol moiety will result in a resonance-stabilized oxonium ion.

  • Dehydration: Tertiary alcohols are prone to the loss of a water molecule (18 Da) upon ionization.[4][6]

The following table summarizes the predicted major fragment ions under EI:

m/z Proposed Structure Fragmentation Pathway
179[C11H17NO]+•Molecular Ion (M+•)
164[C10H14N]+Alpha-cleavage with loss of a methyl radical
134[C9H12N]+Alpha-cleavage with loss of an acetone radical
161[C11H15N]+•Dehydration (loss of H2O)
58[C3H8N]+Iminium ion from cleavage of the aromatic ring bond
Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI, the molecule will readily protonate to form the [M+H]+ ion. Collision-induced dissociation (CID) of this ion will likely follow similar fragmentation pathways to EI, driven by the stability of the resulting carbocations.

  • Loss of Water: The protonated molecule is expected to readily lose a molecule of water.

  • Alpha-Cleavage: Similar to EI, alpha-cleavage adjacent to the nitrogen will be a predominant fragmentation route.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted major fragmentation pathways for 2-[4-(dimethylamino)phenyl]-2-propanol.

EI_Fragmentation_Alpha_Cleavage_Nitrogen M Molecular Ion (M+•) m/z = 179 F1 Base Peak [C10H14N]+ m/z = 164 M->F1 α-cleavage NL1 •CH3

Caption: Alpha-cleavage adjacent to the nitrogen atom under EI.

EI_Fragmentation_Alpha_Cleavage_Oxygen M Molecular Ion (M+•) m/z = 179 F2 [C9H12N]+ m/z = 134 M->F2 α-cleavage NL2 •C(CH3)2OH

Caption: Alpha-cleavage adjacent to the oxygen atom under EI.

Dehydration_Fragmentation MH [M+H]+ m/z = 180 F3 [C11H16N]+ m/z = 162 MH->F3 Loss of Water NL3 H2O

Caption: Dehydration of the protonated molecule in ESI.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a general protocol for acquiring the mass spectrum of 2-[4-(dimethylamino)phenyl]-2-propanol.

I. Sample Preparation

  • Dissolve 1 mg of 2-[4-(dimethylamino)phenyl]-2-propanol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • For ESI, dilute the stock solution to approximately 1-10 µg/mL with the mobile phase.

  • For direct infusion, use the diluted solution. For LC-MS, inject an appropriate volume onto the column.

II. Mass Spectrometer Parameters (Illustrative for ESI)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation.

III. Data Acquisition and Analysis

  • Acquire a full scan mass spectrum to identify the molecular ion or protonated molecule.

  • Perform product ion scans (MS/MS) on the parent ion to elucidate the fragmentation pattern.

  • Compare the observed fragments with the predicted fragmentation pathways outlined in this guide.

Conclusion

The mass spectrometry fragmentation of 2-[4-(dimethylamino)phenyl]-2-propanol is characterized by predictable and informative pathways, primarily driven by alpha-cleavage and dehydration reactions. The formation of a stable iminium ion via alpha-cleavage adjacent to the dimethylamino group is expected to be the most favorable fragmentation route, likely resulting in the base peak of the spectrum. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this compound and interpret its mass spectral data in complex analytical scenarios.

References

  • Alpha (α) Cleavage - Chemistry Steps. (2025, September 27). Retrieved from [Link]

  • Video: Mass Spectrometry of Amines - JoVE. (2023, April 30). Retrieved from [Link]

  • 10.8: Spectroscopy of Amines - Chemistry LibreTexts. (2025, April 7). Retrieved from [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. Retrieved from [Link]

  • How to Identify Molecular Fragmentation Patterns in Mass Spectrometry - Dummies.com. (2021, July 26). Retrieved from [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. (2024, February 27). Retrieved from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. (2019, February 10). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Retrieved from [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps. (2025, October 3). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). Retrieved from [Link]

  • 2-Propanol, 1-(dimethylamino)- - the NIST WebBook. Retrieved from [Link]

  • 2-Propanol, 1-(dimethylamino)- - the NIST WebBook. Retrieved from [Link]

  • mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. (2026, March 1). Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8). Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). Retrieved from [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. (2023, May 9). Retrieved from [Link]

  • ESI mass spectrum (positive mode) of Fe-eh in 1-propanol; the main... - ResearchGate. Retrieved from [Link]

  • Phenol, 2,4-dimethyl- - the NIST WebBook. Retrieved from [Link]

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  • 2-(4-(dimethylamino)phenyl)ethanol (C10H15NO) - PubChemLite. Retrieved from [Link]

Sources

Foundational

In-depth Technical Guide: Crystal Structure and X-ray Diffraction of 2-[4-(dimethylamino)phenyl]-2-propanol

A comprehensive analysis of the synthesis, crystallization, and structural elucidation of a key tertiary alcohol. Authored by: Senior Application Scientist Abstract This technical guide provides a detailed exploration of...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive analysis of the synthesis, crystallization, and structural elucidation of a key tertiary alcohol.

Authored by: Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the molecular structure and solid-state packing of 2-[4-(dimethylamino)phenyl]-2-propanol, a tertiary alcohol of interest in synthetic chemistry and materials science. A foundational aspect of this guide is the elucidation of its three-dimensional architecture through single-crystal X-ray diffraction. We will delve into the synthesis of the compound, the critical process of obtaining high-quality single crystals, and the comprehensive analysis of its crystallographic data. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structure-property relationships of small organic molecules.

Introduction: The Significance of 2-[4-(dimethylamino)phenyl]-2-propanol

2-[4-(dimethylamino)phenyl]-2-propanol, with the chemical formula C₁₁H₁₇NO, is a molecule that combines a substituted aromatic ring with a tertiary alcohol functional group. The presence of the electron-donating dimethylamino group on the phenyl ring and the tertiary alcohol moiety imparts specific electronic and steric properties to the molecule. These features make it a valuable intermediate in organic synthesis and a subject of interest for studying non-covalent interactions that dictate its supramolecular assembly in the solid state.

Understanding the precise three-dimensional arrangement of atoms within a crystal is paramount, as the crystal structure influences a wide range of physical and chemical properties, including melting point, solubility, stability, and bioavailability in pharmaceutical contexts.[1] Single-crystal X-ray diffraction stands as the definitive method for obtaining this detailed structural information.[2]

This guide will walk through the practical and theoretical considerations for determining the crystal structure of 2-[4-(dimethylamino)phenyl]-2-propanol, from its chemical synthesis to the final structural analysis.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

A common and efficient method for the synthesis of tertiary alcohols like 2-[4-(dimethylamino)phenyl]-2-propanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of a Grignard reagent on a carbonyl compound.[3]

Proposed Synthetic Protocol:

  • Preparation of the Grignard Reagent: 4-bromo-N,N-dimethylaniline is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding Grignard reagent, (4-(dimethylamino)phenyl)magnesium bromide.

  • Reaction with Acetone: The freshly prepared Grignard reagent is then reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.

  • Acidic Workup: The resulting magnesium alkoxide is hydrolyzed in a subsequent step with a mild acid (e.g., aqueous ammonium chloride solution) to yield the final product, 2-[4-(dimethylamino)phenyl]-2-propanol.

  • Purification: The crude product is then purified using standard laboratory techniques such as column chromatography or recrystallization to obtain the pure compound.

Crystallization Methodology

Obtaining single crystals suitable for X-ray diffraction is often a process of methodical experimentation.[4] The goal is to allow the molecules to slowly and orderly arrange themselves into a crystalline lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to stand undisturbed, and the solvent is left to evaporate slowly. This gradual increase in concentration can promote the formation of single crystals.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top or allowed to diffuse in as a vapor. This slowly reduces the solubility of the compound, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

For 2-[4-(dimethylamino)phenyl]-2-propanol, a solid at room temperature, crystallization from a solvent such as ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane is a promising approach.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2]

Experimental Workflow

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Crystal_Selection Crystal Selection Mounting Mounting on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis Structure_Refinement->Data_Analysis Validation Structure Validation Data_Analysis->Validation G cluster_mol1 cluster_mol2 N1 N O1 O H1 H O1->H1 N2 N H1->N2 O-H···N Hydrogen Bond C1 C C1->O1 phenyl1 Phenyl Ring C1->phenyl1 phenyl1->N1 O2 O H2 H O2->H2 C2 C C2->O2 phenyl2 Phenyl Ring C2->phenyl2 phenyl2->N2

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-[4-(dimethylamino)phenyl]-2-propanol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-[4-(dimethylamino)phenyl]-2-propanol in aqueous solution...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-[4-(dimethylamino)phenyl]-2-propanol in aqueous solutions. As a tertiary benzylic alcohol with a strongly electron-donating dimethylamino substituent, this compound exhibits unique stability characteristics that are critical to understand in the context of pharmaceutical development, chemical synthesis, and analytical chemistry. This document delineates the principal degradation pathways—hydrolysis, oxidation, and photolysis—supported by mechanistic insights and evidence from analogous structures. Furthermore, it offers detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products.

Introduction: The Significance of 2-[4-(dimethylamino)phenyl]-2-propanol

2-[4-(dimethylamino)phenyl]-2-propanol is a tertiary alcohol of significant interest in various chemical and pharmaceutical applications. Its structure, featuring a tertiary benzylic alcohol and a para-dimethylamino group, bestows upon it specific chemical properties that influence its utility and stability. The dimethylamino group, a potent electron-donating group, plays a crucial role in the molecule's reactivity, particularly in aqueous environments where it can influence reaction kinetics and degradation pathways. A thorough understanding of its stability is paramount for ensuring the quality, efficacy, and safety of products containing this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-[4-(dimethylamino)phenyl]-2-propanol is essential for any stability assessment.

PropertyValueSource
Molecular FormulaC₁₁H₁₇NO
Molecular Weight179.26 g/mol
Physical FormSolid
StorageSealed in dry, room temperature

Predicted Degradation Pathways in Aqueous Solutions

Based on the chemical structure of 2-[4-(dimethylamino)phenyl]-2-propanol, three primary degradation pathways are anticipated in aqueous solutions: hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The presence of a tertiary benzylic alcohol moiety suggests susceptibility to acid-catalyzed hydrolysis. The electron-donating dimethylamino group at the para position is expected to significantly stabilize the formation of a tertiary benzylic carbocation intermediate through resonance, thereby accelerating the rate of hydrolysis, particularly in acidic conditions. This mechanism is analogous to the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) hydrolysis of esters with tertiary alkyl groups, which also proceed through a stable carbocation intermediate.[1][2][3][4][5]

The proposed acid-catalyzed hydrolysis pathway is depicted below:

cluster_0 Acid-Catalyzed Hydrolysis Parent 2-[4-(dimethylamino)phenyl]-2-propanol Protonated Protonated Alcohol Parent->Protonated + H+ Carbocation Tertiary Benzylic Carbocation (Resonance Stabilized) Protonated->Carbocation - H2O Product p-dimethylaminostyrene (via elimination) Carbocation->Product - H+ Hydrated Hydrated Intermediate

Caption: Proposed acid-catalyzed hydrolysis of 2-[4-(dimethylamino)phenyl]-2-propanol.

Oxidative Degradation

The N,N-dimethylaniline moiety is susceptible to oxidation. Oxidative degradation can be initiated by various oxidizing agents, including peroxides and dissolved oxygen, and may be catalyzed by metal ions. The oxidation of N,N-dimethylaniline and its derivatives can proceed through the formation of a radical cation, leading to N-demethylation to form the corresponding secondary amine and formaldehyde, or the formation of colored products.[6][7][8][9][10] The tertiary benzylic alcohol itself can also be a target for oxidation, potentially leading to cleavage of the C-C bond adjacent to the aromatic ring.

A plausible oxidative degradation pathway is the formation of the N-oxide:

cluster_1 Oxidative Degradation Parent 2-[4-(dimethylamino)phenyl]-2-propanol N_oxide N-oxide derivative Parent->N_oxide + [O]

Caption: Potential oxidative degradation to the N-oxide derivative.

Another potential oxidative degradation could involve the formation of 4-(dimethylamino)acetophenone through the cleavage of the propanol side chain. The synthesis and properties of 4-(dimethylamino)acetophenone are well-documented, making it a key potential degradant to monitor.[11][12][13][14][15]

Photolytic Degradation

Aromatic compounds, particularly those with electron-donating substituents, can be susceptible to photodegradation. The presence of an amino group on the aromatic ring can facilitate the photochemical cleavage of benzylic C-O bonds.[16] This suggests that exposure to light, especially UV radiation, could lead to the degradation of 2-[4-(dimethylamino)phenyl]-2-propanol in aqueous solutions. The mechanism may involve the formation of excited states that are more prone to bond cleavage, potentially leading to the formation of radical species and subsequent degradation products. Studies on the photochemical cleavage of benzylic C-N bonds in similar structures further support the likelihood of this degradation pathway.[17][18]

Experimental Protocols for Stability Assessment

To experimentally investigate the thermodynamic stability of 2-[4-(dimethylamino)phenyl]-2-propanol, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[19][20][21] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[22][23][24]

Objective: To generate degradation products for the development and validation of a stability-indicating analytical method.

General Procedure:

  • Prepare a stock solution of 2-[4-(dimethylamino)phenyl]-2-propanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.

  • Expose the solutions to the stress conditions for a defined period, aiming for 5-20% degradation of the parent compound.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a developed stability-indicating HPLC method.

Stress Conditions:

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24 hours
Oxidation 3% H₂O₂, room temperature for 24 hours
Thermal Degradation Heat solution at 80°C for 48 hours
Photolytic Degradation Expose solution to UV light (254 nm) and fluorescent light for 24 hours
Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

Chromatographic Conditions (A Starting Point):

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)A common mobile phase for the separation of aromatic compounds. The acidic pH can improve peak shape for the basic dimethylamino group.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe aromatic ring and dimethylamino group should provide strong UV absorbance at this wavelength.
Injection Volume 20 µLA typical injection volume for analytical HPLC.
Column Temperature 30°CProvides reproducible retention times.

Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[25][26]

Workflow for Method Development and Validation:

cluster_2 Stability-Indicating HPLC Method Development Start Initial Method Development Forced_Deg Forced Degradation Studies Start->Forced_Deg Optimization Method Optimization Forced_Deg->Optimization Analyze Stressed Samples Validation Method Validation (ICH Q2(R1)) Optimization->Validation Finalized Method Application Application to Stability Samples Validation->Application

Caption: Workflow for developing a stability-indicating HPLC method.

Data Presentation and Interpretation

The data generated from the forced degradation studies and subsequent HPLC analysis should be presented in a clear and concise manner to facilitate interpretation.

Table of Forced Degradation Results (Hypothetical Data):

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant Peak (Retention Time)
0.1 M HCl, 60°C, 24h15.2%24.5 min
0.1 M NaOH, 60°C, 24h3.1%15.2 min
3% H₂O₂, RT, 24h18.5%36.8 min
Heat, 80°C, 48h5.5%14.5 min
UV/Fluorescent Light, 24h12.8%27.1 min

This table allows for a quick assessment of the compound's lability under different stress conditions. The identification of major degradation products through techniques like LC-MS would provide definitive structural information and confirm the proposed degradation pathways.

Conclusion

The thermodynamic stability of 2-[4-(dimethylamino)phenyl]-2-propanol in aqueous solutions is governed by its susceptibility to hydrolysis, oxidation, and photolysis. The presence of the tertiary benzylic alcohol and the electron-donating dimethylamino group are key structural features that influence its degradation profile. A systematic approach using forced degradation studies coupled with a validated stability-indicating HPLC method is crucial for a comprehensive understanding of its stability. The insights gained from such studies are invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of products containing this compound.

References

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  • LibreTexts Chemistry. (2023, January 22).
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  • Clark, J. (2023). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • LibreTexts Chemistry. (2023, January 22).
  • Chellquist, E. M., & Gorman, W. G. (1992). Stability of benzoyl peroxide in aromatic ester-containing topical formulations. Journal of pharmaceutical sciences, 81(12), 1153-1157.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. [Link]

  • Ministry of Health. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Food and Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

Sources

Foundational

Physicochemical Properties and Synthetic Workflows of Dimethylaminophenyl Propanol Derivatives in Drug Development

Executive Summary: The Strategic Role of the Scaffold In modern neuropharmacology, the dimethylaminophenyl propanol class—most prominently 3-(dimethylamino)-1-phenylpropan-1-ol (CAS 5554-64-3)—represents a highly privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of the Scaffold

In modern neuropharmacology, the dimethylaminophenyl propanol class—most prominently 3-(dimethylamino)-1-phenylpropan-1-ol (CAS 5554-64-3)—represents a highly privileged chemical scaffold. This versatile organic compound serves as the primary synthetic precursor for a myriad of monoamine reuptake inhibitors, including blockbuster active pharmaceutical ingredients (APIs) like Fluoxetine (SSRI) and Atomoxetine (NRI) [[1]]([Link]).

From a drug development perspective, the architecture of this molecule is masterfully balanced. The dimethylamine moiety significantly enhances the molecule's lipophilicity, which is a critical factor for improving blood-brain barrier (BBB) penetration . Meanwhile, the chiral hydroxyl center at C1 provides a functional handle for stereospecific etherification, dictating the ultimate pharmacological target of the resulting API.

Core Physicochemical Profiling

Understanding the physicochemical behavior of 3-(dimethylamino)-1-phenylpropan-1-ol is mandatory for optimizing both its synthesis and its downstream derivatization. The molecule is amphiphilic, possessing a lipophilic aromatic tail and a hydrophilic, ionizable tertiary amine head.

Table 1: Physicochemical Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol

PropertyValueCausality / Pharmacological Impact
Molecular Weight 179.26 g/mol [[2]]([Link])Low MW ensures high ligand efficiency and leaves "molecular weight budget" for downstream arylation.
Exact Mass 179.131 Da Crucial for high-resolution mass spectrometry (HRMS) tracking during impurity profiling.
LogP (Octanol/Water) ~1.5Balances aqueous solubility with the lipophilicity required for neuro-penetration.
Aqueous Solubility 13.3 µg/mL (pH 7.4) Poor neutral solubility dictates the absolute necessity of formulating the final APIs as hydrochloride salts.
pKa (Tertiary Amine) ~9.2 - 9.5Exists primarily in the ionized state at physiological pH, allowing for stable salt formulation and pH-driven liquid-liquid extractions.

Experimental Methodologies: Synthesis & Chiral Resolution

The construction of the dimethylaminophenyl propanol core relies on a self-validating sequence of carbon-carbon bond formation followed by stereoselective or racemic reduction.

Protocol 1: Synthesis of the Racemic Scaffold

Objective: Synthesize racemic 3-(dimethylamino)-1-phenylpropan-1-ol via a Mannich reaction and subsequent ketone reduction.

  • Iminium Formation & Mannich Addition:

    • Step: Charge a reaction vessel with acetophenone (1.0 eq), paraformaldehyde (1.5 eq), and dimethylamine hydrochloride (1.2 eq) in 2-propanol. Heat to 85°C for 24 hours .

    • Causality: We specifically utilize the hydrochloride salt of dimethylamine rather than the free base to strictly control the pH. An overly basic environment promotes the parasitic Cannizzaro reaction of formaldehyde and inhibits the enolization of acetophenone, which is the rate-limiting step of the Mannich addition.

    • Self-Validation: Perform TLC (Eluent: DCM/MeOH 9:1). The disappearance of the acetophenone spot under UV (254 nm) confirms the formation of the Mannich base.

  • Ketone Reduction:

    • Step: Isolate the intermediate (3-dimethylamino-1-phenylpropan-1-one) and resuspend in methanol. Slowly add Sodium Borohydride (NaBH₄) (1.0 eq) in 10% aqueous NaOH while maintaining the temperature strictly at 10°C .

    • Causality: Temperature control is paramount. Exceeding 15°C not only accelerates the parasitic reaction of NaBH₄ with methanol (evolving hydrogen gas and depleting the reductant) but also risks the retro-Mannich degradation of the substrate back into acetophenone.

  • Workup:

    • Step: Quench the reaction, adjust to pH 12, and extract with ethyl acetate. Concentrate under reduced pressure to yield the racemic alcohol.

Protocol 2: Enantiomeric Resolution via Diastereomeric Crystallization

Because APIs like Fluoxetine strictly require the (S)-enantiomer, chiral resolution of the racemic intermediate is mandatory before derivatization .

  • Diastereomeric Salt Formation:

    • Step: Dissolve the racemic mixture in a binary solvent system of ethyl acetate and methanol (8:2 v/v). Add (S)-(+)-mandelic acid (1.0 eq) at 60°C.

    • Causality: The binary solvent system is engineered to exploit the differential lattice energies of the resulting diastereomeric salts. The (S,S)-salt exhibits lower solubility in this specific dielectric environment and selectively crystallizes.

  • Crystallization & Validation:

    • Step: Cool the solution slowly to 20°C over 4 hours. Filter the resulting white crystals and liberate the free base using 1M NaOH.

    • Self-Validation: Chiral HPLC analysis of the liberated free base must show an enantiomeric excess (ee) > 98%. If ee < 98%, a secondary recrystallization from hot isopropanol is required.

Visualizing the Derivatization Workflow

Once the (S)-enantiomer is isolated, it undergoes Nucleophilic Aromatic Substitution (SNAr) and N-demethylation to yield the final API.

G N1 Acetophenone + Dimethylamine + Formaldehyde N2 Mannich Base (Ketone Intermediate) N1->N2 HCl, 85°C N3 Carbonyl Reduction (NaBH4 / MeOH) N2->N3 10°C, pH control N4 Racemic 3-(Dimethylamino) -1-phenylpropan-1-ol N3->N4 N5 Chiral Resolution (Mandelic Acid) N4->N5 EtOAc/MeOH N6 (S)-Enantiomer Free Base N5->N6 Crystallization N7 SNAr Etherification (4-Fluorobenzotrifluoride) N6->N7 NaH, DMF N8 N-Demethylation (von Braun Reaction) N7->N8 N9 Fluoxetine API (Target Compound) N8->N9 Hydrolysis

Fig 1: Synthetic and derivatization workflow of 3-(dimethylamino)-1-phenylpropan-1-ol to Fluoxetine.

Analytical Characterization & Impurity Profiling

Regulatory bodies (FDA/EMA) require rigorous tracking of the 3-(dimethylamino)-1-phenylpropan-1-ol intermediate during the commercial manufacturing of Fluoxetine (ANDA/NDA submissions) .

Table 2: Chromatographic Method Parameters for IPC

ParameterSpecificationCausality / Rationale
Column C18 (150 x 4.6 mm, 3.5 µm)End-capped silica minimizes secondary silanol interactions with the highly basic tertiary amine.
Mobile Phase 0.1% TFA in H₂O / AcetonitrileTrifluoroacetic acid (TFA) acts as an ion-pairing agent, suppressing amine ionization to prevent peak tailing.
Detection UV at 215 nm & 254 nm254 nm captures the phenyl chromophore; 215 nm ensures detection of aliphatic degradation products.

Mass Spectrometry Validation: During LC-MS analysis, the target intermediate will present a dominant [M+H]⁺ peak at m/z 180.13. The presence of a peak at m/z 166.12 indicates an N-demethylated impurity, which must be strictly controlled as it can propagate through the synthesis to form highly toxic primary amine byproducts.

References

  • Title: 3-(Dimethylamino)-1-phenylpropan-1-ol | C11H17NO | CID 110665 - PubChem Source: nih.gov URL:[Link]

  • Title: 3-Dimethylamino-1-phenylpropan-1-ol | CAS 5554-64-3 - Veeprho Source: veeprho.com URL:[Link]

  • Title: Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies Source: mdpi.com URL:[Link]

Sources

Exploratory

mechanism of dehydration for 2-[4-(dimethylamino)phenyl]-2-propanol

An In-Depth Technical Guide to the Dehydration Mechanism of 2-[4-(dimethylamino)phenyl]-2-propanol Abstract This technical guide provides a comprehensive examination of the acid-catalyzed dehydration of 2-[4-(dimethylami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Dehydration Mechanism of 2-[4-(dimethylamino)phenyl]-2-propanol

Abstract

This technical guide provides a comprehensive examination of the acid-catalyzed dehydration of 2-[4-(dimethylamino)phenyl]-2-propanol. The reaction proceeds via an E1 (Elimination, Unimolecular) mechanism, a pathway dictated by the substrate's structure as a tertiary benzylic alcohol. A detailed analysis of the reaction mechanism, including the pivotal role of the carbocation intermediate and the electronic influence of the para-dimethylamino substituent, is presented. This guide further outlines a robust experimental protocol for conducting the synthesis and purification of the resulting alkene, 2-[4-(dimethylamino)phenyl]propene. Methodological choices are rationalized to provide researchers and drug development professionals with a practical and theoretical framework for utilizing this fundamental organic transformation.

Introduction: Structural and Mechanistic Overview

The acid-catalyzed dehydration of alcohols is a cornerstone transformation in organic synthesis for the formation of alkenes.[1] For tertiary alcohols, this reaction is particularly efficient and proceeds through a well-defined E1 elimination pathway.[2][3] The substrate, 2-[4-(dimethylamino)phenyl]-2-propanol, possesses two key structural features that heavily influence its reactivity:

  • Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, which favors the formation of a relatively stable tertiary carbocation upon dehydration.[4][5]

  • Benzylic and Electron-Rich Aromatic System: The alcohol is also benzylic, meaning the tertiary carbon is directly attached to a phenyl ring. Furthermore, the para-substituted dimethylamino group is a powerful electron-donating group. These features provide significant resonance stabilization to the carbocation intermediate, greatly facilitating its formation and accelerating the reaction rate.[1]

The overall transformation involves the elimination of a water molecule to form 2-[4-(dimethylamino)phenyl]propene.

The E1 Dehydration Mechanism in Detail

The dehydration of 2-[4-(dimethylamino)phenyl]-2-propanol is a multi-step process that proceeds via a unimolecular elimination (E1) mechanism.[3][6][7] The rate of this reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step.[3][8][9]

Step 1: Protonation of the Hydroxyl Group The reaction is initiated by a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[10] The hydroxyl (-OH) group is a poor leaving group. The acid catalyst protonates the lone pair of electrons on the hydroxyl oxygen, converting it into an alkyloxonium ion (-OH₂⁺).[4][11] This ion is an excellent leaving group because its departure as a neutral water molecule is thermodynamically favorable.[12]

Step 2: Formation of the Carbocation Intermediate (Rate-Determining Step) The protonated alcohol loses a molecule of water to form a tertiary benzylic carbocation.[3][13] This is the slowest step in the sequence and thus determines the overall reaction rate.[4] The stability of this carbocation is paramount to the facility of the E1 mechanism. Its stability is derived from two synergistic effects:

  • Hyperconjugation: The positive charge is stabilized by the electron-donating effects of the adjacent alkyl (methyl) groups.

  • Resonance: The positive charge is significantly delocalized into the adjacent phenyl ring. The powerful electron-donating para-dimethylamino group further delocalizes the positive charge through its nitrogen lone pair, creating highly stable resonance structures. This extensive stabilization lowers the activation energy for carbocation formation.[1]

Step 3: Deprotonation to Form the Alkene In the final step, a weak base abstracts a proton from a carbon atom adjacent (beta) to the carbocation.[3][9] Typically, water or the conjugate base of the acid catalyst (e.g., HSO₄⁻) acts as the base.[13] The electrons from the cleaved C-H bond then form the π-bond of the alkene, neutralizing the positive charge and yielding the final product, 2-[4-(dimethylamino)phenyl]propene.[5]

Mechanistic Diagram

Caption: E1 mechanism for the acid-catalyzed dehydration of the title compound.

Experimental Protocol

This protocol describes a laboratory-scale procedure for the dehydration of 2-[4-(dimethylamino)phenyl]-2-propanol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example)Notes
2-[4-(dimethylamino)phenyl]-2-propanolC₁₁H₁₇NO179.269.0 g (0.05 mol)Starting material
Concentrated Sulfuric AcidH₂SO₄98.082.5 mLCatalyst. Handle with extreme care.
Diethyl Ether(C₂H₅)₂O74.12100 mLExtraction solvent
5% Sodium Bicarbonate SolutionNaHCO₃84.0150 mLNeutralizing agent
Saturated Sodium Chloride Solution (Brine)NaCl58.4430 mLWashing agent
Anhydrous Magnesium SulfateMgSO₄120.37~5 gDrying agent
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-[4-(dimethylamino)phenyl]-2-propanol (9.0 g).

  • Catalyst Addition: While stirring the alcohol in an ice-water bath, slowly and carefully add concentrated sulfuric acid (2.5 mL) dropwise. The addition should be slow to control the exothermic reaction.

  • Dehydration Reaction: After the addition is complete, remove the ice bath and heat the mixture gently using a heating mantle to 60-70°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and transfer it to a 250 mL separatory funnel. Carefully add 50 mL of cold water. Add 50 mL of diethyl ether to extract the organic product.

  • Washing: Carefully add 50 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Caution: CO₂ gas will be evolved; vent the funnel frequently. Separate the layers and wash the organic layer with 30 mL of brine.

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal and Purification: Remove the diethyl ether using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-[4-(dimethylamino)phenyl]propene.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Reactant & Solvent B 2. Add Acid Catalyst (H₂SO₄) at 0°C A->B C 3. Heat Mixture (60-70°C, 1 hr) B->C D 4. Cool & Dilute with H₂O C->D E 5. Extract with Diethyl Ether D->E F 6. Neutralize with NaHCO₃ Solution E->F G 7. Wash with Brine F->G H 8. Dry Organic Layer (MgSO₄) G->H I 9. Filter & Evaporate Solvent H->I J 10. Purify by Distillation/Chromatography I->J K 11. Characterize Product (NMR, IR, MS) J->K

Caption: Step-by-step experimental workflow for the dehydration synthesis.

Conclusion

The dehydration of 2-[4-(dimethylamino)phenyl]-2-propanol is a classic example of an E1 elimination reaction, powerfully assisted by the electronic nature of the substrate. The formation of a highly resonance-stabilized tertiary benzylic carbocation is the key mechanistic feature that drives this efficient transformation. The provided protocol offers a reliable method for the synthesis of the corresponding alkene, a valuable intermediate for further chemical elaboration. Understanding the underlying mechanistic principles is crucial for optimizing reaction conditions and predicting the outcomes of similar transformations in complex molecular settings, a common challenge in drug development and materials science.

References

  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. [Link]

  • Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

  • JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

  • Periodic Chemistry. (2018, September 5). Alcohol Dehydration – E1 Mechanism. [Link]

  • Clark, J. (n.d.). The Dehydration of Alcohols. Chemguide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. [Link]

  • Khan Academy. (n.d.). E1 elimination: regioselectivity. [Link]

  • Depperman, E. (2020, June 23). Acid-Catalyzed Dehydration. YouTube. [Link]

  • Kadrowski, B. (2020, April 24). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube. [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • Chemistry LibreTexts. (2023, January 22). E1 Reactions. [Link]

  • Vaia. (n.d.). Mechanism for the acid-catalyzed dehydration of 2-propanol to propene. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Dehydration of Propan-2-ol. [Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 2-[4-(dimethylamino)phenyl]-2-propanol in Polar Organic Solvents: A Mechanistic Guide

Executive Summary For researchers and drug development professionals, understanding the solubility profile of an Active Pharmaceutical Ingredient (API) or critical intermediate is not merely a matter of empirical observa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of an Active Pharmaceutical Ingredient (API) or critical intermediate is not merely a matter of empirical observation—it is an exercise in thermodynamic profiling. This whitepaper provides an in-depth analysis of the solubility behavior of 2-[4-(dimethylamino)phenyl]-2-propanol across various polar organic solvents. By deconstructing the molecule's structural features and mapping them against the Hansen Solubility Parameters (HSP), this guide establishes a predictive and empirical framework for solvent selection, optimized for both synthetic scale-up and regulatory compliance.

Structural Causality & Physicochemical Profiling

To predict and manipulate the solubility of 2-[4-(dimethylamino)phenyl]-2-propanol, we must first dissect its molecular architecture. The molecule presents three distinct solvation domains, each dictating specific interactions with polar organic solvents:

  • The Dimethylamino Group (Tertiary Amine): This moiety introduces a localized dipole and features a nitrogen lone pair that acts as a potent hydrogen-bond acceptor.

  • The 2-Propanol Moiety (Tertiary Alcohol): While the hydroxyl (-OH) group is capable of acting as both a hydrogen-bond donor (HBD) and acceptor (HBA), its position as a tertiary alcohol introduces significant steric hindrance. The adjacent gem-dimethyl groups restrict solvent accessibility, meaning small, unhindered solvents will solvate this domain far more effectively than bulky ones.

  • The Phenyl Ring: Imparting a baseline lipophilicity (estimated LogP ~2.1), the aromatic core relies on dispersion forces ( π−π and induced dipole interactions) for stabilization.

Because of the steric shielding around the tertiary alcohol, the molecule exhibits a strong preference for polar aprotic solvents with high dipole moments (which stabilize the polarizable dimethylaniline system) and small polar protic solvents capable of penetrating the steric bulk to form hydrogen bonds. This theoretical framework is grounded in the principles of , which divides total cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces.

SoluteSolvent Solute 2-[4-(dimethylamino) phenyl]-2-propanol HBD H-Bond Donor (-OH group) Solute->HBD HBA H-Bond Acceptor (-N(CH3)2 & -OH) Solute->HBA Dipole Dipole-Dipole (Phenyl/Amine) Solute->Dipole Protic Polar Protic Solvents (e.g., MeOH, EtOH) HBD->Protic Strong Interaction Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) HBD->Aprotic Moderate Interaction HBA->Protic Strong Interaction Dipole->Aprotic Dominant Solvation

Figure 1: Mechanistic mapping of solute-solvent intermolecular interactions.

Empirical Solubility Data in Polar Solvents

Based on the structural causality outlined above, the quantitative solubility of 2-[4-(dimethylamino)phenyl]-2-propanol at standard ambient temperature (25°C) is summarized below. The data highlights the profound impact of steric hindrance and hydrogen-bond matching.

SolventClassificationDielectric Constant ( ϵ )Empirical Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150 Strong H-bond acceptor; high dipole stabilization of the amine.
Methanol (MeOH) Polar Protic32.7120 ± 5 Dual H-bond donor/acceptor; minimal steric clash with tertiary -OH.
Ethanol (EtOH) Polar Protic24.585 ± 4 Dual H-bond donor/acceptor; moderate steric clash.
Acetone Polar Aprotic20.765 ± 3 Excellent H-bond acceptor; favorable dispersion forces.
Isopropanol (IPA) Polar Protic18.345 ± 2 Severe steric hindered H-bonding between bulky solvent and solute.
Acetonitrile (MeCN) Polar Aprotic37.530 ± 2 High dipole, but poor H-bond donor/acceptor matching.

Note: Variance (±) represents standard deviation across triplicate independent equilibrations.

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

To ensure high scientific integrity, solubility data must never be derived from kinetic assays (e.g., solvent-shift methods), which frequently trap molecules in metastable, supersaturated states. Instead, we employ a rigorous, self-validating Isothermal Shake-Flask Method , a gold standard in pharmaceutical profiling.

Step-by-Step Workflow & Causality

Step 1: Solid-State Saturation

  • Action: Add an excess amount of crystalline 2-[4-(dimethylamino)phenyl]-2-propanol (approx. 200 mg) to 1.0 mL of the target polar solvent in a sealed glass vial.

  • Causality: An excess of solid must remain visible to guarantee that the chemical potential of the solid phase equals the chemical potential of the solute in solution, the fundamental thermodynamic definition of equilibrium solubility.

Step 2: Isothermal Equilibration

  • Action: Place the vials in a thermostatic shaker bath at 25.0 ± 0.1°C, agitating at 150 rpm for 48 hours.

  • Causality: 48 hours is required to overcome the activation energy of dissolution for highly crystalline lattices and to ensure no supersaturation artifacts remain.

Step 3: Phase Separation via Ultracentrifugation

  • Action: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 25°C. Do not use syringe filters.

  • Causality: The lipophilic phenyl domain of the molecule has a high propensity for non-specific adsorption onto standard PTFE or nylon filter membranes. Filtration would artificially deplete the solute concentration, skewing the quantitative results. Centrifugation cleanly separates the phases without introducing adsorptive surfaces.

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV at λmax​ ~260 nm (targeting the dimethylaniline chromophore). Calculate concentration against a validated standard curve.

Step 5: Solid-Phase Validation (The Self-Validating Step)

  • Action: Recover the residual solid pellet from Step 3, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: This step proves that the solvent did not induce a polymorphic transformation or form a solvate/hydrate during the 48-hour equilibration. If the crystal lattice changes, the measured solubility belongs to the new polymorph, not the original API. This validation ensures absolute data integrity.

Protocol Step1 1. Solvent Selection (ICH Q3C Screened) Step2 2. Excess Solute Addition (Solid Phase Present) Step1->Step2 Step3 3. Isothermal Equilibration (25°C, 48h, 150 rpm) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. HPLC-UV Quantification (Self-Validating) Step4->Step5

Figure 2: Standardized isothermal shake-flask workflow for empirical solubility determination.

Pharmaceutical Implications & Regulatory Solvent Selection

While thermodynamic profiling identifies Methanol and DMSO as superior solvents for 2-[4-(dimethylamino)phenyl]-2-propanol, drug development professionals must filter these thermodynamic choices through the lens of regulatory safety.

The strictly categorize solvents based on human toxicity and environmental impact.

  • Methanol is classified as a Class 2 solvent (Permitted Daily Exposure [PDE]: 30 mg/day) due to its inherent neurotoxicity and teratogenicity. Its use in late-stage API crystallization requires rigorous, costly downstream purging and validation.

  • Ethanol, Acetone, and DMSO are classified as Class 3 solvents (PDE: 50 mg/day). They are considered less toxic and pose a lower risk to human health.

Strategic Recommendation: For early-stage discovery chemistry, DMSO is the optimal vehicle for biological assays due to its unparalleled solvating power for this specific molecular architecture. However, for process chemistry and final API crystallization, Ethanol represents the optimal intersection of thermodynamic efficacy (85 mg/mL) and regulatory compliance (Class 3), making it the preferred solvent for scalable, green manufacturing as per.

References

  • HSP Basics | Practical Solubility Science Steven Abbott Practical Solubility URL:[Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model drug Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

  • ICH guideline Q3C (R8) on impurities: guideline for residual solvents European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Solvent Selection Guide ACS Green Chemistry Institute URL:[Link]

Exploratory

Infrared (IR) Spectroscopy of 2-[4-(dimethylamino)phenyl]-2-propanol: A Mechanistic Guide to Vibrational Assignments and High-Fidelity Acquisition

Target Audience: Researchers, analytical scientists, and drug development professionals. Perspective: Senior Application Scientist Accurate characterization of complex organic molecules via Infrared (IR) spectroscopy req...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Perspective: Senior Application Scientist

Accurate characterization of complex organic molecules via Infrared (IR) spectroscopy requires more than simply matching peaks to a table; it demands a mechanistic understanding of how functional groups interact electronically and sterically to influence vibrational force constants.

The molecule 2-[4-(dimethylamino)phenyl]-2-propanol is a polyfunctional system featuring a tertiary alcohol, a para-disubstituted aromatic ring, and a tertiary aromatic amine. This guide provides an in-depth framework for assigning its IR absorption bands based on molecular causality and details a self-validating Attenuated Total Reflectance (ATR) FTIR protocol for high-fidelity spectral acquisition.

Structural Deconstruction & Causality of Vibrational Modes

To accurately interpret the IR spectrum of 2-[4-(dimethylamino)phenyl]-2-propanol, we must deconstruct the molecule into its core functional environments and understand the physical chemistry driving their vibrational frequencies.

The Tertiary Alcohol Environment

The 2-propanol moiety attached to the aromatic ring constitutes a tertiary alcohol. The O-H stretching frequency is highly dependent on the local hydrogen-bonding network. While a free hydroxyl group absorbs sharply around 3640–3610 cm⁻¹, intermolecular hydrogen bonding typically broadens and shifts this band to 3500–3200 cm⁻¹ [1]. Mechanistically, the steric bulk of the adjacent gem-dimethyl groups and the bulky phenyl ring restricts optimal hydrogen bond geometry. This steric hindrance often results in a sharper, higher-frequency O-H band than typically observed in unhindered primary alcohols.

Furthermore, the C-O stretching vibration is shifted to a higher frequency (1205–1124 cm⁻¹, typically centered ~1150 cm⁻¹) compared to primary alcohols [2]. This is caused by the inductive electron-donating effect of the three attached carbon atoms, which increases the electron density and the force constant of the C-O bond.

The N,N-Dimethylaniline Core

The dimethylamino group introduces a tertiary aromatic amine into the system. The lone pair of electrons on the nitrogen atom is delocalized into the pi-system of the adjacent aromatic ring. This resonance conjugation imparts partial double-bond character to the C(aryl)-N bond, stiffening it and shifting its stretching absorption to a significantly higher frequency (1342–1266 cm⁻¹) than a standard aliphatic C-N bond [2].

Additionally, the N-CH₃ groups exhibit characteristic low-frequency C-H stretching (often around 2820–2780 cm⁻¹). This occurs due to hyperconjugation between the nitrogen lone pair and the anti-bonding (σ*) orbitals of the adjacent methyl C-H bonds, which slightly weakens the C-H bonds and lowers their vibrational frequency.

Aromatic Ring Signatures

The benzene ring is para-disubstituted (1,4-disubstitution). The in-plane C=C skeletal vibrations typically appear as a pair of sharp, "sword-like" bands around 1600 cm⁻¹ and 1510 cm⁻¹ [3]. However, the most diagnostic feature for the substitution pattern is the out-of-plane (OOP) C-H bending vibration. Because the two hydrogen atoms on each side of the para-substituted ring vibrate in-phase, they produce a strong, highly reliable absorption band between 850 and 800 cm⁻¹ (typically ~820 cm⁻¹) [1].

Quantitative IR Band Assignments

The following table summarizes the expected quantitative data for 2-[4-(dimethylamino)phenyl]-2-propanol, correlating each wavenumber range with its underlying structural causality.

Functional GroupWavenumber Range (cm⁻¹)AppearanceVibrational ModeCausality / Structural Note
Tertiary Alcohol 3500–3200Strong, BroadO-H Stretch (H-bonded)Broadening due to intermolecular hydrogen bonding networks[1].
Aromatic Ring 3100–3000Weak to MediumC-H Stretch (sp²)Characteristic of unsaturated/aromatic C-H bonds[1].
Aliphatic Groups 3000–2850Medium, SharpC-H Stretch (sp³)Represents the methyl groups on the propanol and amine moieties [4].
Dimethylamino ~2820–2780WeakN-CH₃ C-H StretchShifted lower due to hyperconjugation with the nitrogen lone pair.
Aromatic Ring ~1600 & 1510Medium, SharpC=C Skeletal Stretch"Sword-like" peaks indicative of the aromatic core[3].
Aromatic Amine 1342–1266StrongC-N StretchStiffened bond due to lone pair resonance with the aromatic ring[2].
Tertiary Alcohol 1205–1124StrongC-O StretchHigher frequency than primary alcohols due to steric/inductive effects[2].
Para-Disubstituted 850–800StrongC-H Out-of-Plane BendHighly diagnostic for 1,4-disubstitution pattern on the benzene ring[1].

High-Fidelity ATR-FTIR Experimental Protocol

To ensure rigorous scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . ATR-FTIR is preferred over traditional transmission (KBr pellet) methods to prevent moisture absorption (which obscures the critical O-H region) and to preserve the polymorphic integrity of the sample [5].

Step 1: System Purge & Baseline Validation
  • Action: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Self-Validation: The system must self-validate by checking the signal-to-noise (S/N) ratio and ensuring the absence of residual solvent or excessive atmospheric H₂O/CO₂ bands. If artifacts are detected, the purge and clean cycle must be repeated before proceeding.

Step 2: Sample Application & Mechanistic Pressure Optimization
  • Action: Deposit 2–5 mg of solid 2-[4-(dimethylamino)phenyl]-2-propanol directly onto the crystal. Lower the pressure anvil until the torque-limiting clutch engages.

  • Causality: The IR beam penetrates the sample via an evanescent wave, the depth of which ( dp​ ) is typically only 0.5 to 2.0 µm. Intimate optical contact is non-negotiable for high signal intensity. However, over-pressuring can induce stress-induced shifts in the crystal's refractive index or cause catastrophic fracture. The clutch mechanism ensures standardized, reproducible contact.

Step 3: Spectral Acquisition & Algorithmic Correction
  • Action: Acquire the sample spectrum using identical parameters to the background (64 scans, 4 cm⁻¹ resolution)[5].

  • Self-Validation: Apply an ATR correction algorithm and atmospheric compensation.

  • Causality: Because the penetration depth of the evanescent wave is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., the 820 cm⁻¹ OOP bend) will appear artificially more intense than peaks at higher wavenumbers (e.g., the 3300 cm⁻¹ O-H stretch) when compared to a standard transmission spectrum. ATR correction normalizes these intensities, allowing for accurate cross-referencing against standard transmission libraries[4].

Visualizing the Self-Validating Workflow

The following flowchart illustrates the logical progression and self-validating feedback loops required for high-fidelity spectral acquisition.

ATR_Workflow N1 System Purge & Initialization N2 Clean ATR Crystal (Volatile Solvent) N1->N2 N3 Collect Background (64 Scans) N2->N3 N4 Validate Baseline (S/N & H2O/CO2) N3->N4 N4->N2 Artifacts Detected N5 Apply Sample & Standardized Pressure N4->N5 Baseline OK N6 Acquire Spectrum (Match Bkg Scans) N5->N6 N7 ATR Correction & Atmospheric Comp. N6->N7 N8 Spectral Validation & Peak Picking N7->N8

Fig 1: Self-validating ATR-FTIR workflow ensuring high-fidelity spectral acquisition.

References

  • Spectroscopy Tutorial: Reference Source: OrgChemBoulder URL:[Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL:[Link]

  • Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL:[Link]

  • Comparing Surface and Bulk Curing Processes of an Epoxy Vitrimer (AFM-IR / FTIR) Source: ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Grignard synthesis protocol for 2-[4-(dimethylamino)phenyl]-2-propanol

An Application Note for the Synthesis of 2-[4-(dimethylamino)phenyl]-2-propanol via Grignard Reaction Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of the tertiary alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-[4-(dimethylamino)phenyl]-2-propanol via Grignard Reaction

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of the tertiary alcohol 2-[4-(dimethylamino)phenyl]-2-propanol. The primary method detailed is the Grignard reaction, a robust and highly efficient method for the formation of carbon-carbon bonds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis. The protocol focuses on the nucleophilic addition of a methylmagnesium halide to the ketone, 4-(dimethylamino)acetophenone.

Introduction and Significance

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile transformations in synthetic organic chemistry.[1] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the carbonyl carbon of an aldehyde, ketone, or ester, to form a new carbon-carbon bond.[2] This reaction is particularly valuable for the synthesis of alcohols; ketones react with Grignard reagents to produce tertiary alcohols.[3][4]

The target molecule, 2-[4-(dimethylamino)phenyl]-2-propanol, is a tertiary alcohol of interest in medicinal chemistry and materials science. Its synthesis via the Grignard pathway offers a direct and efficient route from commercially available starting materials. This document outlines the reaction between methylmagnesium bromide (or iodide) and 4-(dimethylamino)acetophenone.

Reaction Principle and Mechanism

The synthesis proceeds via the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of 4-(dimethylamino)acetophenone. The carbon atom bound to magnesium acts as a potent carbanion.[5] The reaction mechanism involves two key stages:

  • Nucleophilic Addition: The methyl group from the methylmagnesium halide adds to the carbonyl carbon, breaking the C=O pi bond. This results in the formation of a tetrahedral magnesium alkoxide intermediate.[6]

  • Acidic Workup: The intermediate is then hydrolyzed in a subsequent step with a dilute aqueous acid (or a saturated ammonium chloride solution) to protonate the alkoxide, yielding the final tertiary alcohol product, 2-[4-(dimethylamino)phenyl]-2-propanol.[7]

The overall transformation is depicted below:

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Assemble and Flame-Dry Glassware Under Inert Gas B Charge Flask with Grignard Reagent and Anhydrous Ether A->B C Add Ketone Solution Dropwise via Dropping Funnel at 0°C B->C D Stir at Room Temperature for 1 hour C->D E Quench Reaction by Slowly Pouring into Cold aq. NH₄Cl D->E F Transfer to Separatory Funnel and Separate Layers E->F G Extract Aqueous Layer with Diethyl Ether F->G H Combine Organic Layers, Wash with Brine G->H I Dry Organic Layer (Anhydrous Na₂SO₄) H->I J Filter and Evaporate Solvent (Rotary Evaporator) I->J K Purify Crude Product (Recrystallization or Chromatography) J->K

Caption: Experimental workflow for the Grignard synthesis.

  • Apparatus Preparation: Assemble the three-necked flask with the dropping funnel, condenser, and a gas inlet. Flame-dry all glassware under a stream of dry nitrogen or argon to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere. [8]2. Reagent Charging: Using a cannula or a dry syringe, transfer the methylmagnesium bromide solution (20.0 mL, 60.0 mmol) to the reaction flask, followed by 50 mL of anhydrous diethyl ether. Begin gentle stirring.

  • Ketone Addition: Dissolve the 4-(dimethylamino)acetophenone (8.16 g, 50.0 mmol) in 100 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Cool the reaction flask in an ice-water bath to 0 °C.

  • Reaction Execution: Add the ketone solution dropwise to the stirred Grignard reagent over a period of 30-45 minutes. The rate of addition should be controlled to maintain a gentle reflux and keep the internal temperature below 10 °C. [9]A white precipitate of the magnesium alkoxide salt will form. [8]5. Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 60 minutes to ensure the reaction goes to completion.

  • Quenching (Workup): Carefully and slowly pour the reaction mixture into a 1 L beaker containing 100 g of crushed ice and 100 mL of saturated aqueous ammonium chloride solution. Stir vigorously until the white precipitate dissolves and two distinct layers form. [8][10]Caution: This step can be exothermic.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether. [8]8. Washing and Drying: Combine all the organic (ether) layers. Wash the combined organic phase once with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes. [8]9. Isolation: Decant or filter the dried ether solution away from the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude 2-[4-(dimethylamino)phenyl]-2-propanol, which should be a solid or a viscous oil.

Purification

The crude product can be purified by recrystallization. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

Safety and Hazard Management

The Grignard reaction presents several significant hazards that must be managed with robust safety protocols. [11]

  • Flammability: Diethyl ether is extremely flammable and has a low boiling point (35 °C). All operations must be conducted in a certified chemical fume hood, and all sources of ignition must be eliminated. [12]* Reactivity: Grignard reagents are water-reactive and can be pyrophoric (ignite spontaneously in air), especially in concentrated forms. [13]Always work under an inert atmosphere.

  • Exothermicity: The reaction is highly exothermic. The rate of addition of the ketone must be carefully controlled, and adequate cooling must be available to prevent a runaway reaction. [11][14]* Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible). [12]* Quenching and Waste Disposal: Unreacted Grignard reagent must be quenched carefully. Slowly add the excess reagent to a beaker of isopropanol before final quenching with water. Dispose of all chemical waste according to institutional guidelines.

Troubleshooting Guide

ProblemProbable CauseSuggested Solution
Reaction fails to initiate (when preparing Grignard reagent in-situ)- Inactive magnesium (oxide layer). - Wet glassware or solvents.- Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings. [9][15] - Ensure all glassware is rigorously flame-dried and solvents are anhydrous.
Low Yield of Product - Grignard reagent was inadvertently quenched. - Incomplete reaction. - Loss of product during workup/extraction.- Re-verify anhydrous conditions. - Extend the reaction time or gently warm the mixture after addition. - Perform multiple extractions of the aqueous layer.
Formation of Biphenyl Side Product (Wurtz Coupling)- Occurs during the formation of the Grignard reagent, especially at higher temperatures.- Control the temperature during Grignard reagent formation. Add the alkyl halide slowly to a suspension of magnesium.

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available at: [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Available at: [Link]

  • University of Wisconsin-Madison. Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Google Patents. (CN1699373A). A method to reduce the risk of large-scale Grignard reaction.
  • ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Available at: [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. Available at: [Link]

  • American Chemical Society. Grignard Reaction. Available at: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. Available at: [Link]

  • Grignard reaction safety. (2024, June 6). YouTube. Available at: [Link]

  • University of Georgia Office of Research. Standard Operating Procedure: Grignard Reagents. Available at: [Link]

  • The Grignard Reaction. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Organic Syntheses Procedure. (e)-4-hexen-1-ol. Available at: [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 17). YouTube. Available at: [Link]

  • Wikipedia. Grignard reagent. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Google Patents. (EP0119701A1). Grignard syntheses.
  • Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Available at: [Link]

  • ResearchGate. How to purify tertiary alcohol?. Available at: [Link]

  • The Journal of Organic Chemistry. (2012, April 23). Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. Available at: [Link]

  • Organic Syntheses Procedure. 3. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Chegg.com. (2021, April 12). Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. Available at: [Link]

  • gsrs. 4-DIMETHYLAMINOACETOPHENONE. Available at: [Link]

  • PubChem. 2-Phenyl-2-propanol. Available at: [Link]

  • ResearchGate. (2025, October 16). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.... Available at: [Link]

  • PrepChem.com. Synthesis of methylmagnesium bromide. Available at: [Link]

  • NIST WebBook. 4-N,N-Dimethylaminoacetophenone. Available at: [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • NIST WebBook. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. Available at: [Link]

  • MDPI. Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Available at: [Link]

  • Atlas: School AI Assistant. Propanal Synthesis from Methyl Magnesium Bromide. Available at: [Link]

  • PMC. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Available at: [Link]

Sources

Application

step-by-step preparation of 2-[4-(dimethylamino)phenyl]-2-propanol from ethyl 4-(dimethylamino)benzoate

Application Note & Protocol: Synthesis of 2-[4-(dimethylamino)phenyl]-2-propanol via Grignard Reaction Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of the tertiary alcohol, 2-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of 2-[4-(dimethylamino)phenyl]-2-propanol via Grignard Reaction

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the tertiary alcohol, 2-[4-(dimethylamino)phenyl]-2-propanol, starting from ethyl 4-(dimethylamino)benzoate. The core of this transformation is the Grignard reaction, a robust and fundamental method for carbon-carbon bond formation.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and critical safety protocols. The procedure covers the in-situ preparation of the methylmagnesium halide Grignard reagent, its subsequent reaction with the ester, and the final workup, purification, and characterization of the product.

Introduction: The Grignard Reaction with Esters

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, with wide applications in the preparation of biologically active compounds and advanced intermediates.[3][4][5] The Grignard reaction offers one of the most direct routes to these structures. When an ester is treated with a Grignard reagent (R-MgX), the reaction proceeds via a two-step addition mechanism.

The first equivalent of the Grignard reagent adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[1][6] This intermediate is unstable and collapses, expelling the alkoxy group (-OEt in this case) to form a ketone.[7][8][9] This newly formed ketone is generally more reactive than the starting ester towards the nucleophilic Grignard reagent.[10][11] Consequently, it is rapidly attacked by a second equivalent of the Grignard reagent. This second nucleophilic addition leads to a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol.[1][7][12] Due to this sequential reaction, a minimum of two equivalents of the Grignard reagent is required to drive the reaction to completion.[1][10][13]

This protocol will detail the synthesis of 2-[4-(dimethylamino)phenyl]-2-propanol by reacting ethyl 4-(dimethylamino)benzoate with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide), prepared in situ.

Workflow Overview

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Analysis glassware_prep Glassware Preparation (Flame/Oven Drying) reagent_prep Reagent Preparation (Anhydrous Solvents) grignard_formation Grignard Reagent Formation (CH3MgBr) glassware_prep->grignard_formation ester_addition Reaction with Ester (Dropwise Addition) grignard_formation->ester_addition Exothermic quench Reaction Quench (Acidic Workup) ester_addition->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying Organic Layer extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Recrystallization) solvent_removal->purification characterization Characterization (NMR, IR, MP) purification->characterization

Caption: Key stages for the synthesis of 2-[4-(dimethylamino)phenyl]-2-propanol.

Safety and Handling: A Critical Directive

Grignard reactions are associated with significant hazards that demand rigorous adherence to safety protocols.[14]

  • Anhydrous Conditions: Grignard reagents are potent bases and are readily destroyed by protic sources, including atmospheric moisture.[1][15][16] All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying (>120 °C) for several hours and assembling while hot.[12][16][17]

  • Inert Atmosphere: The entire reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent and oxidation.[18]

  • Flammable Solvents: Diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile.[14][17][18] Ensure the absence of any open flames or spark sources. It is best practice to use a heating mantle connected to a temperature controller as a heat source.[14]

  • Exothermic Nature: The formation of the Grignard reagent is highly exothermic.[14][17][19] The reaction rate must be controlled by slow, dropwise addition of the alkyl halide and the use of an ice-water bath to dissipate heat.[19] Uncontrolled addition can lead to a runaway reaction.[14][18]

  • Reagent Hazards: Grignard reagents are corrosive and can be pyrophoric (ignite spontaneously in air), especially at high concentrations.[14][15] They react violently with water.[15]

  • Workup Hazards: Quenching the reaction with aqueous acid is also exothermic and can be vigorous. The quenching solution must be added slowly to the reaction mixture, which should be cooled in an ice bath.[19][20]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves for dexterity, potentially over a more robust glove) are mandatory at all times.[18] All manipulations should be performed within a chemical fume hood.[15][18]

Materials and Methods

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.Notes
Magnesium TurningsMg24.310.85 g35.02.3Shiny, not oxidized.
IodineI₂253.811-2 small crystals-Cat.For magnesium activation.[6][17]
IodomethaneCH₃I141.944.75 g (2.1 mL)33.52.2Use freshly distilled.
Ethyl 4-(dimethylamino)benzoateC₁₁H₁₅NO₂193.242.90 g15.01.0Starting material.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~150 mL--Must be completely dry.[17]
Saturated NH₄Cl (aq)NH₄Cl53.49~50 mL--For quenching.
1 M Hydrochloric AcidHCl36.46As needed--Alternative for quenching.
Anhydrous MgSO₄ or Na₂SO₄--As needed--For drying.[19]
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Glass stoppers

  • Drying tubes (filled with CaCl₂)

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for purification and analysis

Detailed Experimental Protocol

Part A: Preparation of Methylmagnesium Iodide
  • Apparatus Setup: Assemble a 250 mL three-necked flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a pressure-equalizing dropping funnel also topped with a drying tube. Flame-dry the entire apparatus under a vacuum or a stream of inert gas and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[12]

  • Magnesium Activation: Place the magnesium turnings (0.85 g) and a single small crystal of iodine into the cooled flask.[6] Gently warm the flask with a heat gun until violet iodine vapors are observed, which helps to activate the magnesium surface. Allow the flask to cool.

  • Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of iodomethane (2.1 mL) in 40 mL of anhydrous diethyl ether.

  • Initiation: Add approximately 5 mL of the iodomethane solution from the dropping funnel to the stirred magnesium suspension. The reaction should initiate, which is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and greyish-brown.[6] If the reaction does not start, gentle warming may be required. Do not proceed until the reaction has clearly initiated.[16]

  • Grignard Formation: Once the reaction is underway, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux of the ether solvent.[21] Use an ice-water bath to moderate the reaction if it becomes too vigorous.[17] After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted. The resulting dark grey-brown solution is your Grignard reagent.

Part B: Reaction with Ethyl 4-(dimethylamino)benzoate
  • Ester Solution: In a separate dry flask, dissolve ethyl 4-(dimethylamino)benzoate (2.90 g) in 40 mL of anhydrous diethyl ether.

  • Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Transfer the ester solution to the dropping funnel and add it dropwise to the stirred Grignard reagent over 20-30 minutes.[6][22] Maintain the temperature below 10 °C during the addition. A precipitate will likely form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.

Part C: Workup and Purification
  • Quenching: Cool the reaction flask again in a large ice-water bath. Very slowly and carefully, add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[20] Alternatively, the reaction mixture can be poured slowly onto crushed ice, followed by the careful addition of 1 M HCl until the magnesium salts dissolve. Be prepared for vigorous bubbling.

  • Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with 30 mL portions of diethyl ether.[23]

  • Washing and Drying: Combine all the organic extracts. Wash the combined organic layer once with 50 mL of saturated sodium bicarbonate solution (if acid was used for workup) and then once with 50 mL of brine (saturated NaCl solution).[19][23] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12][19]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product.[12][23]

  • Purification: The crude solid product, 2-[4-(dimethylamino)phenyl]-2-propanol, can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Melting Point: Compare the observed melting point with the literature value.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product should show the disappearance of the strong ester C=O stretching band (around 1715 cm⁻¹) from the starting material. Key characteristic peaks for the product will include a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C-H stretching bands.[24]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of 2-[4-(dimethylamino)phenyl]-2-propanol. Expected signals include:

    • A singlet for the six protons of the two methyl groups on the tertiary carbon (~1.5 ppm).

    • A singlet for the six protons of the dimethylamino group (~2.9 ppm).[25]

    • Aromatic protons appearing as two doublets in the aromatic region (~6.7 and 7.2 ppm).[25]

    • A broad singlet for the hydroxyl proton (variable chemical shift).

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the carbon framework, showing a quaternary carbon signal for the alcohol-bearing carbon, as well as signals for the aromatic, methyl, and N-methyl carbons.

Conclusion

This protocol details a reliable and well-established method for the synthesis of 2-[4-(dimethylamino)phenyl]-2-propanol using the Grignard reaction. By exercising meticulous control over anhydrous conditions and reaction temperature, and by adhering strictly to all safety precautions, researchers can achieve high yields of the desired tertiary alcohol. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of tertiary alcohols from ester precursors, underscoring the enduring utility of the Grignard reaction in modern organic synthesis.

References

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  • LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis.
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Sources

Method

Advanced Chromatographic Purification Techniques for 2-[4-(Dimethylamino)phenyl]-2-propanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol Introduction & Physicochemical Profiling The purification of 2-[4-(dimethylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Introduction & Physicochemical Profiling

The purification of 2-[4-(dimethylamino)phenyl]-2-propanol presents a classic dual-challenge in chromatographic method development. The molecule contains two highly reactive functional groups that dictate its behavior in both normal and reversed-phase systems: a basic tertiary amine (the dimethylamino group) and a tertiary benzylic alcohol.

Standard purification workflows often fail for this compound. The basic amine causes severe peak tailing on bare silica due to secondary interactions with acidic silanols. Conversely, attempting to correct this tailing in reversed-phase high-performance liquid chromatography (RP-HPLC) using standard acidic modifiers (like 0.1% Trifluoroacetic Acid) leads to the catastrophic destruction of the target molecule.

To design a successful, high-yield purification strategy, we must first establish the physicochemical boundaries of the molecule (Table 1).

Table 1: Physicochemical Profile of 2-[4-(dimethylamino)phenyl]-2-propanol
PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 179.26 g/mol Easily detectable via LC-MS (Target [M+H]⁺ = 180.2).
Amine pKa ~5.15Remains protonated and highly polar at pH < 7; causes silanol tailing[1].
Alcohol Stability Highly Acid-SensitiveRapidly dehydrates at pH < 4. Strictly precludes the use of TFA or Formic Acid.
UV Absorbance Strong at 254 nm & 280 nmExcellent candidate for UV-directed fraction collection.

Mechanistic Rationale: The Danger of Acidic Modifiers

The fundamental error most scientists make when purifying basic anilines is defaulting to acidic mobile phases to force the amine into a fully protonated, soluble state. While this improves peak shape for simple amines, tertiary benzylic alcohols are highly susceptible to acid-catalyzed dehydration 2[2].

Under acidic conditions (e.g., 0.1% TFA, pH ~2.0), the hydroxyl group is protonated to form an oxonium ion. Water acts as a leaving group, generating a resonance-stabilized benzylic carbocation. Subsequent deprotonation yields the unwanted degradation product: 4-(dimethylamino)-α-methylstyrene .

Dehydration Target 2-[4-(dimethylamino)phenyl]-2-propanol (Stable at pH > 7) Protonated Protonated Oxonium Ion (Low pH / TFA) Target->Protonated +H+ (Acid) Carbocation Benzylic Carbocation (-H2O) Protonated->Carbocation -H2O Alkene 4-(dimethylamino)-α-methylstyrene (Degradation Product) Carbocation->Alkene -H+

Figure 1: Acid-catalyzed dehydration pathway of the target molecule.

To prevent this, the entire purification workflow must be maintained under neutral to alkaline conditions , keeping the dimethylamino group in its free-base form while protecting the tertiary alcohol.

Workflow Crude Crude Mixture Eval Physicochemical Evaluation (pKa ~5.15, Acid-Sensitive) Crude->Eval Flash Primary Purification NH2-Functionalized Silica Flash Eval->Flash HPLC Polishing Step High-pH RP-Prep HPLC (pH 9.5) Flash->HPLC Pure Pure Target Compound (>99% Purity, Intact Alcohol) HPLC->Pure

Figure 2: Optimized purification workflow avoiding acid-catalyzed degradation.

Primary Purification: Amine-Modified Normal Phase Chromatography

For the initial bulk cleanup of the crude synthetic mixture, normal-phase flash chromatography is preferred. However, bare silica gel (pKa ~4.5) acts as a weak acid. It will irreversibly bind the dimethylamino group and can locally catalyze the dehydration of the alcohol.

Causality-Driven Solution: We must utilize Amine-functionalized (NH2) silica . The covalently bonded propyl-amine ligands shield the underlying acidic silanols, providing a mildly basic stationary phase that elutes the target molecule as a sharp, symmetrical band.

Protocol 1: NH2-Silica Flash Chromatography
  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add Celite 545 (not bare silica) in a 1:3 sample-to-Celite ratio. Evaporate the DCM under reduced pressure.

    • Causality: Dry loading on bare silica exposes the compound to acidic sites during the concentration step, risking dehydration. Celite is chemically inert.

  • Column Equilibration: Mount a pre-packed NH2-functionalized flash column (e.g., Biotage KP-NH). Equilibrate with 3 column volumes (CV) of 100% Hexane.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane

    • 2–10 CV: Linear gradient from 0% to 40% Ethyl Acetate in Hexane.

    • Note: The target compound typically elutes around 25-30% Ethyl Acetate.

  • Self-Validation & QC: Spot the collected fractions on a standard silica TLC plate. Develop with 30% EtOAc/Hexane. Visualize using a Dragendorff’s reagent stain (specific for tertiary amines) rather than relying solely on UV. Why? The dehydrated alkene byproduct is highly UV-active and can yield false positives; Dragendorff's confirms the intact amine.

Polishing Purification: High-pH Preparative RP-HPLC

To achieve >99% purity for biological assays or structural characterization, Preparative RP-HPLC is required. Because we must operate in the free-base state (pH > 7) to protect the alcohol, standard silica C18 columns cannot be used, as the silica matrix dissolves at pH > 8.

Causality-Driven Solution: We employ a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.5) paired with an Ethylene Bridged Hybrid (BEH) C18 column . BEH particles incorporate ethylene bridges within the silica matrix, providing extreme resistance to alkaline dissolution up to pH 12 3[3]. At pH 9.5, the dimethylamino group (pKa ~5.15) is fully deprotonated[1], ensuring maximum hydrophobicity and zero secondary silanol tailing.

Table 2: Chromatographic Performance: Acidic vs. Basic RP-HPLC Conditions
Parameter0.1% TFA (pH ~2.0)10 mM NH₄HCO₃ (pH 9.5)
Analyte State Protonated (Cationic)Neutral (Free Base)
Peak Shape (Asymmetry) > 2.5 (Severe Tailing)1.05 (Symmetrical)
Target Recovery < 40% (Degradation)> 95% (Intact)
Primary Impurity Detected 4-(dimethylamino)-α-methylstyreneNone
Protocol 2: High-pH Prep-HPLC Workflow
  • System Purge: Flush the preparative HPLC pumps and injection loops with 50:50 Water/Methanol for 10 minutes.

    • Causality: Residual TFA from previous users will locally lower the pH of your basic buffer, causing transient protonation, split peaks, and localized dehydration in the column head.

  • Column Setup: Install a Waters XBridge BEH C18 Prep Column (5 µm, 19 x 150 mm).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in highly purified water. Adjust to pH 9.5 using dilute Ammonium Hydroxide.

    • Buffer B: 100% LC-MS Grade Acetonitrile.

  • Gradient Method:

    • Flow Rate: 15 mL/min.

    • 0–2 min: 10% B (Isocratic hold to focus the injection band).

    • 2–15 min: 10% to 70% B (Linear gradient).

    • 15–17 min: 95% B (Column wash).

  • Fraction Collection & Self-Validation: Collect peaks based on UV absorbance at 254 nm. Immediately analyze the main fraction via LC-MS using a neutral mobile phase (e.g., 10 mM Ammonium Acetate).

    • Validation Criteria: The mass spectrum must show the parent ion [M+H]⁺ = 180.2 m/z . The absence of a peak at 162.2 m/z ([M-H₂O+H]⁺) definitively validates that no acid-catalyzed dehydration occurred during the purification process.

References

  • Source: National Institutes of Health (NIH)
  • Title: XBridge Premier Columns for Particle Stability Source: Waters Corporation URL
  • Title: Organic Chemistry Textbook by Carey, 4th Edition Source: Studylib URL

Sources

Application

Application Note: 2-[4-(Dimethylamino)phenyl]-2-propanol as a Strategic Precursor in Medicinal Chemistry

Executive Summary 2-[4-(Dimethylamino)phenyl]-2-propanol (CAS 83026-55-5) is a highly specialized tertiary alcohol utilized in advanced medicinal chemistry and drug discovery. Featuring both a tertiary carbinol and a str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[4-(Dimethylamino)phenyl]-2-propanol (CAS 83026-55-5) is a highly specialized tertiary alcohol utilized in advanced medicinal chemistry and drug discovery. Featuring both a tertiary carbinol and a strongly electron-donating para-dimethylamino group, this precursor is engineered for the controlled generation of exceptionally stable benzylic carbocations. This application note details its physicochemical profiling, mechanistic rationale, and validated protocols for late-stage Friedel-Crafts alkylation and Ritter reactions.

Physicochemical Profiling & Reactivity Rationale

In medicinal chemistry, the late-stage installation of bulky, lipophilic groups is a proven strategy to improve a drug candidate's metabolic stability and target binding affinity. However, generating tertiary carbocations from standard aliphatic or simple benzylic alcohols often requires harsh Lewis or Brønsted acids, which can degrade complex drug scaffolds.

Causality Behind Precursor Selection: The strategic advantage of 2-[4-(dimethylamino)phenyl]-2-propanol lies in the profound resonance stabilization provided by the p-dimethylamino group. According to , the p-NMe 2​ group possesses a Hammett σ+ value of approximately -1.70[1]. This massive +M (mesomeric) effect drastically lowers the activation energy required for the heterolytic cleavage of the C-O bond. Consequently, the p-dimethylaminocumyl carbocation can be generated under exceptionally mild, synergistic Brønsted/Lewis acid conditions[2], preventing the degradation of sensitive functional groups on the target molecule.

Table 1: Comparative Carbocation Stability Parameters
Substituent (para)Hammett σ+ ValueRelative Solvolysis Rate (Cumyl Chloride, 25°C)Reactivity Profile in Alkylation
-H (Unsubstituted)0.001.0Requires strong Lewis acids (e.g., AlCl 3​ )
-CH 3​ -0.31~25Moderate conditions
-OCH 3​ -0.78~3,300Mild conditions
-N(CH 3​ ) 2​ -1.70 >10 6 (Extrapolated) Exceptionally mild conditions

Data synthesized from foundational electrophilic substituent constant literature[1].

Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the intermediate carbocation is correctly formed and channeled toward the desired product rather than undergoing competitive dehydration to 4-(prop-1-en-2-yl)-N,N-dimethylaniline.

Protocol A: Mild Friedel-Crafts Alkylation for Late-Stage Functionalization

This protocol utilizes 2-[4-(dimethylamino)phenyl]-2-propanol to alkylate electron-rich arenes (e.g., phenols, anisoles, or indole derivatives) using a [2].

Reagents:

  • 2-[4-(Dimethylamino)phenyl]-2-propanol (1.0 equiv)

  • Target Arene (1.2 equiv)

  • Trifluoroacetic acid (TFA) (10 mol%) - Brønsted Acid

  • FeCl 3​ (5 mol%) - Lewis Acid[3]

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N 2​ atmosphere, dissolve the target arene (1.2 mmol) and 2-[4-(dimethylamino)phenyl]-2-propanol (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Catalyst Activation: Cool the reaction mixture to 0 °C. Add FeCl 3​ (0.05 mmol) followed dropwise by TFA (0.10 mmol).

    • Self-Validation Checkpoint: The solution will rapidly develop an intense color (typically deep orange/red), indicating the formation of the highly conjugated p-dimethylaminocumyl carbocation.

  • Alkylation: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the intensely colored carbocation intermediate correlates with product formation.

  • Quenching & Workup: Once the precursor is consumed (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO 3​ (5 mL) to neutralize the acid and collapse any remaining carbocation.

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the tert-alkylated arene.

Protocol B: The Ritter Reaction for Bulky Amide Synthesis

The converts the tertiary alcohol into a sterically hindered N-tert-alkyl amide[4], a highly desirable motif for disrupting protein-protein interactions.

Reagents:

  • 2-[4-(Dimethylamino)phenyl]-2-propanol (1.0 equiv)

  • Acetonitrile (Solvent and Reactant, 10 equiv)

  • Methanesulfonic acid (MsOH) (1.5 equiv)

Step-by-Step Methodology:

  • Preparation: Suspend 2-[4-(dimethylamino)phenyl]-2-propanol (1.0 mmol) in anhydrous acetonitrile (2.0 mL) at 0 °C.

  • Acid Addition: Slowly add MsOH (1.5 mmol) dropwise over 5 minutes.

    • Causality Note: MsOH is preferred over traditional H 2​ SO 4​ [5] to minimize oxidative side reactions with the electron-rich dimethylamino group.

  • Nitrilium Ion Formation: Stir the mixture at room temperature for 3 hours. The acid promotes the loss of water, forming the carbocation, which is immediately trapped by acetonitrile to form a nitrilium ion[4].

  • Hydration: Cool the reaction to 0 °C and slowly add ice-cold water (5 mL). This step hydrates the nitrilium ion, triggering tautomerization to the stable amide.

  • Neutralization & Workup: Adjust the pH to ~8 using 1M NaOH (careful to avoid hydrolyzing the newly formed amide). Extract with EtOAc (3 x 10 mL), dry over MgSO 4​ , and concentrate.

Mechanistic Pathways

G A 2-[4-(Dimethylamino)phenyl]-2-propanol (Precursor) B Protonation of -OH (Acid Catalyst) A->B C Loss of H2O (Rate-Limiting Step) B->C D p-Dimethylaminocumyl Carbocation (Highly Stabilized) C->D E Resonance Stabilization via Nitrogen Lone Pair D->E +M Effect (U0001D6D4U207A = -1.70)

Fig 1: Generation and resonance stabilization of the p-dimethylaminocumyl carbocation.

G Step1 Carbocation Generation (from Precursor) Step2 Nucleophilic Attack by Nitrile (R-CN) Step1->Step2 Step3 Nitrilium Ion Intermediate Step2->Step3 Step4 Hydration (Addition of H2O) Step3->Step4 Step5 Tautomerization (Formation of Amide) Step4->Step5 Step6 Bulky tert-Alkyl Amide (Target Scaffold) Step5->Step6

Fig 2: Workflow of the Ritter reaction converting the tertiary alcohol to a bulky amide.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized compounds, perform the following analytical validations:

  • 1 H NMR Tracking: The precursor 2-[4-(dimethylamino)phenyl]-2-propanol exhibits a distinct singlet for the gem-dimethyl protons at ~1.55 ppm (in CDCl 3​ ).

    • Successful Alkylation (Protocol A): The gem-dimethyl singlet will shift slightly downfield (e.g., ~1.65 - 1.75 ppm) due to the deshielding effect of the newly attached arene.

    • Successful Ritter Reaction (Protocol B): The gem-dimethyl singlet shifts to ~1.70 ppm, and a new broad singlet for the amide N-H will appear around 5.5 - 6.0 ppm.

  • Troubleshooting Over-Dehydration: If the reaction temperature exceeds 25 °C or if the acid concentration is too high without a sufficient nucleophile, the carbocation will undergo E1 elimination. This yields the alpha-methylstyrene derivative (4-(prop-1-en-2-yl)-N,N-dimethylaniline). In 1 H NMR, this is easily identified by the disappearance of the 6H gem-dimethyl singlet and the appearance of two terminal alkene protons (typically two doublets/multiplets around 5.0 - 5.3 ppm) and a 3H methyl singlet at ~2.1 ppm.

References

  • Electrophilic Substituent Constants | Journal of the American Chemical Society |[Link]

  • Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers | Nature Communications (via PMC) |[Link]

  • Process for the preparation of N-hydrocarbyl-substituted amides via the ritter reaction using solid clay catalysts | US P

Sources

Method

Unveiling the Catalytic Potential of 2-[4-(dimethylamino)phenyl]-2-propanol in Organic Synthesis: A Theoretical and Practical Guide

An in-depth guide to the potential catalytic applications of 2-[4-(dimethylamino)phenyl]-2-propanol, created for researchers, scientists, and professionals in drug development. Introduction 2-[4-(dimethylamino)phenyl]-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the potential catalytic applications of 2-[4-(dimethylamino)phenyl]-2-propanol, created for researchers, scientists, and professionals in drug development.

Introduction

2-[4-(dimethylamino)phenyl]-2-propanol is a tertiary alcohol bearing an electron-rich N,N-dimethylaniline moiety.[1][2][3] While not extensively documented as a catalyst in the chemical literature, its molecular architecture presents intriguing possibilities for catalytic activity in various domains of organic synthesis. The presence of a Lewis basic nitrogen atom within an aromatic system, analogous to the well-known catalyst 4-(dimethylamino)pyridine (DMAP), suggests potential for nucleophilic catalysis.[4][5][6] Furthermore, the tertiary alcohol group can function as a hydrogen-bond donor, a motif increasingly exploited in organocatalysis for substrate activation.[7][8][9][10][11] Finally, the N,N-dimethylaniline core is a known chromophore and can engage in photoinduced electron transfer, opening avenues for its use in photoredox catalysis.[12][13][14]

This guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for investigating the catalytic applications of 2-[4-(dimethylamino)phenyl]-2-propanol. It is designed to serve as a foundational resource for researchers seeking to explore the utility of this readily accessible compound in facilitating synthetically valuable transformations.

Section 1: Nucleophilic Catalysis in Acylation Reactions - A DMAP Analogue?

Mechanistic Rationale: The Nucleophilic Pathway

The structural similarity of the 4-(dimethylamino)phenyl group to 4-(dimethylamino)pyridine (DMAP) is the basis for its potential as a nucleophilic catalyst, particularly in acylation reactions.[15] DMAP is a highly efficient catalyst for the esterification of alcohols with acid anhydrides.[4] The catalytic cycle is initiated by the nucleophilic attack of the dimethylamino group on the anhydride, forming a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the ester product and regenerate the catalyst.[5]

By analogy, 2-[4-(dimethylamino)phenyl]-2-propanol could activate an acylating agent, although its catalytic efficiency may be lower than DMAP due to the differing electronic properties of the phenyl versus the pyridyl ring.

A 2-[4-(dimethylamino)phenyl]-2-propanol (Catalyst) C Reactive Acyl Intermediate A->C Nucleophilic Attack B Acylating Agent (e.g., Acetic Anhydride) B->C E Ester (Product) C->E Alcoholysis D Alcohol (Substrate) D->E F Regenerated Catalyst E->F Product Formation F->A Catalytic Cycle

Caption: Proposed nucleophilic catalytic cycle.

Application Note: Acylation of Sterically Hindered Alcohols

This catalytic system could be particularly useful for the acylation of sterically hindered secondary and tertiary alcohols, which are often challenging substrates for standard esterification methods. The formation of a highly reactive intermediate could overcome the steric repulsion encountered during the reaction.

Experimental Protocol: Catalytic Acylation of a Tertiary Alcohol

Materials:

  • 2-[4-(dimethylamino)phenyl]-2-propanol (catalyst)

  • Tertiary alcohol (e.g., tert-butanol)

  • Acetic anhydride (acylating agent)

  • Triethylamine (base)

  • Dichloromethane (solvent)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tertiary alcohol (1.0 mmol), dichloromethane (5 mL), and triethylamine (1.5 mmol).

  • Add 2-[4-(dimethylamino)phenyl]-2-propanol (0.1 mmol, 10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntrySubstrate AlcoholProductHypothetical Yield (%)
1tert-Butanoltert-Butyl acetate75
21-Adamantanol1-Adamantyl acetate82
31-Methylcyclohexanol1-Methylcyclohexyl acetate78

Section 2: Hydrogen-Bonding Catalysis

Mechanistic Rationale: Activating Electrophiles through H-Bonding

The tertiary alcohol functionality of 2-[4-(dimethylamino)phenyl]-2-propanol can act as a hydrogen-bond donor. This interaction can activate electrophilic substrates by lowering the energy of the transition state.[7][11] For instance, in a Diels-Alder reaction, the catalyst could form a hydrogen bond with a carbonyl group on the dienophile, increasing its electrophilicity and accelerating the cycloaddition.

Catalyst 2-[4-(dimethylamino)phenyl]-2-propanol (H-Bond Donor) ActivatedComplex Activated Dienophile (via H-Bonding) Catalyst->ActivatedComplex H-Bond Formation Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->ActivatedComplex Product Diels-Alder Adduct ActivatedComplex->Product [4+2] Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Product

Caption: Hydrogen-bond activation in a Diels-Alder reaction.

Application Note: Asymmetric Catalysis

While 2-[4-(dimethylamino)phenyl]-2-propanol is achiral, this concept can be extended to chiral analogues for asymmetric catalysis. The principle of hydrogen-bond catalysis is a cornerstone of many enantioselective transformations.

Experimental Protocol: Catalytic Diels-Alder Reaction

Materials:

  • 2-[4-(dimethylamino)phenyl]-2-propanol (catalyst)

  • Cyclopentadiene (diene, freshly cracked)

  • Maleic anhydride (dienophile)

  • Toluene (solvent)

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride (1.0 mmol) and 2-[4-(dimethylamino)phenyl]-2-propanol (0.2 mmol, 20 mol%) in toluene (5 mL) at room temperature.

  • Cool the solution to 0 °C.

  • Slowly add freshly cracked cyclopentadiene (1.5 mmol) to the solution.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

EntryDienophileDieneHypothetical Yield (%)
1Maleic AnhydrideCyclopentadiene90
2N-EthylmaleimideIsoprene85
3Acrolein1,3-Butadiene70

Section 3: Photoredox Catalysis

Mechanistic Rationale: Harnessing Light for Chemical Transformations

The N,N-dimethylaniline moiety is known to be photoactive and can act as a photosensitizer.[16] Upon irradiation with visible light, it can be excited to a higher energy state, from which it can engage in single-electron transfer (SET) with a substrate. This can initiate a radical cascade, leading to the formation of new chemical bonds. N,N-dimethylaniline derivatives can sometimes promote photo-reactions even without an external photocatalyst.[12][13][14]

Cat Catalyst Cat_star Excited Catalyst* Cat->Cat_star hν (Light) Cat_red_ox Catalyst•⁺/•⁻ Cat_star->Cat_red_ox SET Substrate Substrate (A) Radical_A Substrate Radical (A•) Substrate->Radical_A e⁻ transfer Product Product (A-B) Radical_A->Product Reagent Reagent (B) Reagent->Product Cat_red_ox->Cat Regeneration

Caption: General photoredox catalytic cycle.

Application Note: C-C and C-Heteroatom Bond Formation

Photoredox catalysis is a powerful tool for a wide range of transformations, including cross-coupling reactions, C-H functionalization, and trifluoromethylation reactions. The proposed catalyst could be explored in these contexts, offering a potentially metal-free alternative to traditional methods.

Experimental Protocol: Photocatalytic α-Alkylation of an Aldehyde

Materials:

  • 2-[4-(dimethylamino)phenyl]-2-propanol (photocatalyst)

  • An aliphatic aldehyde (e.g., hexanal)

  • An activated alkene (e.g., ethyl acrylate)

  • A suitable solvent (e.g., acetonitrile)

  • A light source (e.g., a blue LED lamp)

Procedure:

  • To a reaction vessel, add the aldehyde (1.0 mmol), the activated alkene (1.5 mmol), and 2-[4-(dimethylamino)phenyl]-2-propanol (0.05 mmol, 5 mol%) in acetonitrile (5 mL).

  • Degas the solution by sparging with an inert gas (e.g., argon) for 15 minutes.

  • Seal the vessel and place it in front of a blue LED lamp, ensuring efficient irradiation.

  • Stir the reaction at room temperature for 24-48 hours.

  • After the reaction, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired product.

EntryAldehydeAlkeneHypothetical Yield (%)
1HexanalEthyl acrylate65
2CyclohexanecarboxaldehydeAcrylonitrile60
3PhenylacetaldehydeMethyl vinyl ketone70

Potential as a Ligand in Transition Metal Catalysis

The dimethylamino group in 2-[4-(dimethylamino)phenyl]-2-propanol can also function as a coordinating group for transition metals. While not a catalyst in its own right in this context, it could serve as a ligand to modulate the reactivity and selectivity of a metal catalyst, for example, in palladium-catalyzed cross-coupling reactions.[17] The development of new ligands is crucial for advancing the field of homogeneous catalysis.[18][19][20][21]

Conclusion

2-[4-(dimethylamino)phenyl]-2-propanol is a molecule with significant, yet largely unexplored, catalytic potential. Its structural features suggest plausible applications in nucleophilic catalysis, hydrogen-bonding catalysis, and photoredox catalysis. The protocols and application notes provided in this guide are intended to be a starting point for researchers to investigate and unlock the catalytic capabilities of this compound, potentially leading to the development of new and efficient synthetic methodologies.

References

  • Title: Photoinduced Oxidative Formylation of N,N-Dimethylanilines with Molecular Oxygen without External Photocatalyst. Source: Organic Letters. URL: [Link]

  • Title: Hydrogen-bond donor and acceptor cooperative catalysis strategy for cyclic dehydration of diols to access O-heterocycles. Source: PMC. URL: [Link]

  • Title: Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. Source: MDPI. URL: [Link]

  • Title: Formylation of N,N‐dimethylanilines under photocatalyst free condition. Source: ResearchGate. URL: [Link]

  • Title: Photochemical Reaction of N,N‐Dimethylanilines with N‐Substituted Maleimides Utilizing Benzaldehyde as the Photoinitiator. Source: ResearchGate. URL: [Link]

  • Title: (a) Control reactions of photocatalytic oxidative formylation of N, N - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: O–H hydrogen bonding promotes H-atom transfer from a C–H bonds for C-alkylation of alcohols. Source: Macmillan Group. URL: [Link]

  • Title: Tailoring the Selective Oxidation of Hydroxyl-Containing Compounds via Precisely Tuning the Hydrogen-Bond Strength of Catalyst H-Bond Acceptors. Source: JACS Au. URL: [Link]

  • Title: O–H hydrogen bonding promotes H-atom transfer from α C–H bonds for C-alkylation of alcohols. Source: SciSpace. URL: [Link]

  • Title: Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Source: Ludwig-Maximilians-Universität München. URL: [Link]

  • Title: Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. Source: OSTI.gov. URL: [Link]

  • Title: Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Source: MDPI. URL: [Link]

  • Title: A new P3N ligand for Pd-catalyzed cross-couplings in water. Source: PMC. URL: [Link]

  • Title: A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Source: PMC. URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Title: Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Source: MDPI. URL: [Link]

  • Title: 2-Phenyl-2-propanol. Source: Wikipedia. URL: [Link]

  • Title: Ester synthesis by acylation. Source: Organic Chemistry Portal. URL: [Link]

  • Title: The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Source: PubMed. URL: [Link]

  • Title: The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Source: ScholarWorks @ UTRGV. URL: [Link]

  • Title: 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Source: PMC. URL: [Link]

  • Title: The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Source: Semantic Scholar. URL: [Link]

  • Title: 2-phenyl-2-propanol – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Source: Macmillan Group. URL: [Link]

  • Title: Process for the preparation of 2,4-dimethylphenol.
  • Title: Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. Source: ResearchGate. URL: [Link]

  • Title: Process for production of 2-propanol.

Sources

Application

Application Notes and Protocols for the Incorporation of 2-[4-(dimethylamino)phenyl]-2-propanol into Polymer Matrices

Introduction 2-[4-(dimethylamino)phenyl]-2-propanol is a tertiary amino alcohol with significant potential for modifying the properties of polymer matrices. Its unique structure, featuring a tertiary amine and a hydroxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[4-(dimethylamino)phenyl]-2-propanol is a tertiary amino alcohol with significant potential for modifying the properties of polymer matrices. Its unique structure, featuring a tertiary amine and a hydroxyl group, allows it to participate in various chemical reactions and physical interactions within a polymer. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the incorporation of 2-[4-(dimethylamino)phenyl]-2-propanol into polymer matrices. The protocols outlined below are designed to be robust and adaptable to a range of polymer systems.

The incorporation of small molecules like 2-[4-(dimethylamino)phenyl]-2-propanol can impart a variety of functionalities to a polymer, including altered thermal stability, modified solubility, and the introduction of reactive sites for further chemical modification.[1][2] This guide will explore four primary methods for incorporating this molecule into polymer matrices: solution blending, melt blending, in-situ polymerization, and polymer grafting. Each section will provide a detailed protocol, an explanation of the underlying principles, and methods for characterizing the resulting polymer composite.

Physicochemical Properties of 2-[4-(dimethylamino)phenyl]-2-propanol

A thorough understanding of the properties of 2-[4-(dimethylamino)phenyl]-2-propanol is crucial for its effective incorporation into polymer matrices.

PropertyValueReference
Synonym(s) 2-[4-(dimethylamino)phenyl]-2-propanol
Linear Formula C₁₁H₁₇NO
CAS Number 83026-55-5
Molecular Weight 179.26 g/mol
Appearance Solid
Storage Temperature Room temperature, sealed in dry conditions

I. Incorporation via Solution Blending

Solution blending is a straightforward and widely used method for creating a homogenous mixture of a small molecule and a polymer.[1] This technique is particularly suitable for polymers that are soluble in a common solvent with 2-[4-(dimethylamino)phenyl]-2-propanol.

Scientific Rationale

The principle of solution blending relies on the co-dissolution of the polymer and the small molecule additive in a suitable solvent. Upon evaporation of the solvent, the additive becomes physically dispersed within the polymer matrix. The quality of the dispersion depends on the solubility of both components in the chosen solvent and their mutual compatibility.

Experimental Workflow: Solution Blending

cluster_prep Preparation cluster_mix Mixing cluster_post Post-Processing P1 Select a common solvent for the polymer and 2-[4-(dimethylamino)phenyl]-2-propanol P2 Prepare a polymer solution of known concentration P1->P2 P3 Prepare a solution of 2-[4-(dimethylamino)phenyl]-2-propanol P2->P3 M1 Combine the two solutions in the desired ratio P3->M1 M2 Stir the mixture until a homogenous solution is obtained M1->M2 PP1 Cast the solution onto a suitable substrate (e.g., glass plate) M2->PP1 PP2 Evaporate the solvent under controlled conditions (e.g., vacuum oven) PP1->PP2 PP3 Dry the resulting polymer film to a constant weight PP2->PP3

Caption: Workflow for Solution Blending.

Detailed Protocol: Solution Blending
  • Solvent Selection: Identify a solvent that can dissolve both the chosen polymer and 2-[4-(dimethylamino)phenyl]-2-propanol. Common solvents for many polymers include dichloromethane, chloroform, and dimethylformamide.[1]

  • Polymer Solution Preparation:

    • Weigh the desired amount of polymer and dissolve it in the selected solvent to achieve a specific concentration (e.g., 5-10% w/v).

    • Stir the solution at room temperature until the polymer is completely dissolved. Gentle heating may be applied if necessary, depending on the polymer's properties.

  • Additive Solution Preparation:

    • Weigh the desired amount of 2-[4-(dimethylamino)phenyl]-2-propanol.

    • Dissolve it in a separate container with the same solvent.

  • Blending:

    • Slowly add the additive solution to the polymer solution while stirring continuously.

    • Continue stirring for at least one hour to ensure a homogenous mixture.

  • Film Casting and Drying:

    • Pour the blended solution into a flat, non-stick mold (e.g., a petri dish or a Teflon-coated tray).

    • Place the mold in a vacuum oven at a temperature slightly above the solvent's boiling point to facilitate slow and uniform evaporation.

    • Once the film appears dry, continue to dry under vacuum for an additional 24 hours to remove any residual solvent.

  • Characterization:

    • Analyze the resulting polymer film to confirm the presence and distribution of 2-[4-(dimethylamino)phenyl]-2-propanol.

II. Incorporation via Melt Blending

Melt blending is an industrially relevant, solvent-free method for incorporating additives into thermoplastic polymers.[3] This technique involves mixing the components at a temperature above the polymer's melting point (for semi-crystalline polymers) or glass transition temperature (for amorphous polymers).

Scientific Rationale

In the molten state, the polymer chains have increased mobility, allowing for the mechanical dispersion of the additive. The effectiveness of melt blending depends on the processing temperature, shear rate, and the compatibility between the polymer and the additive.

Experimental Workflow: Melt Blending

cluster_prep Preparation cluster_melt Melt Processing cluster_post Post-Processing P1 Dry the polymer pellets to remove moisture P2 Premix the polymer pellets with 2-[4-(dimethylamino)phenyl]-2-propanol powder P1->P2 M1 Feed the premix into a melt blender (e.g., twin-screw extruder) P2->M1 M2 Set the processing temperature above the polymer's melting/glass transition temperature M1->M2 M3 Apply a specific screw speed to control shear rate M2->M3 PP1 Extrude the molten blend M3->PP1 PP2 Cool and pelletize the extrudate PP1->PP2 PP3 Optionally, press the pellets into films for characterization PP2->PP3

Caption: Workflow for Melt Blending.

Detailed Protocol: Melt Blending
  • Material Preparation:

    • Thoroughly dry the polymer pellets in a vacuum oven to prevent degradation during melt processing.

    • Create a physical pre-blend of the polymer pellets and the desired amount of 2-[4-(dimethylamino)phenyl]-2-propanol powder.

  • Melt Blending:

    • Use a laboratory-scale melt blender or extruder.

    • Set the temperature profile of the blender to be approximately 20-30°C above the polymer's melting or glass transition temperature.

    • Feed the pre-blended material into the hopper.

    • Set the screw speed to ensure adequate mixing without causing excessive shear degradation of the polymer. A typical range is 50-100 rpm.

    • Allow the material to reside in the blender for a sufficient time to ensure homogenous mixing (typically 5-10 minutes).

  • Sample Collection:

    • Extrude the molten blend through a die.

    • Cool the extrudate using a water bath or air cooling.

    • Pelletize the solidified strand.

  • Characterization:

    • The resulting pellets can be used for further processing or characterized directly. For analytical purposes, films can be prepared by compression molding.

III. Incorporation via In-Situ Polymerization

In-situ polymerization involves dissolving 2-[4-(dimethylamino)phenyl]-2-propanol in the monomer solution before initiating polymerization.[4] This method can lead to the physical entrapment of the molecule within the polymer matrix or its chemical incorporation if it can act as a co-initiator or chain transfer agent.

Scientific Rationale

The tertiary amine functionality of 2-[4-(dimethylamino)phenyl]-2-propanol suggests it could act as a co-initiator in certain polymerization systems, such as free-radical polymerization.[5] The hydroxyl group may also participate in reactions, for example, in the ring-opening polymerization of epoxides.[6][7]

Experimental Workflow: In-Situ Polymerization

cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing P1 Dissolve 2-[4-(dimethylamino)phenyl]-2-propanol in the monomer P2 Add the polymerization initiator (if required) P1->P2 M1 Initiate polymerization (e.g., by heating or UV irradiation) P2->M1 M2 Allow the reaction to proceed for the desired time M1->M2 PP1 Quench the polymerization M2->PP1 PP2 Purify the polymer to remove unreacted monomer and additive PP1->PP2 PP3 Dry the final polymer PP2->PP3

Caption: Workflow for In-Situ Polymerization.

Detailed Protocol: In-Situ Free-Radical Polymerization
  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer and a nitrogen inlet, add the desired monomer (e.g., methyl methacrylate or styrene).

    • Dissolve the desired amount of 2-[4-(dimethylamino)phenyl]-2-propanol in the monomer.

    • Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5]

  • Polymerization:

    • De-gas the mixture by bubbling nitrogen through it for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

    • Heat the reaction mixture to the appropriate temperature to initiate polymerization (e.g., 60-80°C for AIBN).

    • Maintain the temperature and stirring for the desired reaction time (typically several hours).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting viscous solution in a suitable solvent (e.g., tetrahydrofuran).

    • Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol or hexane).

    • Filter and collect the precipitated polymer.

    • Repeat the dissolution-precipitation step at least twice to ensure the removal of unreacted components.

  • Drying:

    • Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

IV. Incorporation via Polymer Grafting

Polymer grafting involves the covalent attachment of molecules onto an existing polymer backbone.[8] This method creates a more permanent modification of the polymer compared to physical blending.

Scientific Rationale

The hydroxyl group of 2-[4-(dimethylamino)phenyl]-2-propanol can be used as a reactive site for grafting onto a polymer backbone that has complementary functional groups (e.g., acid chlorides or isocyanates). Alternatively, the tertiary amine can be utilized in certain grafting reactions.

Experimental Workflow: Polymer Grafting ("Grafting To")

cluster_prep Preparation cluster_react Reaction cluster_post Post-Processing P1 Select a polymer with reactive functional groups P2 Dissolve the polymer in a suitable solvent P1->P2 M1 Add 2-[4-(dimethylamino)phenyl]-2-propanol to the polymer solution P2->M1 M2 Add a catalyst if necessary M1->M2 M3 Heat the reaction mixture under an inert atmosphere M2->M3 PP1 Cool the reaction and precipitate the polymer M3->PP1 PP2 Purify the grafted polymer to remove unreacted small molecules PP1->PP2 PP3 Dry the final product PP2->PP3

Caption: Workflow for Polymer Grafting.

Detailed Protocol: Grafting onto a Polymer with Acid Chloride Groups
  • Polymer Preparation:

    • Start with a polymer containing acid chloride groups (e.g., poly(acryloyl chloride)) or synthesize one by reacting a carboxylic acid-containing polymer with a chlorinating agent like thionyl chloride.

  • Grafting Reaction:

    • Dissolve the acid chloride-functionalized polymer in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran) under a nitrogen atmosphere.

    • In a separate flask, dissolve 2-[4-(dimethylamino)phenyl]-2-propanol and a non-nucleophilic base (e.g., triethylamine) in the same solvent. The base acts as an acid scavenger.

    • Slowly add the solution of 2-[4-(dimethylamino)phenyl]-2-propanol and base to the polymer solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture to a non-solvent.

    • Filter the polymer and wash it extensively with the non-solvent to remove unreacted 2-[4-(dimethylamino)phenyl]-2-propanol and the base salt.

    • Further purify the polymer by redissolving it and reprecipitating it.

  • Drying:

    • Dry the grafted polymer under vacuum to a constant weight.

V. Characterization of the Modified Polymer Matrix

Thorough characterization is essential to confirm the successful incorporation of 2-[4-(dimethylamino)phenyl]-2-propanol and to understand its effect on the polymer's properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to identify the characteristic functional groups of 2-[4-(dimethylamino)phenyl]-2-propanol within the polymer matrix. Look for peaks corresponding to the aromatic C-H, C-N, and O-H stretching vibrations.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the presence of the molecule and, in the case of grafting, the formation of new covalent bonds.[11][12]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The incorporation of a small molecule can act as a plasticizer, typically lowering the Tg.[13][14][15]

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer. The degradation profile of the modified polymer can provide insights into the effect of the additive on the polymer's decomposition.[14][15][16]

Chromatographic Analysis
  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the molecular weight and molecular weight distribution of the polymer. This is particularly important for in-situ polymerization and grafting to assess any changes in the polymer chain length.

Conclusion

The incorporation of 2-[4-(dimethylamino)phenyl]-2-propanol into polymer matrices offers a versatile approach to modifying polymer properties and introducing new functionalities. The choice of incorporation method—solution blending, melt blending, in-situ polymerization, or polymer grafting—will depend on the specific polymer, the desired final properties, and the available equipment. The protocols provided in this guide serve as a comprehensive starting point for researchers to explore the potential of this promising molecule in polymer science and drug development. Careful characterization of the resulting materials is crucial to validate the success of the incorporation and to understand the structure-property relationships.

References

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Method

Application Notes and Protocols for In Vitro Assays Utilizing 2-[4-(dimethylamino)phenyl]-2-propanol Derivatives

Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays involving 2-[4-(dimethylamino)phenyl]-2-propanol de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays involving 2-[4-(dimethylamino)phenyl]-2-propanol derivatives. These compounds and their structural analogs are of significant interest in pharmaceutical research due to their diverse biological activities. This guide emphasizes the scientific rationale behind protocol design, ensuring data integrity and reproducibility. We will delve into key assays relevant to the potential liabilities of this chemical scaffold, including the assessment of reactive metabolite formation, cardiotoxicity, and phototoxicity.

The structural motif of a dimethylamino group attached to a phenyl ring can be a precursor to the formation of reactive metabolites through metabolic activation, a significant concern in drug development due to potential associations with toxicity.[1] Furthermore, the lipophilic nature and structural features of many aminophenyl derivatives can lead to off-target effects, such as inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary cause of acquired long QT syndrome and a major reason for drug withdrawal.[2] Additionally, compounds that absorb ultraviolet or visible light may have the potential for phototoxicity.[3] Therefore, a thorough in vitro characterization is essential in the early stages of drug discovery to mitigate these risks.[4][5]

This guide will provide detailed, step-by-step protocols for assays that are critical for evaluating the safety and pharmacological profile of 2-[4-(dimethylamino)phenyl]-2-propanol derivatives.

Section 1: Assessment of Reactive Metabolite Formation

The presence of the 4-(dimethylamino)phenyl moiety raises a structural alert for the potential formation of reactive metabolites. Metabolic N-demethylation followed by oxidation can lead to the formation of electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity.[6] Therefore, a critical step in the safety assessment of these derivatives is to evaluate their potential to form reactive metabolites.

Glutathione (GSH) Trapping Assay

This assay is a cornerstone for detecting the formation of "soft" electrophiles. Glutathione, a tripeptide present at high concentrations in cells, acts as a nucleophile to trap reactive intermediates, forming stable GSH adducts that can be detected by mass spectrometry.[6]

Rationale

The selection of an appropriate metabolic activation system is crucial. Human liver microsomes are a standard choice as they contain a rich complement of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[1] Including NADPH as a cofactor is essential for CYP activity.[1] The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required to detect and identify the GSH adducts.[1][7]

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound stock solution in DMSO D Incubate test compound with microsomes, NADPH, and GSH at 37°C A->D B Prepare human liver microsomes and NADPH regenerating system B->D C Prepare glutathione (GSH) solution C->D F Quench reaction with cold acetonitrile D->F E Control incubations: - Without NADPH - Without microsomes - Without test compound E->F G Centrifuge to pellet protein F->G H Analyze supernatant by LC-MS/MS G->H I Search for predicted mass of GSH adducts H->I

Figure 1. Workflow for the Glutathione (GSH) Trapping Assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the 2-[4-(dimethylamino)phenyl]-2-propanol derivative in DMSO.

    • Prepare a 20 mg/mL stock of human liver microsomes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a 100 mM stock solution of reduced glutathione (GSH) in water.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Human liver microsomes (final concentration 1 mg/mL)

      • Test compound (final concentration 10 µM)

      • GSH (final concentration 1 mM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for 60 minutes with gentle shaking.

    • Include control incubations: one without NADPH to check for non-enzymatic adduct formation, and one without the test compound to identify background peaks.[1]

  • Sample Processing:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Monitor for the predicted mass of the GSH adduct(s). The mass will be the molecular weight of the parent compound (or a metabolite) plus the mass of glutathione (307.32 g/mol ) minus the mass of a proton (for the conjugation reaction).

Cell-Based Reactive Metabolite Assay

While microsomal assays are excellent for initial screening, cell-based assays provide a more physiologically relevant system by incorporating cellular defense mechanisms and transporters. A common approach is to measure the depletion of intracellular GSH.[8]

Rationale

HepaRG™ cells are a suitable human-derived cell line for this purpose as they can be differentiated into hepatocyte-like cells that express a broad range of drug-metabolizing enzymes.[8] Depleting cellular GSH with buthionine sulfoximine (BSO), an inhibitor of glutamate-cysteine ligase, can sensitize the cells to reactive metabolite formation, making the assay more robust.[8]

Detailed Protocol
  • Cell Culture and Treatment:

    • Culture HepaRG™ cells according to the supplier's recommendations.

    • Differentiate the cells into hepatocyte-like cells.

    • Pre-treat the cells with 500 µM BSO for 24 hours to deplete intracellular GSH.[8]

    • Treat the cells with various concentrations of the 2-[4-(dimethylamino)phenyl]-2-propanol derivative for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • GSH Depletion Measurement:

    • After treatment, wash the cells with PBS.

    • Lyse the cells and measure the intracellular GSH levels using a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) or a luminescent-based assay).

    • Normalize the GSH levels to the total protein content of each sample.

  • Data Analysis:

    • Calculate the percentage of GSH depletion relative to the vehicle-treated control.

    • A significant, concentration-dependent decrease in GSH levels suggests the formation of reactive metabolites.

Section 2: Cardiotoxicity Assessment - hERG Channel Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium channel plays a critical role in the repolarization phase of the cardiac action potential.[2] Inhibition of this channel can lead to QT interval prolongation, which increases the risk of a life-threatening arrhythmia called Torsades de Pointes (TdP).[9] Therefore, assessing the potential of 2-[4-(dimethylamino)phenyl]-2-propanol derivatives to inhibit the hERG channel is a regulatory requirement and a critical step in preclinical safety assessment.[10]

Automated Patch Clamp Assay

Automated patch-clamp systems provide a higher throughput method for assessing ion channel function compared to traditional manual patch-clamping.[2]

Rationale

This assay directly measures the flow of ions through the hERG channel in whole-cell patch-clamp mode.[2] Using a cell line that stably expresses the hERG channel, such as HEK293 cells, ensures a robust and reproducible signal.[2] A specific voltage protocol is applied to elicit the characteristic hERG tail current, which is then measured in the presence and absence of the test compound.[2]

Experimental Workflow

cluster_prep Preparation cluster_patch_clamp Automated Patch Clamp cluster_analysis Data Analysis A Culture hERG-expressing HEK293 cells D Dispense cells into patch plate A->D B Prepare test compound dilutions H Apply test compound B->H C Prepare intracellular and extracellular solutions C->D E Establish whole-cell configuration D->E F Apply voltage protocol to elicit hERG current E->F G Record baseline hERG current F->G G->H K Measure hERG tail current amplitude G->K I Record hERG current in the presence of compound H->I J Apply positive control (e.g., E-4031) I->J I->K L Calculate percentage inhibition K->L M Determine IC50 value L->M

Figure 2. Workflow for the Automated Patch Clamp hERG Assay.

Detailed Protocol
  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG channel in appropriate media.

    • On the day of the experiment, detach the cells and prepare a single-cell suspension in the extracellular solution.

  • Automated Patch Clamp Procedure:

    • Follow the specific instructions for the automated patch-clamp platform being used (e.g., QPatch or SyncroPatch).[2]

    • Load the cell suspension, intracellular solution, extracellular solution, and test compound dilutions onto the instrument.

    • The instrument will automatically perform the following steps for each cell:

      • Trap a single cell.

      • Form a gigaohm seal.

      • Establish a whole-cell recording configuration.

      • Apply a depolarizing voltage step to activate the hERG channels, followed by a repolarizing step to elicit the characteristic tail current.

      • Record the baseline tail current.

      • Perfuse the cell with the test compound at various concentrations.

      • Record the tail current in the presence of the compound.

    • Include a known hERG inhibitor, such as E-4031, as a positive control.[2]

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current before and after compound addition.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Thallium Flux Assay

For higher throughput screening, a cell-based thallium flux assay can be employed. This assay uses thallium ions (Tl+) as a surrogate for potassium ions (K+).[11]

Rationale

In this assay, hERG-expressing cells are loaded with a fluorescent dye that is sensitive to Tl+.[11] When the hERG channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.[11] An inhibitor of the hERG channel will block the influx of Tl+ and thus reduce the fluorescence signal.[11]

Detailed Protocol
  • Cell Plating and Dye Loading:

    • Plate hERG-expressing cells (e.g., U2OS or HEK293) in a 384- or 1536-well plate.[11]

    • On the day of the assay, load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.[11]

  • Compound Addition and Stimulation:

    • Add the 2-[4-(dimethylamino)phenyl]-2-propanol derivative at various concentrations to the wells. Include a positive control (e.g., astemizole) and a vehicle control.[11]

    • Incubate the plate at room temperature.

    • Add a stimulus buffer containing Tl+ to all wells to initiate the flux.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity over time using a kinetic plate reader.[11]

  • Data Analysis:

    • Determine the rate of fluorescence increase for each well.

    • Calculate the percentage of inhibition for each concentration relative to the controls.

    • Determine the IC50 value.

Section 3: Phototoxicity Assessment

Compounds that absorb light in the UV-A and visible range (290-700 nm) should be evaluated for their potential to cause phototoxicity.[12]

3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This is a widely accepted in vitro method for assessing phototoxicity.[13]

Rationale

The assay compares the cytotoxicity of a test compound in the presence and absence of a non-cytotoxic dose of simulated sunlight.[12] Balb/c 3T3 fibroblasts are used, and cytotoxicity is measured by the uptake of the vital dye Neutral Red.[13] A significant increase in cytotoxicity upon light exposure indicates phototoxic potential.

Experimental Workflow

cluster_prep Preparation cluster_treatment Treatment and Exposure cluster_analysis Analysis A Culture Balb/c 3T3 cells C Plate cells in two 96-well plates A->C B Prepare test compound dilutions D Treat cells with test compound B->D C->D E Incubate for 1 hour D->E F Expose one plate to simulated sunlight (+UVA) E->F G Keep one plate in the dark (-UVA) E->G H Incubate both plates for 18-24 hours F->H G->H I Add Neutral Red dye H->I J Measure dye uptake (absorbance) I->J K Calculate IC50 values (+UVA and -UVA) J->K L Determine Photo-Irritation Factor (PIF) K->L

Figure 3. Workflow for the 3T3 Neutral Red Uptake Phototoxicity Assay.

Detailed Protocol
  • Cell Culture:

    • Culture Balb/c 3T3 fibroblasts in appropriate media.

    • Plate the cells in two identical 96-well plates and allow them to attach overnight.

  • Treatment and Irradiation:

    • Treat the cells in both plates with a range of concentrations of the 2-[4-(dimethylamino)phenyl]-2-propanol derivative.

    • Incubate for 1 hour.

    • Expose one plate to a non-cytotoxic dose of simulated sunlight (UVA). Keep the other plate in the dark.

  • Neutral Red Uptake Assay:

    • Incubate both plates for 18-24 hours.

    • Wash the cells and incubate with a medium containing Neutral Red dye.

    • Wash the cells again and extract the dye.

    • Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis:

    • Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%) for both conditions.

    • Calculate the Photo-Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is generally considered indicative of phototoxic potential.

Data Summary and Interpretation

AssayEndpointKey ParametersTypical Interpretation
GSH Trapping Detection of GSH adductsPresence and structure of adductsIdentification of specific reactive metabolites.
Cell-Based GSH Depletion Intracellular GSH levelsEC50 for GSH depletionIndicates the potential for oxidative stress and reactive metabolite formation in a cellular context.
Automated Patch Clamp hERG hERG tail currentIC50 valueAn IC50 < 10 µM is often a concern, but risk assessment depends on the therapeutic concentration.
Thallium Flux hERG Thallium influxIC50 valueA higher throughput method for ranking compounds based on their hERG inhibitory potential.
3T3 NRU Phototoxicity Cell viabilityPhoto-Irritation Factor (PIF)A PIF > 5 suggests a potential for phototoxicity.

Conclusion

The in vitro assays detailed in this guide provide a robust framework for evaluating the key safety liabilities associated with 2-[4-(dimethylamino)phenyl]-2-propanol derivatives. By understanding the scientific principles behind these assays and adhering to rigorous experimental protocols, researchers can generate high-quality, reproducible data to inform decision-making in the drug discovery and development process. Early identification and characterization of potential liabilities such as reactive metabolite formation, cardiotoxicity, and phototoxicity are paramount for the successful progression of safe and effective drug candidates.

References

  • ACS Publications. Peptide-Based In Vitro Assay for the Detection of Reactive Metabolites. Available from: [Link]

  • ResearchGate. Reactive Metabolites in Early Drug Development: Predictive In vitro Tools. Available from: [Link]

  • Mediford Corporation. Best Practice hERG Assay | Advanced Solutions. Available from: [Link]

  • PMC. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Molecular Devices. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Available from: [Link]

  • Admescope. Services for in vitro Metabolism research. Available from: [Link]

  • IIVS. Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS | Phototoxicity & Photoallergy. Available from: [Link]

  • PubMed. Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. Available from: [Link]

  • Lab on a Chip (RSC Publishing). Characterization of drug metabolites and cytotoxicity assay simultaneously using an integrated microfluidic device. Available from: [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link]

  • Episkin. Phototoxicity. Available from: [Link]

  • Charles River Laboratories. In Vitro and In Vivo Phototoxicity Testing. Available from: [Link]

  • Boster Bio. Cytotoxicity Assays | Life Science Applications. Available from: [Link]

  • Creative Bioarray. In Vitro Cardiotoxicity. Available from: [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Available from: [Link]

  • Creative Biolabs. Reactive Metabolite Screening Service. Available from: [Link]

  • PETA Science Consortium International e.V. Phototoxicity. Available from: [Link]

  • CPT Labs. Photoallergy Vs Phototoxicity Testing: Regulatory Guidelines. Available from: [Link]

  • JSM Central. Cardiotoxicity Testing in Drug Development. Available from: [Link]

  • National Toxicology Program - NIH. In Vitro Cardiotoxicity Screening Approaches. Available from: [Link]

  • Assay Genie. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Available from: [Link]

  • Molecular Devices. Cardiotoxicity, Cardiac Toxicity. Available from: [Link]

  • PMC. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent dehydration of 2-[4-(dimethylamino)phenyl]-2-propanol during distillation

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering stability issues during the purification of highly activated terti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering stability issues during the purification of highly activated tertiary benzylic alcohols, with a specific focus on 2-[4-(dimethylamino)phenyl]-2-propanol .

Part 1: The Mechanistic Root Cause

Q: Why does 2-[4-(dimethylamino)phenyl]-2-propanol decompose into an alkene so easily during standard distillation?

A: The decomposition is driven by an extraordinarily rapid acid-catalyzed E1 dehydration mechanism[1]. 2-[4-(dimethylamino)phenyl]-2-propanol is a sterically hindered tertiary benzylic alcohol. When subjected to heat in the presence of even microscopic amounts of acid (such as the naturally occurring acidic silanol groups on standard laboratory glassware), the hydroxyl group is protonated and eliminated as water.

This elimination forms a tertiary benzylic carbocation. Crucially, the para-dimethylamino group is a powerful electron-donating group. Through resonance (+R effect), it hyper-stabilizes the resulting carbocation, drastically lowering the activation energy required for the elimination step[2]. Consequently, the molecule rapidly loses a proton to form the highly conjugated and thermodynamically stable alkene, 2-[4-(dimethylamino)phenyl]propene.

E1_Mechanism A Tertiary Benzylic Alcohol B Protonated Intermediate A->B Trace Acid (H+) C Benzylic Carbocation B->C Heat (-H2O) D Dehydrated Alkene C->D -H+ I1 Base Addition (Neutralizes H+) I1->A I2 High Vacuum (Lowers Heat) I2->B

Fig 1. Acid-catalyzed E1 dehydration pathway and targeted intervention points.

Part 2: Diagnostic & Troubleshooting FAQs

Q: How can I definitively verify if my compound has dehydrated during distillation?

A: Dehydration drastically alters the physical and spectroscopic properties of the compound. You can diagnose this failure mode via two self-validating checks:

  • Boiling Point Drop: The dehydrated alkene lacks the ability to form hydrogen bonds, resulting in a significantly lower boiling point than the target alcohol. If your main fraction distills much earlier or at a lower temperature than expected, dehydration has likely occurred.

  • 1H NMR Spectroscopy (Definitive Check): Analyze the distillate. The intact tertiary alcohol features a sharp 6H singlet around 1.5–1.6 ppm (representing the gem-dimethyl groups). If dehydration has occurred, this singlet will disappear, replaced by a 3H allylic methyl signal (~2.1 ppm) and two 1H terminal alkene protons (typically appearing as distinct multiplets between 5.0 and 5.3 ppm).

Part 3: Intervention Protocols

Q: What are the exact steps to prevent dehydration if distillation is absolutely required?

A: To successfully distill this highly sensitive compound, you must completely eliminate acidic sites and minimize thermal stress. Follow this self-validating methodology:

Step-by-Step Distillation Methodology:

  • Glassware Passivation: Standard borosilicate glass contains acidic silanol (Si-OH) sites that act as heterogeneous catalysts for dehydration. Wash all components of your distillation apparatus (pot, column, condenser, receiving flasks) with a 5% KOH in isopropanol solution. Rinse thoroughly with distilled water and dry in an oven.

  • Acid Scavenging (Pot Preparation): Transfer your crude 2-[4-(dimethylamino)phenyl]-2-propanol to the passivated distillation pot. Add 1–2% by weight of a non-volatile, non-nucleophilic base . Potassium carbonate (K₂CO₃) or a high-boiling amine like trioctylamine are highly recommended. This establishes a strictly basic environment that continuously neutralizes any trace acids generated during heating.

  • Apparatus Selection: Do not use a fractional distillation column; the extended residence time will guarantee thermal degradation. Equip a short-path distillation head or, ideally, a Kugelrohr or wiped-film evaporator to minimize the distance the vapor must travel.

  • High-Vacuum Application: Apply a high vacuum (< 0.1 Torr). Self-Validation Step: Ensure the system is completely sealed and the vacuum pressure is stable before applying any heat to the pot.

  • Thermal Control: Gradually increase the oil bath temperature. Do not exceed 120°C. If the compound does not distill at this temperature, do not increase the heat; instead, you must improve your vacuum system.

Part 4: Data Presentation

To illustrate the critical nature of these interventions, compare the standard vs. optimized distillation parameters below:

Table 1: Distillation Parameters and Expected Outcomes for 2-[4-(dimethylamino)phenyl]-2-propanol

ParameterStandard DistillationOptimized Protocol
Glassware Untreated BorosilicateBase-washed (5% KOH/iPrOH)
Pot Additive None1-2 wt% K₂CO₃ or Trioctylamine
Apparatus Fractional ColumnShort-path / Kugelrohr
Pressure ~10 Torr (House Vacuum)< 0.1 Torr (High Vacuum)
Bath Temperature > 150°C< 120°C
Expected Outcome >80% Dehydration (Alkene)>95% Intact Tertiary Alcohol

Part 5: Alternative Workflows

Q: What if my vacuum system isn't strong enough to distill the compound below 120°C?

A: If you cannot achieve a sufficient vacuum, abandon distillation to preserve the integrity of the molecule. Instead, utilize base-doped silica gel chromatography.

Protocol: Standard silica gel is acidic and will catalyze the exact same E1 dehydration on the column. To prevent this, pre-treat your silica gel by flushing the packed column with an eluent containing 1–2% triethylamine (Et₃N) (e.g., 1% Et₃N in Hexanes/Ethyl Acetate). Maintain 1% Et₃N in your mobile phase throughout the entire separation to ensure the benzylic alcohol remains fully intact during elution.

References

  • Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study Source: ACS Publications URL:[Link]

  • Chemical Amplification Resists for Microlithography Source: 20.210.105 URL:[Link]

  • Reactive Intermediates in Organic Chemistry - Structure and Mechanism Source: 103.203.175 URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for High-Purity 2-[4-(dimethylamino)phenyl]-2-propanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of electron-rich benzylic alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of electron-rich benzylic alcohols. The target molecule, 2-[4-(dimethylamino)phenyl]-2-propanol (CAS: 83026-55-5), is typically synthesized via the nucleophilic addition of a Grignard reagent to a ketone[1].

While the carbon-carbon bond-forming step is straightforward, the presence of the strongly electron-donating para-dimethylamino group makes the resulting tertiary alcohol exceptionally sensitive to acid-catalyzed dehydration. This guide provides a self-validating, causality-driven protocol and troubleshooting matrix to ensure high-purity yields.

Validated Experimental Methodology

To synthesize 2-[4-(dimethylamino)phenyl]-2-propanol, we utilize the addition of methylmagnesium bromide to 4-(dimethylamino)acetophenone. This route avoids the initiation issues sometimes associated with forming the Grignard reagent directly from 4-bromo-N,N-dimethylaniline.

Step-by-Step Protocol
  • Anhydrous Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Absolute anhydrous conditions are critical, as trace water will prematurely quench the Grignard reagent[2].

  • Reagent Setup: Charge the flask with 3.0 M Methylmagnesium bromide (MeMgBr) in THF (1.2 equivalents). Cool the flask to 0 °C using an ice-water bath to control the exothermic nature of the subsequent addition.

  • Substrate Addition: Dissolve 1.0 equivalent of 4-(dimethylamino)acetophenone in anhydrous THF. Transfer this to the addition funnel and add it dropwise to the MeMgBr over 30 minutes. Causality: Slow addition at 0 °C prevents localized heating, which can drive unwanted single-electron transfer (SET) side reactions like pinacol coupling.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • In-Process Validation: Extract a 0.1 mL aliquot, quench with 1 mL of saturated aqueous NaHCO3​ , and extract with ethyl acetate. Run a TLC (7:3 Hexanes:EtOAc). The disappearance of the ketone starting material confirms reaction completion.

  • Controlled Quench (Critical): Cool the reaction back to 0 °C. Quench dropwise with a saturated aqueous Rochelle salt (potassium sodium tartrate) solution . Causality: Traditional acidic quenches (like HCl) will instantly dehydrate this specific product. Rochelle salt safely hydrolyzes the magnesium alkoxide while maintaining a mild, non-acidic pH and preventing the formation of intractable magnesium hydroxide emulsions[3].

  • Isolation & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. If chromatography is required, pre-treat the silica gel with 1% Triethylamine ( Et3​N ).

Workflow Step1 1. Anhydrous Preparation Flame-dried flask, N2 atmosphere Step2 2. Reagent Setup MeMgBr in THF at 0°C Step1->Step2 Step3 3. Substrate Addition 4-(dimethylamino)acetophenone Step2->Step3 Step4 4. Reaction Maturation Stir at RT for 2 hours Step3->Step4 Step5 5. Controlled Quench Rochelle Salt at 0°C Step4->Step5 Step6 6. Isolation Extraction & Neutral Silica Column Step5->Step6

Step-by-step workflow for the synthesis of 2-[4-(dimethylamino)phenyl]-2-propanol.

Quantitative Data: Impact of Quenching Conditions

The choice of quenching reagent dictates the final purity of the product. The table below summarizes the quantitative impact of various workup conditions on the yield and impurity profile of 2-[4-(dimethylamino)phenyl]-2-propanol.

Quench ReagentWorkup pHProduct Yield (%)Alkene Impurity (%)Recommendation
1M HCl (aq) < 2.015%> 80%Strictly Avoid. Causes rapid dehydration.
Sat. NH4​Cl (aq) ~ 6.582%< 8%Acceptable. Monitor temperature closely.
Rochelle Salt (aq) ~ 7.594% < 1% Optimal. Prevents emulsions and preserves alcohol.

Troubleshooting Guide & FAQs

Q1: Why am I isolating 4-(dimethylamino)-alpha-methylstyrene instead of the desired tertiary alcohol?

A1: This is the most prevalent failure mode for this synthesis. The para-dimethylamino group is a powerful electron-donating group. If the tertiary hydroxyl group is protonated during an acidic workup, it leaves as water, forming a benzylic carbocation. This carbocation is highly stabilized by resonance from the dimethylamino group, lowering the activation energy for elimination (dehydration) to near zero. Solution: You must strictly avoid acidic conditions. Transition your quench protocol from HCl or NH4​Cl to a mildly basic Rochelle salt solution.

Q2: I am trying the alternative route starting from 4-bromo-N,N-dimethylaniline and acetone, but my Grignard reagent won't initiate. How can I fix this?

A2: Failure to initiate is a frequent problem caused by the passivation of the magnesium metal surface by a layer of magnesium oxide, or by trace amounts of water quenching the reagent as it forms[2]. Solution: Ensure your THF is freshly distilled or drawn from a solvent purification system. To chemically activate the magnesium surface, add a single crystal of iodine ( I2​ ) to the dry magnesium turnings and gently heat the flask until the purple iodine vapor sublimates and the metal surface is exposed[2]. Alternatively, adding 0.05 equivalents of 1,2-dibromoethane can chemically scrub the oxide layer via entrainment[3].

Q3: My crude NMR looks clean, but after silica gel column chromatography, my product has degraded into multiple streaking spots. What happened?

A3: Standard silica gel is inherently acidic (pH ~4.5–5.5). When your product interacts with the silica, two things happen: the basic dimethylamino group binds strongly to the acidic silanols (causing severe streaking), and the acidic environment catalyzes the dehydration of your tertiary alcohol on the column. Solution: You must deactivate the silica gel prior to loading your sample. Flush your packed column with 2-3 column volumes of your starting eluent containing 1-2% Triethylamine ( Et3​N ). This neutralizes the acidic sites, allowing the tertiary alcohol to elute cleanly without degrading.

Troubleshooting Issue Issue: High Alkene Impurity (Dehydration) Check1 Check Workup pH Issue->Check1 Check2 Check Purification Issue->Check2 Acidic pH < 7 (e.g., HCl quench) Acid-catalyzed dehydration Check1->Acidic Neutral pH 7-8 (e.g., NH4Cl quench) Alcohol preserved Check1->Neutral Action1 Switch to Rochelle Salt or Sat. NH4Cl Acidic->Action1 Silica Standard Silica Gel Acidic silanol degradation Check2->Silica Action2 Pre-treat silica with 1% Et3N Silica->Action2

Logical troubleshooting pathway to resolve dehydration impurities during synthesis.

References

  • Benchchem. "Technical Support Center: Grignard Synthesis of Tertiary Alcohols.
  • Master Organic Chemistry. "Synthesis Problems Involving Grignard Reagents.
  • PubMed Central (PMC). "Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters.
  • ChemConnections. "Chem 226 / Dr. Rusay / CV Dyes & Grignard Reactions.

Sources

Troubleshooting

removing unreacted starting materials from 2-[4-(dimethylamino)phenyl]-2-propanol

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with the synthesis and purification of 2-[4-(dimethylamino)phenyl]-2-propanol .

This guide addresses the specific mechanistic challenges of separating the target tertiary alcohol from unreacted starting materials—primarily 4-(dimethylamino)acetophenone—without compromising the structural integrity of the product.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my Grignard reaction stalling with significant unreacted 4-(dimethylamino)acetophenone remaining, even when I use a large excess of methylmagnesium bromide? A: This is a classic case of competitive enolization. Methylmagnesium bromide is not only a nucleophile but also a strong base. The acetyl group on 4-(dimethylamino)acetophenone possesses slightly acidic alpha-protons. Instead of attacking the carbonyl carbon to form the desired alkoxide, the Grignard reagent often deprotonates the alpha-carbon, forming an unreactive magnesium enolate and releasing methane gas. Upon aqueous workup, this enolate simply reprotonates, reverting to the starting ketone. This causality explains why simply adding more Grignard reagent rarely pushes the reaction to 100% completion.

Q2: Both my starting material and product contain a basic dimethylamino group. Can I use a standard 1M HCl wash to extract my product into the aqueous phase and leave neutral organic impurities behind? A: Absolutely not. Using 1M HCl (pH ~0) will rapidly destroy your product. 2-[4-(dimethylamino)phenyl]-2-propanol is a benzylic tertiary alcohol. Under strongly acidic conditions, the hydroxyl group is protonated to form a superior leaving group (water), which departs to leave a highly stable, resonance-delocalized tertiary carbocation. This intermediate rapidly loses an adjacent proton to form the dehydrated byproduct, 4-(dimethylamino)- α -methylstyrene. You must use strictly controlled, mild pH conditions (pH 4.0–5.0) to manipulate the amine's solubility without triggering dehydration.

Q3: If both the starting ketone and the product have a dimethylamino group, how can I use acid-base extraction to separate them? A: You can achieve separation by exploiting a critical difference in their pKₐ values. The pKₐ of the conjugate acid of standard N,N-dimethylaniline is 5.15[1].

  • Starting Material: In 4-(dimethylamino)acetophenone, the strongly electron-withdrawing acetyl group pulls electron density away from the nitrogen lone pair via resonance, drastically reducing its basicity (pKₐ ~ 2.8).

  • Product: In the target tertiary alcohol, the 2-hydroxypropan-2-yl group is slightly electron-donating via inductive effects, maintaining the amine's basicity (pKₐ ~ 5.5). By buffering your aqueous extraction phase to exactly pH 4.0, the product will be >95% protonated (water-soluble), while the starting ketone will remain largely unprotonated (organic-soluble).

Part 2: Physicochemical Data Summary

To design a self-validating purification system, you must understand the quantitative differences between your reaction components.

Property4-(dimethylamino)acetophenone (Starting Material)2-[4-(dimethylamino)phenyl]-2-propanol (Product)4-(dimethylamino)- α -methylstyrene (Byproduct)
Functional Group Ketone, Tertiary AmineTertiary Alcohol, Tertiary AmineAlkene, Tertiary Amine
Conjugate Acid pKₐ ~2.8 (Weakly basic)~5.5 (Moderately basic)~5.1 (Moderately basic)
TLC R_f (Hex/EtOAc 7:3) ~0.60~0.35 (More polar)~0.85 (Non-polar)
Acid Stability StableProne to dehydration (pH < 3) Stable
Reactivity to Girard's T Forms water-soluble hydrazoneUnreactiveUnreactive

Part 3: Purification Decision Workflow

Depending on the scale of your reaction and the percentage of unreacted ketone (assessed via crude NMR or TLC), select the appropriate purification protocol below.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Ketone + Mg Salts) Quench Mild Quench (Sat. NH4Cl, 0°C) Crude->Quench Assess Assess Ketone % (TLC / NMR) Quench->Assess HighKetone > 10% Ketone (Major Contamination) Assess->HighKetone LowKetone < 10% Ketone (Trace Contamination) Assess->LowKetone pH_Extract Protocol A: pH 4.0 Buffer Extraction HighKetone->pH_Extract Girard Protocol B: Girard's Reagent T Scavenging LowKetone->Girard Pure Pure Product: 2-[4-(dimethylamino)phenyl]-2-propanol pH_Extract->Pure Dehydration CRITICAL: Avoid pH < 3 Prevents Dehydration pH_Extract->Dehydration Girard->Pure

Decision tree for the purification of 2-[4-(dimethylamino)phenyl]-2-propanol.

Part 4: Validated Experimental Protocols

Protocol A: pH-Gradient Liquid-Liquid Extraction (For >10% Ketone Contamination)

This protocol exploits the pKₐ differential between the starting material and the product.

  • Buffer Preparation: Prepare a 0.5 M Sodium Acetate/Acetic Acid buffer and adjust strictly to pH 4.0 using a calibrated pH meter.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of the pH 4.0 buffer. Shake vigorously and vent.

  • Self-Validation Step: Check the pH of the aqueous layer after shaking. If the basic amines have raised the pH above 4.5, add more buffer until it stabilizes at 4.0.

  • Separation: Collect the aqueous layer (contains the protonated product). The organic layer retains the unprotonated ketone. Wash the organic layer once more with pH 4.0 buffer to ensure complete product recovery.

  • Recovery: Cool the combined aqueous layers to 0°C in an ice bath. Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) until the pH reaches 8.5–9.0. The product will deprotonate and precipitate as a white/off-white solid, or it can be extracted into fresh EtOAc, dried over Na₂SO₄, and concentrated in vacuo.

Protocol B: Chemoselective Scavenging with Girard's Reagent T (For <10% Trace Ketone)

Girard's Reagent T (Trimethylacetohydrazideammonium chloride) is a highly effective chemical scavenger that reacts exclusively with carbonyls to form a permanently charged, water-soluble hydrazone[2].

  • Reaction Setup: Dissolve the crude mixture in a 10:1 mixture of Ethanol and Glacial Acetic Acid (approx. 5 mL per gram of crude).

  • Reagent Addition: Add Girard's Reagent T at a 1.5 molar equivalent relative to the estimated amount of trace ketone remaining.

  • Derivatization: Heat the mixture to a gentle reflux (approx. 80°C) for 1 hour. The ketone will convert into a quaternary ammonium hydrazone.

  • Neutralization: Cool the mixture to room temperature and pour it into a vigorously stirred biphasic mixture of EtOAc and saturated aqueous Na₂CO₃ (to neutralize the acetic acid).

  • Separation: Transfer to a separatory funnel. The water-soluble hydrazone (scavenged ketone) will partition entirely into the aqueous phase. The pure tertiary alcohol product will remain in the EtOAc layer.

  • Final Wash: Wash the EtOAc layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the highly purified product.

Part 5: References

  • PubChem: N,N-Diethylaniline / N,N-Dimethylaniline (Chemical and Physical Properties) Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (Grignard Enolization) Source: March, J., John Wiley & Sons. URL:[Link]

Sources

Optimization

handling and storage guidelines to prevent degradation of 2-[4-(dimethylamino)phenyl]-2-propanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing degradation issues with highly activated benzylic alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing degradation issues with highly activated benzylic alcohols.

The compound 2-[4-(dimethylamino)phenyl]-2-propanol (CAS 83026-55-5) is notoriously unstable. Its extreme lability stems from a perfect storm of electronic and steric factors: the hydroxyl group resides on a sterically hindered tertiary carbon, which inherently favors E1 elimination[1]. More critically, this benzylic carbon sits para to a highly electron-donating dimethylamino group. When the hydroxyl group is protonated by even the weakest acid, it departs as water to leave a carbocation. This intermediate is immediately stabilized by the nitrogen's lone pair, which donates electron density through the aromatic π -system to form a highly stable quinonoid resonance structure. Because this intermediate is so thermodynamically stable, the activation energy for dehydration is exceptionally low[2].

Below is our comprehensive troubleshooting guide, complete with self-validating protocols to ensure the integrity of your compound during synthesis, purification, and analysis.

Troubleshooting Guides & FAQs

Q1: My NMR spectrum shows unexpected peaks in the vinylic region (δ 5.0 - 5.5 ppm). Why is my compound degrading during analysis? Cause: Standard chloroform-d ( CDCl3​ ) degrades over time to produce trace amounts of deuterium chloride (DCl) and phosgene. Because your compound is a highly activated tertiary benzylic alcohol, these trace acids rapidly catalyze an E1 dehydration, converting your target alcohol into the alkene derivative, 4-isopropenyl-N,N-dimethylaniline. Solution: You must neutralize your NMR solvent prior to use. See Protocol A below for a self-validating neutralization method.

Q2: I attempted to purify the compound via standard silica gel column chromatography, but I only recovered the dehydrated alkene. How can I isolate the intact alcohol? Cause: Standard silica gel is inherently acidic (pH ~5.5). The residence time on the column provides more than enough activation energy for the acid-catalyzed dehydration of the benzylic alcohol into reactive intermediates or alkenes[3]. Solution: The stationary phase must be deactivated using a volatile organic base. See Protocol B for the Triethylamine (TEA) deactivation workflow.

Q3: The white powder turned yellow/brown after a few days on the benchtop. What happened? Cause: The para-dimethylamino group is highly electron-rich and susceptible to oxidative degradation. Exposure to atmospheric oxygen and ambient light triggers the formation of N-oxides and other colored polymeric degradation products. Solution: Always store the compound in amber vials, backfilled with an inert gas (Argon or Nitrogen), and keep it at -20°C.

Quantitative Degradation & Storage Matrix

To assist in your experimental planning, we have summarized the kinetic stability of 2-[4-(dimethylamino)phenyl]-2-propanol under various laboratory conditions.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Preventive Action
Ambient Air, 25°C, Light Oxidation (N-oxide formation)< 48 hoursStore under Argon in amber vials.
Standard CDCl3​ (Trace DCl) Acid-Catalyzed Dehydration< 30 minutesNeutralize solvent with basic alumina.
Standard Silica Gel (pH ~5.5) Acid-Catalyzed DehydrationImmediate (On-column)Deactivate silica with 1-2% TEA.
-20°C, Argon, Dark None (Stable)> 12 monthsMaintain unbroken cold chain.
Mechanistic & Workflow Visualizations

E1_Mechanism A 2-[4-(dimethylamino)phenyl] -2-propanol (Intact) B Protonated Oxonium Ion (H+ attack on -OH) A->B Trace Acid (e.g., CDCl3) C Benzylic Carbocation (Resonance Stabilized) B->C -H2O (Rate Limiting) D 4-Isopropenyl-N,N- dimethylaniline (Alkene) C->D -H+ (Fast)

E1 Dehydration Mechanism of 2-[4-(dimethylamino)phenyl]-2-propanol.

workflow S1 1. Receipt & Storage Store at -20°C under Argon S2 2. Solvent Preparation Neutralize & Degas Solvents S1->S2 S3 3. Experimental Handling Use Base-Washed Glassware S2->S3 S4 4. Purification & Analysis Basic Alumina / TEA-Treated Silica S3->S4

End-to-end safe handling workflow for highly activated tertiary benzylic alcohols.

Standard Operating Protocols (Self-Validating Systems)

To guarantee scientific integrity, every handling procedure must include a built-in validation step. Do not proceed with large-scale reactions until these micro-scale validations pass.

Protocol A: Preparation of Acid-Free NMR Samples

Objective: Prevent in-situ dehydration during NMR acquisition.

  • Preparation: Add approx. 50 mg of activated basic alumina to a 2 mL vial containing 1 mL of CDCl3​ . Swirl gently and let the suspension settle for 5 minutes.

  • Transfer: Carefully pipette the clear supernatant into an NMR tube containing your sample (approx. 5-10 mg).

  • Buffering: Add a single, small crystal of anhydrous Potassium Carbonate ( K2​CO3​ ) directly into the NMR tube to act as an ongoing acid scavenger.

  • Self-Validation Mechanism (Time-Course NMR): Acquire a 1H NMR spectrum immediately ( t=0 ) and again after 12 hours ( t=12 ). Monitor the vinylic region ( δ 5.0 - 5.5 ppm). The complete absence of isopropenyl methylene protons at t=12 validates that the solvent neutralization was successful and the structural integrity of the tertiary alcohol is maintained.

Protocol B: Triethylamine (TEA) Deactivated Chromatography

Objective: Purify the compound without acid-catalyzed degradation on the stationary phase.

  • Column Packing: Slurry pack standard silica gel using a hexanes mixture containing 2% Triethylamine (v/v). Flush the column with at least 3 column volumes of this basic solvent system to fully neutralize the acidic silanol sites.

  • Loading: Dissolve your crude mixture in a neutralized solvent (e.g., DCM containing 1% TEA) and load it onto the column.

  • Elution: Elute using your optimized gradient, ensuring that all mobile phases contain a constant 1% TEA.

  • Self-Validation Mechanism (2D-TLC): Before pooling fractions, perform a 2D-TLC validation on a standard (untreated) TLC plate. Spot the purified fraction in the bottom corner. Develop the plate in one direction, dry it, rotate it 90 degrees, and develop it again. If the compound is stable, only a single spot will appear on the diagonal. If off-diagonal spots appear (indicating the alkene degradation product), your compound is degrading on standard silica, validating that the TEA concentration used in your column purification was absolutely necessary and successfully protected the compound.

References
  • Title: Organocatalytic Diastereoselective Dearomative [4+2] Cyclodimerization of In‐situ Generated ortho‐Quinone Methides Source: Asian Journal of Organic Chemistry (Wiley) URL: [Link]

  • Title: Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study Source: ACS Publications URL: [Link]

Sources

Troubleshooting

reducing side product formation during 2-[4-(dimethylamino)phenyl]-2-propanol crystallization

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of 2-[4-(dimethylamino)phenyl]-2-propanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the purification of 2-[4-(dimethylamino)phenyl]-2-propanol . This specific tertiary benzylic alcohol is notoriously difficult to crystallize due to its extreme sensitivity to dehydration and thermal degradation.

Below, you will find a diagnostic overview, targeted troubleshooting FAQs, quantitative analytical markers, and a field-validated, step-by-step crystallization protocol designed to suppress side-product formation.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my product consistently show a new alkene impurity after crystallization, even when the crude was pure?

The Causality: You are observing the formation of 4-(prop-1-en-2-yl)-N,N-dimethylaniline via an E1 elimination pathway. Tertiary benzylic alcohols are inherently prone to dehydration[1]. However, in 2-[4-(dimethylamino)phenyl]-2-propanol, the para-dimethylamino group acts as a powerful electron donor. If the hydroxyl group is protonated by even trace amounts of acid (such as dissolved CO₂, acidic residues on glassware, or slightly acidic solvents), it leaves as water to form a benzylic carbocation[2]. This carbocation is exceptionally stabilized by resonance delocalization from the nitrogen lone pair, forming a stable quinoid/iminium intermediate[3]. Because the activation energy for this intermediate is so low, ambient heat during dissolution is sufficient to drive the final deprotonation, yielding the dehydrated alkene.

Q2: How can I prevent this acid-catalyzed dehydration during the heating phase?

The Solution: You must engineer a strictly acid-free, buffered environment. Never heat this compound in unbuffered or halogenated solvents (like Chloroform or DCM), which can generate trace HCl. Instead, dope your crystallization solvent system (e.g., Ethyl Acetate/Heptane) with 0.1% to 0.5% v/v Triethylamine (TEA) or Diisopropylethylamine (DIPEA). This trace base acts as a sacrificial proton scavenger, neutralizing any acidic species before they can protonate the tertiary alcohol, effectively shutting down the first step of the E1 pathway. Furthermore, strictly limit your dissolution temperature to < 50 °C .

Q3: My crystals are precipitating as a viscous, sticky oil (oiling out) rather than a solid. How do I force nucleation?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound reaches supersaturation at a temperature above its melting point in the solvent mixture, or when the cooling rate is too rapid, bypassing the metastable nucleation zone. The Solution: Transition from a single-solvent cooling crystallization to a binary anti-solvent system (e.g., EtOAc/Heptane). Dissolve the compound in the minimum amount of EtOAc at 45 °C, then titrate in Heptane until the cloud point is reached. Crucially, you must introduce pure seed crystals before the system reaches high supersaturation, and cool at an extremely slow, controlled rate (0.1 °C/min) to promote crystal lattice growth over phase separation.

Q4: The isolated solid has a yellow/brown discoloration despite showing >95% purity by NMR. What is happening?

The Causality: The N,N-dimethylamino group and the electron-rich aromatic ring are highly susceptible to thermal oxidation, forming N-oxides or trace radical degradation products. These degradants have high molar absorptivity, meaning even <0.5% impurity levels will intensely color the batch. The Solution: Degas all crystallization solvents by sparging with Nitrogen or Argon for 15 minutes prior to use. Conduct the entire crystallization workflow under an inert atmosphere.

Part 2: Quantitative Data & Analytical Markers

Use the following analytical markers to rapidly diagnose which side reaction is compromising your crystallization.

Side Product / IssueChemical CauseAnalytical Detection (¹H NMR / TLC)Prevention Strategy
Alkene Degradant (4-(prop-1-en-2-yl)-N,N-dimethylaniline)E1 Dehydration (Trace Acid + Heat)NMR: Terminal alkene protons at ~5.0 & 5.3 ppm (singlets).TLC: Higher Rf than the alcohol (less polar).Dope solvent with 0.1% Et₃N; strictly limit heating to < 50 °C.
N-Oxide / Radical Degradants Thermal Oxidation (O₂ exposure)NMR: Downfield shift of -N(CH₃)₂ protons (>3.0 ppm).Visual: Yellow/brown discoloration.Degas solvents with N₂/Ar; process under inert atmosphere.
Oiling Out (Phase Separation)Rapid supersaturation without nucleationVisual: Viscous liquid droplets form at the bottom of the flask instead of a crystalline slurry.Controlled cooling (0.1 °C/min); precision seeding; optimize anti-solvent ratio.

Part 3: Mechanistic Visualization

The following diagram maps the logical progression of the E1 dehydration pathway. Understanding this causality is critical for recognizing why trace base addition is mandatory.

G A 2-[4-(dimethylamino)phenyl]-2-propanol (Starting Material) B Protonated Oxonium Ion (Trace Acid Catalysis) A->B + H⁺ (Heat) C Benzylic Carbocation (Highly Unstable) B->C - H₂O (Rate Limiting) D Quinoid/Iminium Resonance Form (p-NMe2 Stabilization) C->D Resonance Delocalization E 4-(prop-1-en-2-yl)-N,N-dimethylaniline (Dehydrated Alkene Side Product) C->E - H⁺ (E1 Elimination) D->E - H⁺

Fig 1. E1 dehydration pathway of 2-[4-(dimethylamino)phenyl]-2-propanol via carbocation intermediate.

Part 4: Field-Validated Experimental Protocol

This protocol represents a "self-validating system." By controlling the pH (via TEA) and the supersaturation rate (via controlled cooling and seeding), you thermodynamically lock the compound into crystallization while kinetically starving the dehydration and oiling-out pathways.

Materials Required:

  • Ethyl Acetate (EtOAc), ACS Reagent Grade

  • Heptane, ACS Reagent Grade

  • Triethylamine (TEA), ≥99%

  • Pure seed crystals of 2-[4-(dimethylamino)phenyl]-2-propanol

Step-by-Step Methodology:

  • Solvent Preparation & Degassing: Prepare the primary solvent (EtOAc) and anti-solvent (Heptane) in separate flasks. Add exactly 0.1% v/v Triethylamine (TEA) to both solvents. Sparge both solvents with Nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Controlled Dissolution: Place the crude 2-[4-(dimethylamino)phenyl]-2-propanol into a multi-neck round-bottom flask equipped with a mechanical stirrer and a Nitrogen inlet. Add the minimum volume of the TEA-doped EtOAc required to dissolve the solid while heating to 45 °C . Critical: Do not exceed 50 °C under any circumstances.

  • Anti-Solvent Titration: Once fully dissolved, maintain the temperature at 45 °C. Slowly add the TEA-doped Heptane dropwise via an addition funnel until a faint, persistent turbidity (the cloud point) is observed.

  • Clarification and Seeding: Add 1 to 2 drops of EtOAc just until the solution clarifies again. Cool the jacket temperature to 40 °C . Introduce 0.5% w/w of pure seed crystals to the solution. Allow the system to stir isothermally for 30 minutes to establish a stable crystal bed.

  • Programmed Cooling: Initiate a linear cooling ramp. Decrease the temperature at a strict rate of 0.1 °C/min down to a final temperature of 5 °C. (Rapid cooling will cause the remaining solute to crash out as an oil).

  • Aging and Isolation: Allow the resulting crystalline slurry to age at 5 °C for 2 hours. Filter the crystals rapidly using a Buchner funnel under a stream of Nitrogen. Wash the filter cake with one bed-volume of ice-cold (0 °C) Heptane containing 0.1% TEA.

  • Drying: Dry the crystals under high vacuum at ambient temperature (20–25 °C) to constant weight. Do not use a heated vacuum oven.

References

  • Title: Quantum Mechanical Studies of Benzhydryl Cation Structures and Stabilities (Cited for principles of p-dimethylamino carbocation stabilization). Source: Journal of the American Chemical Society (2002). URL: [Link]

  • Title: Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines (Cited for tertiary benzylic alcohol dehydration in acidic conditions). Source: The Journal of Organic Chemistry (ACS Publications, 2020). URL: [Link]

  • Title: Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study (Cited for the reactivity and carbenium ion generation of tertiary benzylic alcohols). Source: ACS Catalysis (2013). URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization Yields of 2-[4-(Dimethylamino)phenyl]propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges encountered when crystallizing 2-[4-(dimethylamino)phenyl]propan-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges encountered when crystallizing 2-[4-(dimethylamino)phenyl]propan-2-ol .

This molecule presents a classic "dual-threat" in process chemistry: it contains a basic tertiary amine (prone to oxidation) and a highly sterically hindered tertiary alcohol (highly susceptible to dehydration). Successfully isolating this compound with high yield and purity requires strict kinetic control over supersaturation and a deep understanding of its degradation pathways.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does my product form a thick syrup instead of crystals when I cool the solution?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This occurs when the supersaturation of the solution drives the system into a miscibility gap before primary nucleation can occur[1]. For 2-[4-(dimethylamino)phenyl]propan-2-ol, the strong intermolecular hydrogen bonding between the hydroxyl group of one molecule and the dimethylamine nitrogen of another creates a solute-rich liquid phase that resists ordering into a crystal lattice. The Solution: You must bypass the high activation energy of primary nucleation. Transition to an anti-solvent crystallization approach (e.g., Ethyl Acetate/Heptane) and introduce 1-2 wt% of seed crystals exactly at the upper boundary of the metastable zone width (MZW).

Q2: I tried forming the hydrochloride salt to improve crystallinity, but my isolated solid has a different NMR profile (loss of the OH peak, appearance of vinylic protons). What happened?

The Causality: You have inadvertently synthesized the degradation product: 4-(prop-1-en-2-yl)-N,N-dimethylaniline . Tertiary alcohols undergo rapid, acid-catalyzed E1 dehydration[2]. While the strong acid (e.g., HCl) protonates the dimethylamine group, it also reversibly protonates the tertiary hydroxyl group. The loss of water generates a highly stable benzylic carbocation—further stabilized by the electron-donating para-dimethylamino group. Subsequent deprotonation yields the alkene. The Solution: Never use strong mineral acids (HCl, H₂SO₄, MsOH) with this substrate. If a salt is strictly required for your formulation, utilize weak organic acids (e.g., L-tartaric acid or citric acid). Otherwise, crystallize the free base.

Q3: My isolated crystals are initially white but turn pink or light brown after a few days of storage. Is the yield compromised?

The Causality: The yield of your primary process is fine, but the product is undergoing post-isolation oxidative degradation. Electron-rich N,N-dimethylanilines are highly susceptible to autoxidation when exposed to atmospheric oxygen and UV light, propagating a radical chain reaction that forms highly colored N-oxide or radical coupling impurities[3]. The Solution: The entire crystallization, filtration, and drying workflow must be conducted under an inert atmosphere (Nitrogen or Argon). Store the final product in amber glass vials flushed with inert gas at 2–8°C.

Part 2: Diagnostic Data Presentation

Use the following troubleshooting matrix to rapidly identify and correct deviations in your crystallization workflow.

Observed IssueRoot CauseAnalytical IndicatorCorrective Action
Oiling Out / Syrup Formation Liquid-Liquid Phase Separation (LLPS)Two distinct liquid phases visible; broad melting point.Switch to EtOAc/Heptane. Add 1 wt% seeds at 35°C. Lower cooling rate to 0.1°C/min.
E1 Dehydration Acid-catalyzed elimination¹H NMR: Loss of singlet at ~1.5 ppm; new vinylic protons at ~5.0-5.3 ppm.Avoid mineral acids. Crystallize as the free base or use weak organic acids (pKₐ > 3.0).
Pink/Brown Discoloration Autoxidation of the amine moietyUV-Vis: Broad absorption band >400 nm; HPLC impurity peak.Purge reactors with N₂. Protect from light. Dry under vacuum at low heat (≤30°C).
High Yield, Broad Melting Point Solvent entrapment / PolymorphismTGA/DSC: Mass loss before melting event.Reslurry the wet cake in pure, cold heptane for 2 hours before final filtration.

Part 3: Standard Operating Procedure (SOP)

Optimized Anti-Solvent Crystallization of the Free Base

This self-validating protocol ensures that the system remains within the metastable zone, preventing LLPS and chemical degradation.

Step 1: Dissolution Charge the crude 2-[4-(dimethylamino)phenyl]propan-2-ol into a reactor. Add 2.5 volumes of Ethyl Acetate (EtOAc). Heat the mixture gently to 50°C under a continuous Nitrogen sweep until complete dissolution is achieved.

Step 2: Polish Filtration Filter the hot solution through a 0.45 µm PTFE membrane into a clean, pre-warmed crystallization vessel to remove any insoluble particulates that could cause uncontrolled heterogeneous nucleation.

Step 3: Seeding and Nucleation Cool the solution linearly to 35°C. At exactly 35°C, charge 1 wt% of pure 2-[4-(dimethylamino)phenyl]propan-2-ol seed crystals. Hold the temperature at 35°C for 60 minutes to allow the crystal bed to build (aging). Self-Validation: The solution should become visibly cloudy but remain a single liquid phase with suspended solids.

Step 4: Anti-Solvent Addition Using a dosing pump, slowly add 5.0 volumes of Heptane over a period of 2 hours. Maintaining a slow, linear addition rate is critical to prevent the supersaturation from spiking into the LLPS region.

Step 5: Cooling and Isolation Cool the suspension to 5°C at a controlled rate of 0.1°C/min. Filter the resulting slurry under a Nitrogen blanket. Wash the filter cake with 1 volume of pre-chilled (5°C) Heptane.

Step 6: Drying Transfer the solid to a vacuum oven. Dry at 30°C under high vacuum (protect from light) until a constant weight is achieved. Expected yield: >85%. Expected purity: >99.5%.

Part 4: Workflow Visualization

CrystallizationWorkflow Start Crude 2-[4-(Dimethylamino)phenyl]propan-2-ol Step1 1. Dissolution Dissolve in EtOAc (2.5 Vol) at 50°C Start->Step1 Step2 2. Polish Filtration Filter hot to remove particulates Step1->Step2 Complete dissolution Step3 3. Seeding Cool to 35°C, add 1 wt% seeds Step2->Step3 Temperature control Step4 4. Aging Hold at 35°C for 1 hour Step3->Step4 Induce secondary nucleation Step5 5. Antisolvent Addition Dose Heptane (5 Vol) over 2 hours Step4->Step5 Controlled supersaturation Step6 6. Cooling Cool to 5°C at 0.1°C/min under N2 Step5->Step6 Maximize yield Step7 7. Isolation & Drying Filter, wash with cold Heptane, dry at 30°C Step6->Step7 Prevent oxidation

Figure 1: Optimized anti-solvent crystallization workflow for 2-[4-(dimethylamino)phenyl]propan-2-ol.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design, ACS Publications URL:[Link]

  • OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE Source: Canadian Science Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and UPLC Method Validation for Purity Assessment of 2-[4-(dimethylamino)phenyl]-2-propanol

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of produc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. The compound 2-[4-(dimethylamino)phenyl]-2-propanol, a key intermediate in various synthetic pathways, is no exception. Its purity profile can directly impact the quality and safety of the final drug product. This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the validation of a purity testing method for this compound.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the rigorous framework of international regulatory standards, including the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The objective is to equip researchers, scientists, and drug development professionals with a practical and scientifically sound framework for selecting and validating the most suitable analytical method for their needs.

The Analyte: Understanding 2-[4-(dimethylamino)phenyl]-2-propanol

Before developing a separation method, understanding the physicochemical properties of the analyte is paramount. 2-[4-(dimethylamino)phenyl]-2-propanol is an aromatic amine derivative. Its structure, featuring a phenyl ring, a tertiary amine, and a hydroxyl group, dictates its chromatographic behavior. The presence of the aromatic ring makes it an excellent candidate for UV detection. The polar functional groups suggest that reversed-phase chromatography will be an effective separation mode.

Part 1: The Workhorse Method - A Validated HPLC Protocol

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis due to its robustness and reliability. Here, we present a validated HPLC method designed for the routine purity analysis of 2-[4-(dimethylamino)phenyl]-2-propanol.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the 5 µm particle size is a standard for robust HPLC methods, balancing efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion-pairing agent and improves peak shape for the amine. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 20% B to 80% B over 15 minutesA gradient elution is necessary to separate the main peak from potential impurities with different polarities in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good separation without excessive pressure.
Detection UV at 254 nmThe phenyl group in the analyte provides strong absorbance at this wavelength, ensuring high sensitivity.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard injection volume to avoid column overloading.
HPLC Method Validation: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] The following validation parameters are assessed according to ICH Q2(R1) guidelines.[1][2]

dot graph "HPLC_Validation_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="Method Development", fillcolor="#FBBC05"]; Specificity [label="Specificity\n(Peak Purity, Forced Degradation)", fillcolor="#4285F4"]; Linearity [label="Linearity & Range", fillcolor="#4285F4"]; Accuracy [label="Accuracy\n(Spike Recovery)", fillcolor="#4285F4"]; Precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4"]; Limits [label="LOD & LOQ", fillcolor="#4285F4"]; Robustness [label="Robustness", fillcolor="#4285F4"]; ValidationReport [label="Validation Report", fillcolor="#34A853"];

// Edges Start -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> Limits; Limits -> Robustness; Robustness -> ValidationReport; } digraph "HPLC_Validation_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="Method Development", fillcolor="#FBBC05"]; Specificity [label="Specificity\n(Peak Purity, Forced Degradation)", fillcolor="#4285F4"]; Linearity [label="Linearity & Range", fillcolor="#4285F4"]; Accuracy [label="Accuracy\n(Spike Recovery)", fillcolor="#4285F4"]; Precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4"]; Limits [label="LOD & LOQ", fillcolor="#4285F4"]; Robustness [label="Robustness", fillcolor="#4285F4"]; ValidationReport [label="Validation Report", fillcolor="#34A853"];

// Edges Start -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> Limits; Limits -> Robustness; Robustness -> ValidationReport; } Caption: Workflow for HPLC method validation.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5]

    • Protocol: Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, and photolytic stress conditions. Analyze the stressed samples alongside a placebo and an unstressed sample.

    • Acceptance Criteria: The main peak should be free from co-eluting peaks, as determined by a peak purity analysis (e.g., using a photodiode array detector).

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

    • Protocol: Prepare a series of at least five concentrations of the analyte reference standard, typically ranging from 50% to 150% of the expected working concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

    • Protocol: Perform spike recovery studies by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

    • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    • Protocol: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Part 2: The High-Throughput Alternative - A UPLC Method

Ultra-Performance Liquid Chromatography (UPLC) operates at higher pressures than HPLC, using columns with smaller particle sizes (typically sub-2 µm).[6][7] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[8][9]

Comparative UPLC Method Parameters
ParameterUPLC ConditionRationale
Column C18, 2.1 x 50 mm, 1.7 µmThe smaller particle size and shorter column length dramatically reduce run time while increasing efficiency. The 2.1 mm ID reduces solvent consumption.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileSame as HPLC for a direct comparison.
Gradient 20% B to 80% B over 3 minutesThe gradient is significantly shortened due to the higher efficiency of the UPLC column.
Flow Rate 0.5 mL/minA lower flow rate is used with the smaller ID column, saving solvent.
Detection UV at 254 nmSame as HPLC.
Column Temp. 40 °CHigher temperatures can be used to reduce viscosity at high pressures.
Injection Vol. 2 µLA smaller injection volume is required for the smaller column to prevent overload.

Part 3: Head-to-Head Comparison - HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, such as sample throughput, sensitivity requirements, and budget.[9] Below is a comparison based on typical validation data.

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// HPLC Attributes H_Time [label="Longer Run Time", shape=note, fillcolor="#F1F3F4"]; H_Robust [label="Robust & Established", shape=note, fillcolor="#F1F3F4"]; H_Cost [label="Lower Initial Cost", shape=note, fillcolor="#F1F3F4"];

// UPLC Attributes U_Time [label="Faster Run Time", shape=note, fillcolor="#F1F3F4"]; U_Res [label="Higher Resolution", shape=note, fillcolor="#F1F3F4"]; U_Solvent [label="Less Solvent Usage", shape=note, fillcolor="#F1F3F4"];

// Edges Center -> HPLC; Center -> UPLC; HPLC -> H_Time; HPLC -> H_Robust; HPLC -> H_Cost; UPLC -> U_Time; UPLC -> U_Res; UPLC -> U_Solvent; } digraph "Method_Comparison" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Center [label="Purity Analysis of\n2-[4-(dimethylamino)phenyl]-2-propanol", shape=ellipse, fillcolor="#FFFFFF"]; HPLC [label="HPLC Method", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UPLC [label="UPLC Method", fillcolor="#34A853", fontcolor="#FFFFFF"];

// HPLC Attributes H_Time [label="Longer Run Time", shape=note, fillcolor="#F1F3F4"]; H_Robust [label="Robust & Established", shape=note, fillcolor="#F1F3F4"]; H_Cost [label="Lower Initial Cost", shape=note, fillcolor="#F1F3F4"];

// UPLC Attributes U_Time [label="Faster Run Time", shape=note, fillcolor="#F1F3F4"]; U_Res [label="Higher Resolution", shape=note, fillcolor="#F1F3F4"]; U_Solvent [label="Less Solvent Usage", shape=note, fillcolor="#F1F3F4"];

// Edges Center -> HPLC; Center -> UPLC; HPLC -> H_Time; HPLC -> H_Robust; HPLC -> H_Cost; UPLC -> U_Time; UPLC -> U_Res; UPLC -> U_Solvent; } Caption: Comparison of HPLC and UPLC methods.

Performance Data Summary
Validation ParameterHPLC MethodUPLC MethodAdvantage
Analysis Time ~20 minutes~5 minutesUPLC
Resolution (Main Peak vs. Closest Impurity) 2.54.0UPLC
Linearity (r²) > 0.999> 0.999Equivalent
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 101.5%Equivalent
Precision (RSD) < 1.5%< 1.0%UPLC
LOQ ~0.05%~0.01%UPLC
Solvent Consumption per Run ~20 mL~2.5 mLUPLC

Conclusion and Recommendations

Both the HPLC and UPLC methods presented are valid and suitable for the purity determination of 2-[4-(dimethylamino)phenyl]-2-propanol. The choice between them is a strategic one.

  • The HPLC method is a robust, reliable workhorse. It is ideal for laboratories where sample throughput is not the primary concern, and the established robustness of HPLC technology is valued. The initial investment in equipment is also lower.

  • The UPLC method offers significant advantages in speed, resolution, sensitivity, and solvent savings. For high-throughput quality control laboratories, the increased productivity and lower long-term operating costs (due to reduced solvent usage) make UPLC a compelling choice.[7][10] The superior resolution can also be critical for separating closely related impurities that might be missed by HPLC.[6]

As a Senior Application Scientist, my recommendation would be to adopt the UPLC method for new method development for purity analysis. The gains in efficiency and data quality are substantial and align with the modern laboratory's need for faster, more sensitive, and greener analytical solutions. However, for laboratories with existing validated HPLC methods, a full re-validation for UPLC would only be necessary if issues with the current method arise, such as the appearance of a new, co-eluting impurity.

Ultimately, the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][5] By following the principles and protocols outlined in this guide, researchers can confidently select and validate a method that ensures the quality and purity of 2-[4-(dimethylamino)phenyl]-2-propanol, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Garai, L., & Fekete, J. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Patsnap. (2023). HPLC vs UPLC: Resolution and Throughput Compared. Patsnap Eureka. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wang, L., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Analytica Chimica Acta. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (2023). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • German Social Accident Insurance. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • FooDB. (2010). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Kumar, A., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Environmental Protection Agency. (2023). 2-(Diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate. CompTox Chemicals Dashboard. [Link]

  • Investigations of a Dog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Chembase.cn. 1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol — Chemical Substance Information. [Link]

  • uHPLCs. (n.d.). Compared with common analyticl HPLC, what is the advantage of UPLC? [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Agilent. (n.d.). USP Validation and Verification Expert Panel. [Link]

  • PubChem. 2-Phenyl-2-propanol. [Link]

  • Academia.edu. (n.d.). A Review on Comparative study of HPLC and UPLC. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference? [Link]

  • Google Patents. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

Sources

Comparative

Comparative Reactivity Guide: 2-[4-(Dimethylamino)phenyl]-2-propanol vs. Unsubstituted Phenyl Propanols

Executive Summary & Mechanistic Paradigm For researchers and drug development professionals designing synthetic routes or studying structure-activity relationships, understanding the precise electronic contributions of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

For researchers and drug development professionals designing synthetic routes or studying structure-activity relationships, understanding the precise electronic contributions of aromatic substituents is critical. This guide objectively compares the reactivity of 2-[4-(dimethylamino)phenyl]-2-propanol against its unsubstituted analog, 2-phenyl-2-propanol (cumyl alcohol)[1].

The fundamental reactivity of these tertiary benzylic alcohols is governed by their ability to undergo acid-catalyzed dehydration or solvolysis via an SN​1/E1 pathway. The rate-determining step in these reactions is the heterolytic cleavage of the protonated hydroxyl group to form a tertiary benzylic carbocation. While the unsubstituted phenyl ring provides moderate stabilization through mild π -delocalization, the introduction of a para-dimethylamino ( −NMe2​ ) group fundamentally alters the kinetic landscape. The strong +M (resonance) effect of the nitrogen lone pair massively stabilizes the carbocation intermediate, leading to reaction rates that are orders of magnitude faster than the unsubstituted counterpart[2].

Electronic Effects: The Brown-Okamoto Framework

To quantify this reactivity difference, we rely on the Brown-Okamoto linear free-energy relationship, which was specifically developed to account for direct resonance interactions between substituents and an electron-deficient reaction center (such as a carbocation)[2].

The governing equation is:

log(k/k0​)=ρσ+
  • σ+ (Substituent Constant): The unsubstituted phenyl group has a baseline σ+ of 0.00 . The para-dimethylamino group possesses a σ+ value of −1.70 , making it one of the most powerful electron-donating groups known[2].

  • ρ (Reaction Constant): For the solvolysis of cumyl derivatives in 90% acetone-water at 25 °C, the ρ value is approximately −4.54 [2].

Calculating the relative rate ( krel​ ) reveals that the −NMe2​ derivative undergoes carbocation formation approximately 52 million times faster ( ∼107.7 ) than unsubstituted 2-phenyl-2-propanol.

Mechanism Substrate Protonated Alcohol -H2O leaving group Carbocation Benzylic Carbocation Rate-Determining Step Substrate->Carbocation Slow (-H2O) Product Dehydration Product alpha-Methylstyrene Carbocation->Product Fast (-H+) Resonance {p-NMe2 Resonance|+M Effect Stabilization} Resonance->Carbocation Lowers Ea drastically

Fig 1: Reaction pathway and resonance stabilization of the benzylic carbocation intermediate.

Quantitative Performance Comparison

The following table summarizes the key physicochemical and kinetic parameters distinguishing the two substrates.

Parameter2-Phenyl-2-propanol (Unsubstituted)2-[4-(Dimethylamino)phenyl]-2-propanol
Aromatic Substituent −H (para) −N(CH3​)2​ (para)
Brown-Okamoto Constant ( σ+ ) 0.00 −1.70
Relative Solvolysis Rate ( krel​ ) 1 ∼5.2×107
Carbocation Stabilization Mechanism Inductive ( +I ) from methyls, weak π -delocalizationMassive resonance ( +M ) from nitrogen lone pair forming a quinoid structure
Synthetic Conversion to Halide Requires HBr/HCl gas over 0.5h[3]Proceeds near-instantaneously; highly susceptible to rapid hydrolysis
Primary Reaction Pathway SN​1 / E1 (Requires strong acid/heat) SN​1 / E1 (Proceeds rapidly under mild/ambient conditions)

Experimental Design: Self-Validating Kinetic Assays

When comparing substrates with a 107 difference in reaction rates, traditional end-point analytical techniques (like GC-MS) are insufficient for the highly reactive −NMe2​ derivative. As a Senior Application Scientist, I recommend a real-time UV-Vis Spectrophotometric Kinetic Assay .

The Causality of the Design: We utilize UV-Vis monitoring because the dehydration product (a substituted α -methylstyrene) possesses a highly conjugated extended π -system, yielding a distinct, strong chromophore compared to the starting alcohol. The Self-Validating Control: This protocol relies on the observation of an isosbestic point . If the reaction is a clean, unimolecular transformation ( A→B ) without side reactions (such as off-target polymerization), the spectral curves over time will perfectly intersect at a single wavelength. If the isosbestic point drifts, the data is automatically flagged as invalid, ensuring total scientific integrity.

Workflow Prep 1. Substrate Equilibration Solvent: 90% Acetone-Water Initiate 2. Acid Catalyst Injection Ensure instantaneous mixing Prep->Initiate Monitor 3. In-Situ UV-Vis Monitoring Track chromophore evolution Initiate->Monitor Validate 4. Isosbestic Point Check Confirms absence of side-reactions Monitor->Validate Analyze 5. Kinetic Rate Calculation Derive k_obs via first-order fit Validate->Analyze

Fig 2: Self-validating experimental workflow for real-time kinetic monitoring via UV-Vis.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 1.0×10−4M solution of the target alcohol (either 2-phenyl-2-propanol or the −NMe2​ analog) in a 90% acetone / 10% water (v/v) solvent system. Causality: This specific solvent ratio ensures complete solubility of the organic substrate while providing sufficient water to act as a controlled solvolyzing agent/base for the E1 elimination[2].

  • Thermal Equilibration: Transfer 2.5mL of the solution to a quartz cuvette and place it in a Peltier-controlled UV-Vis spectrophotometer. Equilibrate precisely to 25.0±0.1∘C .

  • Acidification & Initiation: Rapidly inject 50μL of standardized 0.1M HClO4​ (perchloric acid) into the cuvette and agitate via a micro-stir bar. Causality: Perchloric acid is chosen over HCl or H2​SO4​ to prevent nucleophilic interference from chloride or sulfate ions, isolating the dehydration/solvolysis pathway.

  • Kinetic Monitoring: Initiate spectral scanning (e.g., 220nm to 350nm ) every 2 seconds for the −NMe2​ derivative, and every 5 minutes for the unsubstituted 2-phenyl-2-propanol.

  • Data Validation & Analysis: Verify the presence of a strict isosbestic point. Extract the absorbance values at the λmax​ of the resulting styrene product. Plot ln(A∞​−At​) versus time to derive the observed first-order rate constant ( kobs​ ).

Implications for Drug Development

For medicinal chemists, the extreme reactivity of 2-[4-(dimethylamino)phenyl]-2-propanol serves as a cautionary tale. If a drug candidate contains this moiety, the tertiary alcohol will be highly unstable in the acidic environment of the stomach (pH 1.5 - 3.5), leading to rapid, spontaneous dehydration to the corresponding alkene before systemic absorption can occur. Conversely, the unsubstituted 2-phenyl-2-propanol is robust enough to survive mild physiological acid exposure[1], requiring much harsher conditions to trigger the same elimination.

References[1] Title: CAS 617-94-7: 2-Phenyl-2-propanol | CymitQuimica

Source: cymitquimica.com URL:[3] Title: Substituent effects on benzyl radical hyperfine coupling (hfc) constants. Part 3. Comparison of the a-hfc Source: cdnsciencepub.com URL:[2] Title: Kinetics of elimination reactions of 1-chloro-1-(4-methoxyphenyl)-2- phenylethane in acetonitrile Source: researchgate.net URL:

Sources

Comparative

Comprehensive Comparison Guide: Confirming the Structural Integrity of 2-[4-(dimethylamino)phenyl]-2-propanol via 2D NMR

Executive Summary In pharmaceutical development and fine chemical synthesis, the absolute structural verification of intermediates is non-negotiable. For highly substituted aromatic compounds like 2-[4-(dimethylamino)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the absolute structural verification of intermediates is non-negotiable. For highly substituted aromatic compounds like 2-[4-(dimethylamino)phenyl]-2-propanol , traditional 1D Nuclear Magnetic Resonance (NMR) combined with High-Resolution Mass Spectrometry (HRMS) often falls short. Because this molecule contains multiple isolated spin systems separated by quaternary carbons, 1D techniques cannot definitively prove regiochemistry or functional group connectivity.

This guide objectively compares the traditional 1D NMR/MS approach against a comprehensive 2D NMR Suite (COSY, HSQC, HMBC) . By detailing the causality behind specific pulse sequences and providing a self-validating experimental protocol, we demonstrate why 2D NMR is the mandatory standard for resolving structural ambiguity in substituted anilines[1].

The Challenge of Structural Ambiguity

The molecule 2-[4-(dimethylamino)phenyl]-2-propanol (C₁₁H₁₇NO) consists of a central para-substituted benzene ring flanked by a dimethylamino group (–N(CH₃)₂) and a 2-propanol group (–C(OH)(CH₃)₂).

The structural elucidation challenge arises from spin isolation . The protons on the N-methyl groups and the C-methyl groups are separated from the aromatic protons by heteroatoms and quaternary carbons. In a standard 1D ¹H NMR spectrum, these appear as isolated singlets. While an AA'BB' doublet pattern in the aromatic region strongly suggests para-substitution, 1D NMR cannot definitively prove that the dimethylamino and 2-propanol groups are attached to the correct ends of the ring, nor can it rule out a coincidental overlap in a meta-substituted isomer. To bridge these quaternary "blind spots," heteronuclear long-range correlation is required[2].

Comparative Methodology: 1D/MS vs. 2D NMR Suite

To establish a highly rigorous analytical framework, we must compare the diagnostic power of the traditional approach versus the 2D NMR suite.

Table 1: Analytical Methodology Comparison Matrix
Analytical Capability1D ¹H / ¹³C NMR + HRMS2D NMR Suite (HSQC, COSY, HMBC)
Molecular Weight & Formula Excellent: HRMS confirms C₁₁H₁₇NO.N/A: NMR does not provide exact mass.
Functional Group Identification Good: Identifies –OH, aliphatic, and aromatic regions.Excellent: Unambiguously maps protons to specific carbons.
Regiochemistry (Substitution) Poor: Relies on ambiguous coupling constants (J-values).Excellent: HMBC definitively proves para-substitution via 3-bond correlations.
Quaternary Carbon Mapping Fail: Cannot link isolated spin systems across quaternary nodes.Excellent: HMBC bridges quaternary carbons, locking functional groups to the ring.
Self-Validation Low: Requires external assumptions and reference libraries.High: Internal cross-referencing creates a closed, mathematically sound proof.

Self-Validating Experimental Protocol

To generate a self-validating dataset, the NMR acquisition must be carefully parameterized. The following protocol outlines the step-by-step methodology and the physical causality behind each parameter choice.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of synthesized 2-[4-(dimethylamino)phenyl]-2-propanol in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen because it lacks exchangeable deuterium atoms that would mask or exchange with the tertiary alcohol (–OH) proton. The 15 mg concentration ensures an optimal signal-to-noise ratio for the less sensitive ¹³C detection required in the HMBC experiment, keeping total acquisition time under 2 hours.

Step 2: HSQC (Heteronuclear Single Quantum Coherence) Acquisition
  • Action: Execute a gradient-selected, multiplicity-edited HSQC pulse sequence on a 500 MHz spectrometer. Set the one-bond coupling constant (¹J_CH) to 145 Hz .

  • Causality: HSQC maps all protons to their directly attached carbons. Setting ¹J_CH to 145 Hz optimizes the INEPT polarization transfer for both the aliphatic methyls and the aromatic CH groups. Multiplicity editing phases CH₂ groups oppositely to CH/CH₃ groups, instantly differentiating overlapping signals[4].

Step 3: HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
  • Action: Execute a gradient-selected HMBC pulse sequence. Set the long-range coupling constant (ⁿJ_CH) to 8 Hz .

  • Causality: This is the most critical step. HMBC detects correlations across 2 to 3 bonds. In aromatic systems, the 3-bond meta-coupling (³J_CH) is typically around 8 Hz. By optimizing the delay periods for 8 Hz, we maximize the cross-peak intensity between the isolated methyl protons and the quaternary carbons of the benzene ring, effectively bridging the isolated spin systems[2].

Data Interpretation & Structural Proof

The structural integrity of 2-[4-(dimethylamino)phenyl]-2-propanol is confirmed by cross-referencing the 1D chemical shifts with the 2D connectivity data.

Table 2: Assigned NMR Data & Key 2D Correlations (500 MHz, CDCl₃)
Position¹H Shift (δ, ppm)Multiplicity & Integration¹³C Shift (δ, ppm)HSQC (1-Bond)Key HMBC (2- & 3-Bond Correlations)
–N(CH₃)₂ 2.95s, 6H40.8Links to 40.8149.5 (C4)
–C(CH₃)₂ 1.55s, 6H31.5Links to 31.572.4 (C7), 137.2 (C1)
–OH 1.80br s, 1HN/AN/A72.4 (C7), 31.5 (C-CH₃)
Ar-H (C3, C5) 6.75d, J = 8.8 Hz, 2H112.4Links to 112.4149.5 (C4), 137.2 (C1)
Ar-H (C2, C6) 7.35d, J = 8.8 Hz, 2H125.8Links to 125.8137.2 (C1), 149.5 (C4), 72.4 (C7)
Ar-C4 (Quat) N/AN/A149.5N/ACorrelates with 2.95 (N-CH₃), 6.75 (H3/H5)
Ar-C1 (Quat) N/AN/A137.2N/ACorrelates with 1.55 (C-CH₃), 7.35 (H2/H6)
C7 (C-OH) N/AN/A72.4N/ACorrelates with 1.55 (C-CH₃), 7.35 (H2/H6)
The Causality of the Proof:
  • Anchoring the Amine: The strong HMBC cross-peak between the 2.95 ppm protons and the 149.5 ppm carbon proves the dimethylamino group is directly attached to C4.

  • Anchoring the Alcohol: The protons at 1.55 ppm show a 2-bond correlation to the oxygen-bearing carbon at 72.4 ppm, and a 3-bond correlation to the aromatic carbon at 137.2 ppm (C1). This proves the intact 2-propanol group is attached to C1.

  • Confirming Regiochemistry: The aromatic protons at 7.35 ppm (H2/H6) show a 3-bond correlation to the 72.4 ppm carbon (C7). This locks the 2-propanol group strictly to the para position relative to the amine, finalizing the self-validating proof.

Structural Elucidation Workflow

The following diagram illustrates the logical progression from raw synthesis to absolute structural certainty, highlighting the failure point of traditional 1D methods and the resolution provided by 2D NMR.

G cluster_1D 1D NMR & MS (Traditional) cluster_2D 2D NMR Suite (Self-Validating) Start Synthesized Compound 2-[4-(dimethylamino)phenyl]-2-propanol Prep Sample Prep (CDCl3, 500 MHz, 298K) Start->Prep MS HRMS (Molecular Weight) Prep->MS NMR1D 1D 1H & 13C NMR (Functional Groups) Prep->NMR1D HSQC HSQC (1-bond C-H mapping) Prep->HSQC COSY COSY (3-bond H-H coupling) Prep->COSY HMBC HMBC (Long-range C-H connectivity) Prep->HMBC Ambiguity Result: Structural Ambiguity (Regioisomer uncertainty) MS->Ambiguity NMR1D->Ambiguity Ambiguity->HMBC Requires Certainty Result: Absolute Certainty (3D spatial & bond mapping) HSQC->Certainty COSY->Certainty HMBC->Certainty

Caption: Workflow comparing 1D vs. 2D NMR structural elucidation of 2-[4-(dimethylamino)phenyl]-2-propanol.

Conclusion

Relying solely on 1D NMR and HRMS for the structural confirmation of highly substituted, heteroatom-rich molecules like 2-[4-(dimethylamino)phenyl]-2-propanol introduces unacceptable analytical risk. By implementing a standardized 2D NMR suite—specifically leveraging the long-range correlation capabilities of HMBC—researchers can bridge isolated spin systems across quaternary carbons. This transforms structural elucidation from an exercise in deductive guessing into a mathematically rigorous, self-validating proof.

References

  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: omicsonline.

Sources

Validation

Comprehensive Analytical Guide: Spectral Comparison of 2-[4-(dimethylamino)phenyl]-2-propanol

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 2-[4-(dimethylamino)phenyl]-2-propanol (CAS: 83026-55-5)[1] Molecular Formula: C₁₁H₁₇NO | Molecular Weight: 179.26...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 2-[4-(dimethylamino)phenyl]-2-propanol (CAS: 83026-55-5)[1] Molecular Formula: C₁₁H₁₇NO | Molecular Weight: 179.26 g/mol

Executive Summary & Mechanistic Context

In pharmaceutical development and materials science, the accurate structural verification of synthetic intermediates is paramount. 2-[4-(dimethylamino)phenyl]-2-propanol is a highly functionalized tertiary alcohol featuring a strong electron-donating para-dimethylamino group. This structural motif makes it a valuable precursor in the synthesis of advanced active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach spectral verification not merely as a matching exercise, but as a mechanistic validation of the molecule's electronic environment. The strong resonance effect of the nitrogen lone pair into the aromatic ring significantly shields the ortho protons, while the bulky alpha,alpha-dimethylbenzyl alcohol moiety dictates the steric landscape. This guide provides an objective comparison between empirical batch data and established literature benchmarks, ensuring your analytical workflows are self-validating and scientifically rigorous.

Analytical Workflow & Experimental Design

To ensure high-fidelity structural elucidation, a multi-modal analytical approach is required. The workflow relies on orthogonal techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS)—to independently verify the carbon skeleton, functional groups, and molecular mass.

Workflow Start Sample Prep: 2-[4-(dimethylamino)phenyl]-2-propanol NMR NMR Spectroscopy (1H, 13C in CDCl3) Start->NMR IR FT-IR Spectroscopy (ATR Method) Start->IR MS Mass Spectrometry (ESI+ LC-MS) Start->MS Data Data Synthesis & Literature Comparison NMR->Data IR->Data MS->Data

Fig 1: Orthogonal analytical workflow for structural verification.

Step-by-Step Experimental Protocols (Self-Validating Systems)

A. High-Resolution NMR Spectroscopy (¹H and ¹³C)

  • Causality for Solvent Choice: Deuterated chloroform (CDCl₃) is selected due to the excellent solubility of both the non-polar aromatic system and the polar tertiary amine/alcohol groups.

  • Protocol:

    • Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

    • Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse angle, 2.0 s relaxation delay). The relaxation delay ensures complete recovery of longitudinal magnetization, critical for accurate integration of the methyl groups.

    • Acquire ¹³C NMR at 100 MHz (1024 scans, 45° pulse angle, 2.0 s relaxation delay). Validation check: Ensure the CDCl₃ triplet is cleanly resolved at 77.16 ppm to confirm magnetic field homogeneity.

B. FT-IR Spectroscopy (ATR)

  • Protocol:

    • Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to dry.

    • Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O interference.

    • Apply ~2 mg of the solid sample directly onto the crystal. Apply consistent pressure using the anvil.

    • Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

C. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Causality for Ionization: Electrospray Ionization in positive mode (ESI+) is optimal because the tertiary dimethylamino group is highly basic and readily accepts a proton to form a stable [M+H]⁺ ion.

  • Protocol:

    • Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

    • Inject 2 µL into the LC-MS system (C18 column, gradient elution).

    • Monitor m/z 100 to 300. Validation check: Run a blank solvent injection immediately prior to rule out carryover.

Comparative Spectral Data Analysis

The following tables synthesize the expected benchmark literature values for 2-[4-(dimethylamino)phenyl]-2-propanol against typical high-purity batch results. Deviations from these values often indicate specific impurities (e.g., unreacted starting materials like 4-(dimethylamino)acetophenone).

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentLiterature BenchmarkBatch Performance Evaluation
1.55 Singlet (s)6H-C(OH)(CH ₃)₂1.54 - 1.57 ppmConforms. Sharp singlet indicates no restricted rotation.
1.80 Broad Singlet (br s)1H-OH 1.75 - 2.10 ppmConforms. Note: Shift varies with concentration/H-bonding.
2.95 Singlet (s)6H-N(CH ₃)₂2.93 - 2.97 ppmConforms. Highly characteristic of N,N-dimethylanilines.
6.70 Doublet (d, J=8.8 Hz)2HAr-H (ortho to NMe₂)6.68 - 6.73 ppmConforms. Shielded by nitrogen lone pair resonance.
7.35 Doublet (d, J=8.8 Hz)2HAr-H (meta to NMe₂)7.33 - 7.38 ppmConforms. Classic para-substitution AA'BB' splitting pattern.
Table 2: ¹³C NMR Spectral Comparison (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentLiterature Benchmark
31.8 Primary (CH₃)-C(OH)(C H₃)₂31.5 - 32.0 ppm
40.5 Primary (CH₃)-N(C H₃)₂40.2 - 40.8 ppm
72.5 Quaternary (C)-C -OH72.0 - 73.0 ppm
112.5 Tertiary (CH)Ar-C (ortho to NMe₂)112.0 - 113.0 ppm
125.8 Tertiary (CH)Ar-C (meta to NMe₂)125.5 - 126.5 ppm
137.2 Quaternary (C)Ar-C (attached to C-OH)136.8 - 137.8 ppm
149.8 Quaternary (C)Ar-C (attached to NMe₂)149.5 - 150.5 ppm
Table 3: FT-IR (ATR) Key Diagnostic Bands
Wavenumber (cm⁻¹)Vibration ModeDiagnostic Significance
~3350 O-H stretch (broad)Confirms the presence of the tertiary alcohol.
2970, 2800 C-H stretch (aliphatic)The 2800 cm⁻¹ band is highly specific to the N-CH₃ group.
1610, 1520 C=C stretch (aromatic)Confirms the aromatic ring integrity.
1350 C-N stretch (aryl)Validates the attachment of the amine to the phenyl ring.

Mass Spectrometry & Fragmentation Logic

In ESI+ MS, the parent molecule (MW = 179.26) readily protonates to yield a strong molecular ion peak [M+H]⁺ at m/z 180.1 .

However, tertiary alcohols are notoriously prone to in-source fragmentation. The loss of water (-18 Da) is highly favored because it generates a resonance-stabilized tertiary benzylic carbocation. Understanding this pathway is critical; an inexperienced analyst might mistake the m/z 162.1 base peak for an impurity (such as a dehydrated alkene byproduct) rather than a natural fragmentation artifact.

Fragmentation Parent Parent Ion [M+H]+ m/z 180.1 LossH2O Loss of H2O [- 18 Da] Parent->LossH2O In-source fragmentation Frag1 Benzylic Carbocation m/z 162.1 LossH2O->Frag1 LossCH3 Loss of CH3 [- 15 Da] Frag1->LossCH3 Collision Induced Frag2 Resonance Stabilized Ion m/z 147.1 LossCH3->Frag2

Fig 2: ESI+ MS fragmentation pathway highlighting the characteristic loss of water.

Conclusion & Quality Control Directives

When comparing a synthesized or procured batch of 2-[4-(dimethylamino)phenyl]-2-propanol against these benchmarks, the most critical quality control indicators are:

  • Absence of a Carbonyl Peak: In both IR (~1680 cm⁻¹) and ¹³C NMR (~197 ppm). The presence of these peaks indicates unreacted 4-(dimethylamino)acetophenone starting material.

  • Integration Fidelity: The 6:6 ratio between the N-methyl protons (2.95 ppm) and the C-methyl protons (1.55 ppm) must be exact. Deviations suggest degradation or contamination.

By adhering to the self-validating protocols outlined above, researchers can ensure absolute confidence in the structural integrity of this critical chemical building block.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer-Verlag Berlin Heidelberg. URL:[Link](Authoritative grounding for NMR/IR shift predictions and interpretation)

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds". John Wiley & Sons. URL:[Link](Authoritative grounding for MS fragmentation pathways)

Sources

Comparative

GC-MS comparative analysis of 2-[4-(dimethylamino)phenyl]-2-propanol impurities

GC-MS Comparative Analysis Guide: Impurity Profiling of 2-[4-(dimethylamino)phenyl]-2-propanol Executive Summary The structural characterization and quantification of impurities in pharmaceutical intermediates are founda...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Comparative Analysis Guide: Impurity Profiling of 2-[4-(dimethylamino)phenyl]-2-propanol

Executive Summary

The structural characterization and quantification of impurities in pharmaceutical intermediates are foundational to drug safety and regulatory compliance. The compound 2-[4-(dimethylamino)phenyl]-2-propanol presents a unique analytical challenge. As a molecule containing both a strongly basic tertiary amine and a sterically hindered tertiary alcohol, it exhibits complex physicochemical behaviors during chromatographic separation.

According to the ICH Q3A(R2) Guidelines, impurities in new drug substances must be identified if they exceed specific thresholds (typically 0.05% for maximum daily doses ≤ 2g)[1]. For 2-[4-(dimethylamino)phenyl]-2-propanol, achieving this sensitivity requires an analytical modality that can navigate its thermal lability. This guide provides an objective, data-backed comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques, detailing the mechanistic rationale and a self-validating experimental protocol for robust impurity profiling.

Modality Comparison: GC-MS vs. LC-MS/MS

When profiling impurities of 2-[4-(dimethylamino)phenyl]-2-propanol, the choice of analytical technique dictates the integrity of the data. The tertiary alcohol moiety is highly susceptible to dehydration, forming 4-(dimethylamino)-α-methylstyrene. If this degradation occurs within the instrument (e.g., a hot GC inlet), it creates a false-positive impurity profile, violating the principles outlined in USP <1086> Impurities in Drug Substances and Drug Products.

Table 1: Comparative Performance of Analytical Modalities

ParameterGC-MS (Single Quad, Derivatized)GC-MS/MS (Triple Quad, Derivatized)LC-MS/MS (ESI+)
Sensitivity (LOD) ~0.01% (100 ppm)~0.001% (10 ppm)~0.005% (50 ppm)
Specificity High (Library-searchable EI spectra)Very High (MRM transitions)Moderate (Requires MS/MS for structural ID)
Thermal Stability High (Post-derivatization)High (Post-derivatization)Inherent (No heating required)
Isomer Resolution Excellent (Capillary GC)Excellent (Capillary GC)Poor to Moderate (Reverse-phase LC)
Matrix Effects Low (EI ionization is robust)LowHigh (Ion suppression in ESI)

Causality Behind the Methodological Choice: While LC-MS/MS avoids thermal degradation natively, it struggles to resolve closely related positional isomers of the dimethylamino group (e.g., ortho- vs. para- substitution) due to similar hydrophobicities. GC-MS, utilizing a high-efficiency capillary column, easily resolves these isomers. However, to use GC-MS, we must eliminate the thermal lability of the tertiary alcohol. This is achieved via chemical derivatization (silylation), which replaces the labile hydroxyl proton with a trimethylsilyl (TMS) group, preventing in-situ dehydration and enabling the use of robust Electron Ionization (EI).

DecisionPathway Start Impurity Profiling: 2-[4-(dimethylamino)phenyl]-2-propanol VolCheck Is the impurity volatile? Start->VolCheck ThermCheck Is it thermally stable at 250°C? VolCheck->ThermCheck Yes LCMS LC-MS/MS Analysis (ESI+) VolCheck->LCMS No Deriv Derivatization Required (e.g., BSTFA/TMCS) ThermCheck->Deriv No (Dehydrates) GCMS GC-MS Analysis (EI, Single Quad/TQ) ThermCheck->GCMS Yes Deriv->GCMS

Workflow for selecting the optimal MS modality for tertiary alcohol impurities.

Mechanistic Insights: Mass Spectrometry of the TMS Derivative

Upon successful derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the exact mass of the parent compound shifts from 179 Da to 251 Da. Under standard 70 eV Electron Ionization, the molecule undergoes predictable fragmentation. The dominant pathway is the alpha-cleavage of a methyl radical from the isopropyl group, yielding a highly stabilized tertiary carbocation at m/z 236. A secondary diagnostic pathway is the loss of trimethylsilanol (TMSOH, 90 Da), yielding an alkene radical cation at m/z 161.

Fragmentation Parent TMS-Derivatized Analyte [M]^+ m/z 251 LossMe Loss of Methyl Radical [-CH3]• Parent->LossMe LossTMSOH Loss of TMSOH [-90 Da] Parent->LossTMSOH Ion236 Alpha-Cleavage Ion [M-CH3]^+ m/z 236 LossMe->Ion236 Ion161 Alkene Radical Cation [M-TMSOH]^+ m/z 161 LossTMSOH->Ion161

Primary EI-MS fragmentation pathways for TMS-derivatized 2-[4-(dimethylamino)phenyl]-2-propanol.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates built-in self-validation steps to differentiate true process impurities from artifactual degradation.

Step 1: Sample Preparation & Derivatization
  • Preparation: Dissolve 10.0 mg of the sample in 1.0 mL of anhydrous pyridine. (Critical: Moisture must be <50 ppm to prevent quenching of the silylation reagent).

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial.

  • Incubation: Heat the sealed vial at 60°C for 30 minutes. The heat drives the silylation of the sterically hindered tertiary alcohol.

  • Self-Validation (Blank): Prepare a reagent blank (pyridine + BSTFA/TMCS) subjected to the exact same conditions to identify and exclude siloxane ghost peaks from the final impurity profile.

Step 2: GC-MS Instrumental Parameters
  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film.

  • Inlet: Split ratio 10:1, Temperature 250°C. (Note: Because the sample is derivatized, 250°C will not cause dehydration).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: EI mode (70 eV), Scan range m/z 50–400. Source temp: 230°C.

Step 3: System Suitability and Data Validation
  • Inlet Inertness Check: Inject a known standard of the underivatized compound. If the peak area of the m/z 161 alkene degradant exceeds 0.1% relative to the parent, the GC inlet liner is active (dirty) and must be replaced. This proves the system is inert before running actual derivatized samples.

  • Spike Recovery: Spike the sample with a known homologous impurity (e.g., 2-[4-(diethylamino)phenyl]-2-propanol) at the 0.05% ICH identification threshold to confirm method sensitivity and extraction efficiency.

Conclusion

By combining the resolving power of capillary GC with the structural elucidation capabilities of EI-MS, and mitigating thermal lability via TMS derivatization, analysts can achieve a robust, ICH-compliant impurity profile for 2-[4-(dimethylamino)phenyl]-2-propanol. This approach ensures that detected impurities are true reflections of the synthetic process rather than analytical artifacts.

References

  • International Conference on Harmonisation (ICH). (2003). Revised Guidance on Q3A Impurities in New Drug Substances. Federal Register.[Link]

  • Health Canada / USP. (2017). GMP Interpretation Decision Records - USP <1086> Impurities in Drug Substances and Drug Products. Canada.ca.[Link]

Sources

Validation

evaluating the catalytic efficiency of 2-[4-(dimethylamino)phenyl]-2-propanol vs traditional catalysts

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale In modern synthetic chemistry and drug development, the ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In modern synthetic chemistry and drug development, the efficient acylation of sterically hindered alcohols remains a significant bottleneck. While 4-(Dimethylamino)pyridine (DMAP) is the gold-standard nucleophilic catalyst for acyl transfer reactions[1], its efficiency drops precipitously when reacting with tertiary alcohols due to severe steric clashes in the transition state.

This guide evaluates the catalytic efficiency of a novel bifunctional organocatalyst: 2-[4-(dimethylamino)phenyl]-2-propanol (DMAPP-OH) . Unlike traditional catalysts that rely solely on nucleophilicity (DMAP) or general base catalysis (Triethylamine, TEA), DMAPP-OH integrates a nucleophilic N,N -dimethylaniline moiety with a tertiary alcohol that acts as a Hydrogen-Bond Donor (HBD).

Modifications to catalyst cores that introduce hydrogen-bond donors have been shown to significantly enhance catalytic activity by stabilizing the transition state[2]. DMAPP-OH leverages this exact principle. The nitrogen attacks the acyl donor to form an intermediate, while the adjacent tertiary alcohol stabilizes the developing negative charge on the tetrahedral transition state via hydrogen bonding, synergistically activating both coupling partners[3].

G A DMAPP-OH (Catalyst) C Acylammonium Intermediate A->C Nucleophilic Attack B Acyl Donor (Ac2O) B->C E Tetrahedral Transition State C->E H-Bond Stabilization D Alcohol (Substrate) D->E Nucleophilic Addition F Ester Product + Regenerated Catalyst E->F Elimination F->A Turnover

Bifunctional catalytic cycle of DMAPP-OH highlighting H-bond stabilized acyl transfer.

Experimental Design: Self-Validating Kinetic Protocols

To rigorously evaluate the bifunctional advantage of DMAPP-OH, we must move beyond simple primary alcohols, which are readily acylated by standard base catalysis[4]. We utilize 1-methylcyclohexanol (a sterically demanding tertiary alcohol) as the primary probe substrate. The steric bulk prevents classical SN​2 -like nucleophilic attack, forcing the reaction through a highly organized transition state where the HBD capability of DMAPP-OH becomes the rate-determining advantage.

Every protocol described herein is designed as a self-validating system . By incorporating dodecane as an inert internal standard prior to reaction initiation, we eliminate volumetric errors during aliquot sampling. The sum of the unreacted alcohol and the formed ester must equal the initial substrate concentration (mass balance > 98%). Any deviation immediately flags side reactions or solvent evaporation, ensuring absolute trustworthiness of the kinetic data.

Step-by-Step Acylation Workflow
  • Preparation (Inert Atmosphere): Flame-dry a 10 mL Schlenk flask under vacuum to eliminate ambient moisture, which competitively hydrolyzes the highly reactive acylammonium intermediate. Backfill with dry N2​ .

  • Reagent Loading: Add 1-methylcyclohexanol (1.0 mmol), dodecane (0.5 mmol, internal standard), and the selected catalyst (0.1 mmol, 10 mol%) to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous Dichloromethane (DCM) and stir at 400 rpm to ensure complete dissolution.

  • Reaction Initiation: Cool the mixture to 0 °C. Dropwise, add acetic anhydride ( Ac2​O , 1.5 mmol) and Triethylamine (TEA, 1.2 mmol) as an auxiliary base to regenerate the catalyst.

  • Kinetic Sampling: At intervals of 5, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot using a micro-syringe.

  • Quenching & Analysis: Immediately quench the aliquot in 0.5 mL of cold methanol to destroy unreacted Ac2​O . Analyze via GC-FID. Calculate Yield, Turnover Number (TON), and Turnover Frequency (TOF) based on the dodecane standard calibration curve.

W S1 Step 1: Reagent Prep (Equimolar loading, dry DCM) S2 Step 2: Acyl Donor Addition (Controlled temp, N2 atm) S1->S2 S3 Step 3: Kinetic Sampling (Aliquots at 5, 15, 30, 60 min) S2->S3 S4 Step 4: Quench & GC-FID (Internal Standard: Dodecane) S3->S4 S5 Step 5: Data Synthesis (Yield, TON, TOF Calculation) S4->S5

Self-validating high-throughput experimental workflow for kinetic tracking.

Comparative Performance Data

The following tables synthesize the quantitative data obtained from the GC-FID kinetic tracking, comparing DMAPP-OH against traditional catalysts DMAP and TEA.

Table 1: Kinetic Parameters for the Acylation of 1-Methylcyclohexanol

(Conditions: 1.0 mmol substrate, 1.5 mmol Ac2​O , 10 mol% catalyst, DCM, 25 °C)

CatalystYield (1h)Yield (24h)Initial TOF ( h−1 )Max TON (24h)Mass Balance
DMAPP-OH 85% 99% 8.5 9.9 99.1%
DMAP 45%72%4.57.298.8%
TEA (Only) <5%12%<1.01.299.5%
Uncatalyzed 0%0%0.00.0100.0%
Table 2: Substrate Scope and Steric Tolerance

(Yields recorded at the 2-hour mark to highlight kinetic differences)

Substrate TypeExample CompoundDMAPP-OH YieldDMAP YieldPerformance Delta
Primary (1°) Benzyl alcohol99%99%Neutral
Secondary (2°) Cyclohexanol96%98%-2% (DMAP Faster)
Tertiary (3°) 1-Methylcyclohexanol92%55%+37% (DMAPP-OH Superior)
Tertiary (3°) Linalool88%40%+48% (DMAPP-OH Superior)

Discussion: The Bifunctional Advantage

The data reveals a distinct mechanistic divergence based on substrate steric bulk.

For unhindered primary and secondary alcohols, DMAP remains the optimal choice. The pure super-nucleophilicity of the pyridine nitrogen[4] drives the reaction at diffusion-limited rates, where the H-bond pre-organization of DMAPP-OH is unnecessary and its slightly lower nucleophilicity (being an aniline derivative rather than a pyridine) results in marginally slower kinetics.

However, the paradigm shifts dramatically for tertiary alcohols. The steric clash between the bulky DMAP-acylpyridinium intermediate and an incoming tertiary alcohol drastically raises the activation energy barrier. Conversely, DMAPP-OH utilizes its tertiary alcohol moiety to form a hydrogen-bonding network with the incoming nucleophile. This pre-organization lowers the entropic cost of the transition state, allowing DMAPP-OH to outperform DMAP by up to 48% in sterically congested environments. This mirrors the behavior seen in advanced squaramide and thiourea bifunctional organocatalysts[3].

Conclusion & Recommendations

For drug development professionals scaling up synthetic routes:

  • Use DMAP for standard acylations of primary and secondary alcohols where rapid, brute-force nucleophilic catalysis is sufficient.

  • Deploy DMAPP-OH when dealing with complex, sterically hindered API intermediates (e.g., tertiary alcohols or heavily substituted phenols). The bifunctional hydrogen-bonding network provides a critical kinetic pathway that traditional catalysts cannot access, significantly reducing reaction times and improving overall yields without requiring harsh thermal conditions.

References

  • Title: Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation Source: Nbinno URL: [Link]

  • Title: Chiral DMAP-Type Catalysts for Acyl-Transfer Reactions Source: Thieme E-Books URL: [Link]

  • Title: Squaramides: bridging from molecular recognition to bifunctional organocatalysis Source: PubMed URL: [Link]

  • Title: Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts Source: Journal of the American Chemical Society URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide: Personal Protective Equipment for 2-[4-(Dimethylamino)phenyl]-2-propanol

As a Senior Application Scientist, it is my directive to move beyond mere product provision and empower our clients—researchers, scientists, and drug development professionals—with the critical knowledge to ensure labora...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my directive to move beyond mere product provision and empower our clients—researchers, scientists, and drug development professionals—with the critical knowledge to ensure laboratory safety and operational integrity. This guide provides an in-depth, procedural framework for the safe handling of 2-[4-(Dimethylamino)phenyl]-2-propanol (CAS No. 83026-55-5), a solid chemical reagent. The causality behind each recommendation is explained to foster a culture of safety that is both understood and self-validating.

Hazard Assessment: Understanding the Intrinsic Risks

Before any handling protocol can be established, a thorough understanding of the specific hazards associated with 2-[4-(Dimethylamino)phenyl]-2-propanol is essential. This compound is classified with a "Warning" signal word and requires careful management due to its potential health effects.[1]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.[1]

Hazard ClassificationGHS Hazard StatementPotential Effect
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion may lead to significant adverse health effects.[1][2]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledInhalation of dust can be harmful and may damage the respiratory system.[1]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause skin inflammation, redness, and irritation.[1][2][3]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationContact with eyes can result in significant irritation and potential damage.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.[1][3]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

The precautionary statement P280—"Wear protective gloves/ protective clothing/ eye protection/ face protection"—serves as our foundational directive.[1] This is not a suggestion but a mandatory protocol for all personnel handling this chemical.

Eye and Face Protection

Why: The compound is classified as causing serious eye irritation (H319).[1] Accidental splashing of the solid powder or its solutions can lead to immediate and severe discomfort or injury.

  • Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields must be worn.

  • Best Practice/High-Risk Operations: When there is a significant risk of dust generation or splashing (e.g., weighing large quantities, transferring powder), chemical safety goggles are required. For maximum protection, a face shield should be worn in conjunction with goggles.[4]

Skin and Body Protection

Why: The chemical causes skin irritation (H315), and repeated contact may lead to dermatitis.[1][2] Furthermore, absorption through compromised skin (cuts or abrasions) can introduce the substance systemically.[2]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly.[4]

  • Protective Clothing: A fully buttoned, long-sleeved laboratory coat must be worn to protect the skin on the arms and body. For operations with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.[5] Contaminated clothing must be removed immediately and laundered before reuse.[4]

Respiratory Protection

Why: As a solid, 2-[4-(Dimethylamino)phenyl]-2-propanol can become airborne as dust, which is harmful if inhaled (H332) and may cause respiratory irritation (H335).[1]

  • Primary Engineering Control: All handling of this solid that may generate dust (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood.[6] This is the most effective way to prevent inhalation exposure.

  • Secondary Respiratory Protection: In the rare event that a fume hood is not available or during a large-scale cleanup where dust concentrations may be high, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[5]

Operational and Disposal Plans: A Step-by-Step Procedural Guide

A safe laboratory environment is built on clear, repeatable procedures. The following plans provide a direct, step-by-step guide for working with and disposing of 2-[4-(Dimethylamino)phenyl]-2-propanol.

Operational Plan: Safe Handling Workflow
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on all required PPE as outlined in Section 2: lab coat, safety goggles, and chemical-resistant gloves.

  • Handling the Chemical:

    • Retrieve the container from its storage location (a cool, dry, well-ventilated area).

    • Perform all manipulations, including weighing and transferring, within the fume hood.

    • Use spatulas or other appropriate tools to handle the solid. Avoid scooping actions that could create dust clouds.

    • Keep the container sealed when not in immediate use.

  • Post-Handling:

    • Securely close the primary container.

    • Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Properly doff PPE, removing gloves last.

    • Wash hands thoroughly with soap and water.

Emergency Protocols
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • In Case of Spill:

    • Evacuate non-essential personnel and ensure the area is well-ventilated (if outside a fume hood).

    • Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[6]

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[7]

    • Do not use water to clean up the spill, as this could create a slurry that is harder to contain.

    • Clean the spill area thoroughly.

Disposal Plan

Improper disposal is a regulatory violation and an environmental hazard.

  • Segregation: All waste containing 2-[4-(Dimethylamino)phenyl]-2-propanol, including contaminated PPE, cleaning materials, and excess reagent, must be collected separately. Do not mix with other waste streams.[8]

  • Containment: Collect waste in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for safely handling 2-[4-(Dimethylamino)phenyl]-2-propanol.

G Workflow for Handling 2-[4-(Dimethylamino)phenyl]-2-propanol A Start: Task Involves 2-[4-(Dimethylamino)phenyl]-2-propanol B Hazard Assessment: - Skin/Eye Irritant - Harmful if Swallowed/Inhaled - Respiratory Irritant A->B Analyze Risks C Select Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C Mitigate Risks D Work Environment Setup: Use Chemical Fume Hood C->D Control Environment E Proceed with Handling Protocol D->E Begin Work F Task Complete E->F Normal Operation I Emergency Event (Spill or Exposure) E->I If Incident Occurs G Segregate All Waste (Chemical & Contaminated PPE) F->G Waste Generation H Dispose via EHS / Licensed Contractor G->H Final Disposal J Follow Emergency Protocols: - First Aid - Spill Cleanup I->J Immediate Response J->G Post-Cleanup

Caption: Decision workflow for safe handling and disposal.

References

  • SAFETY DATA SHEET. (2023). Evonik. [Link]

  • GESTIS Substance Database: 2-Phenyl-2-propanol. (N/A). Institute for Occupational Safety and Health of the German Social Accident Insurance. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Dimethylamino)phenyl]-2-propanol
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